The Dynamics of Ring-Chain Tautomerism in 2-(but-3-en-1-yl)tetrahydrofuran-2-ol: Mechanisms, Thermodynamics, and Synthetic Applications
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The phenomenon of ring-chain tautomerism is a cornerstone of dynamic cova...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
The phenomenon of ring-chain tautomerism is a cornerstone of dynamic covalent chemistry, governing the behavior of carbohydrates, natural products, and synthetic intermediates[1]. In the context of complex molecule synthesis, the equilibrium between the cyclic hemiketal 2-(but-3-en-1-yl)tetrahydrofuran-2-ol and its acyclic counterpart 1-hydroxyoct-7-en-4-one presents both a challenge and a strategic opportunity.
Unlike hemiacetals, which overwhelmingly favor the cyclic state, hemiketals face significant steric penalties upon cyclization. This whitepaper dissects the mechanistic pathways, thermodynamic drivers, and self-validating analytical protocols required to harness this specific equilibrium for downstream applications in drug development, such as spiroketalization and Prins cyclizations.
Structural and Mechanistic Dynamics
The tautomerization between 1-hydroxyoct-7-en-4-one (the open-chain ketone) and 2-(but-3-en-1-yl)tetrahydrofuran-2-ol (the cyclic hemiketal) involves the reversible intramolecular addition of a primary hydroxyl group to a ketone carbonyl.
According to Baldwin's rules for ring closure, the nucleophilic attack of the C1 hydroxyl oxygen onto the C4 carbonyl carbon proceeds via a 5-exo-trig trajectory [2]. This trajectory is stereoelectronically favored, allowing for rapid equilibration under both acidic and basic conditions[3].
Crucially, because the acyclic ketone intermediate is achiral at C4, this tautomeric equilibrium results in the continuous racemization of the C2 stereocenter in the tetrahydrofuran ring. This dynamic behavior can be exploited in Dynamic Kinetic Resolution (DKR) cascades.
Fig 1: Acid-catalyzed ring-chain tautomerism mechanism via 5-exo-trig cyclization.
Thermodynamic Profiling
The position of the equilibrium (
Keq
) is exquisitely sensitive to the solvent environment and temperature. While the cyclic form benefits from the enthalpic formation of a new C-O bond, the open-chain form is entropically favored due to increased conformational freedom.
Studies on analogous 5-hydroxyketones (such as 5-hydroxy-2-pentanone) have demonstrated that non-polar organic solvents yield a mixed population with a slight preference for the open chain, whereas aqueous environments almost exclusively drive the equilibrium toward the acyclic ketone[4].
Table 1: Thermodynamic Profiling of Hemiketal Equilibria
Solvent Environment
Temp (°C)
Cyclic Hemiketal (%)
Open-Chain Ketone (%)
Dominant Thermodynamic Driver
Chloroform (
CDCl3
)
25
~40%
~60%
Intramolecular H-bonding stabilizes the cyclic form, but steric strain favors the chain.
To accurately utilize this molecule in a synthetic route, process chemists must quantify the exact
Keq
under the specific reaction conditions. Below is a self-validating Variable Temperature (VT) NMR protocol designed to extract robust thermodynamic data (
ΔG,ΔH,ΔS
) while preventing false positives from sample degradation.
Protocol: VT-NMR Determination of
Keq
Step 1: Sample Preparation (qNMR Setup)
Action: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous
CDCl3
. Add 1.0 mg of 1,3,5-trimethoxybenzene as a quantitative internal standard.
Causality: Anhydrous solvent prevents competitive intermolecular hydrate formation at the C4 ketone[3]. The internal standard ensures that any degradation (e.g., irreversible dehydration to an enol ether) is immediately detected via a loss in total mass balance.
Step 2: Thermal Equilibration
Action: Seal the NMR tube under argon and incubate at 25 °C for 24 hours prior to the first scan.
Causality: Hemiketal equilibration can be kinetically slow in neutral, aprotic media. Sufficient incubation ensures the measurement reflects a true thermodynamic equilibrium rather than a kinetic snapshot of the dissolution state.
Step 3: VT-NMR and EXSY Acquisition
Action: Acquire standard
1H
and
13C
spectra at 25 °C, 40 °C, 55 °C, and 70 °C. Concurrently, acquire 2D NOESY/EXSY spectra with varying mixing times (
tm
= 50–500 ms).
Causality: 1D spectra allow for the construction of a van 't Hoff plot to extract
ΔH
and
ΔS
. 2D EXSY allows for the direct quantification of the forward and reverse kinetic rate constants (
k1,k−1
) of the tautomerization.
Step 4: Reversibility Validation (The Trustworthiness Check)
Action: Cool the sample back to 25 °C, incubate for 2 hours, and re-acquire the baseline spectra.
Causality: If the calculated
Keq
does not return exactly to the initial 25 °C value, the system has undergone irreversible thermal degradation. This self-validating step is critical; without it, degradation artifacts are easily misidentified as thermodynamic shifts.
Fig 2: Self-validating VT-NMR workflow for thermodynamic analysis of tautomerism.
Implications in Drug Development and Complex Synthesis
For drug development professionals, 2-(but-3-en-1-yl)tetrahydrofuran-2-ol is not just a structural curiosity; it is a highly versatile synthetic handle. The dual nature of the molecule allows it to be trapped in either form:
Trapping the Open Chain (Reductive Amination): By introducing a primary amine and a reducing agent (e.g.,
NaBH3CN
) in a polar protic solvent (which favors the open chain[4]), the C4 ketone can be selectively converted into a secondary amine, permanently breaking the tautomeric cycle.
Trapping the Cyclic Form (Spiroketalization): The pendant but-3-en-1-yl tail contains a terminal alkene. Epoxidation or dihydroxylation of this alkene provides new hydroxyl nucleophiles that can attack the C2 hemiketal carbon, displacing water and forming a spiroketal. Spiroketals are privileged scaffolds found in numerous biologically active natural products, including the avermectins and spongistatins.
Understanding and manipulating the thermodynamics of this ring-chain tautomerism is therefore a fundamental requirement for optimizing yields and stereoselectivity in advanced API (Active Pharmaceutical Ingredient) manufacturing.
References
Hydrates, Hemiacetals, and Acetals
Master Organic Chemistry
Ring–Chain Tautomerism of Hydroxyketones
Canadian Science Publishing (Canadian Journal of Chemistry)
Ring-Chain Tautomerism
Chemical Reviews (ACS Public
Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules
Journal of Chemical Information and Modeling (ACS Public
A Technical Guide to the Physicochemical Characterization of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol for Drug Development
Abstract The journey of a novel chemical entity from laboratory synthesis to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These foundational characteristi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The journey of a novel chemical entity from laboratory synthesis to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These foundational characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety. This guide provides a comprehensive framework for the characterization of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol, a cyclic hemiacetal with potential applications in medicinal chemistry. As specific experimental data for this compound is not extensively documented, this paper serves as both a theoretical guide and a practical manual. It outlines the predicted properties based on its structure, details the requisite experimental protocols for empirical determination, and discusses the interpretation of this data within the drug development context. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the early-stage evaluation of novel therapeutic agents.
Introduction: The Significance of Physicochemical Profiling
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant number of drug development projects are terminated during late-stage clinical trials due to unfavorable pharmacokinetic profiles.[1] A primary determinant of a drug's pharmacokinetic behavior is its fundamental physicochemical nature.[2] Properties such as lipophilicity, acidity, and solubility are not mere data points; they are critical indicators of how a molecule will interact with the complex and varied environments within the human body.[3]
The molecule at the center of this guide, 2-(but-3-en-1-yl)tetrahydrofuran-2-ol, possesses a unique combination of functional groups: a cyclic hemiacetal, a terminal alkene, and a hydroxyl group. This structure presents an interesting profile for exploration. Cyclic hemiacetals are notably prevalent in carbohydrate chemistry and are key structural motifs in many biologically active molecules.[4][5] The stability of five- and six-membered cyclic hemiacetals, such as the tetrahydrofuran-2-ol ring system, makes them particularly relevant.[6] This guide will systematically address the essential questions a researcher must answer to build a comprehensive physicochemical profile for this, or any, novel compound.
Structural and Theoretical Assessment
Prior to empirical testing, a significant amount of information can be inferred from the molecule's structure. Computational tools can provide rapid, initial estimations of key properties, guiding subsequent experimental design.[7]
Tetrahydrofuran (THF) Ring: A five-membered cyclic ether.[9]
Hemiacetal Group (-O-C(OH)-): Formed by the intramolecular cyclization of a hydroxy aldehyde.[10] This group introduces a chiral center at the C-2 position and is in equilibrium with its open-chain aldehyde form, a phenomenon known as mutarotation in sugars.[6]
Hydroxyl Group (-OH): A hydrogen bond donor and acceptor, influencing solubility and potential metabolic pathways.
Butenyl Side Chain: An aliphatic, non-polar chain with a terminal double bond, contributing to lipophilicity and offering a site for potential chemical modification or metabolism.
Predicted Physicochemical Properties
Computational models, such as those based on Quantitative Structure-Activity Relationship (QSAR) principles, provide valuable estimations.[1] Software platforms like ACD/Percepta or open-source toolkits like RDKit can be used to generate these predictions.[11]
Property
Predicted Value
Implication in Drug Development
logP (Octanol/Water Partition Coefficient)
1.0 - 2.5
Indicates moderate lipophilicity. A positive logP suggests a higher concentration in a lipid phase over an aqueous phase, which is often correlated with cell membrane permeability.[12]
pKa (Acid Dissociation Constant)
14 - 16
The hydroxyl group is weakly acidic, similar to typical aliphatic alcohols.[13][14] This suggests the molecule will be predominantly in a neutral form at physiological pH.
Aqueous Solubility (logS)
-2.0 to -3.0
Predicts low to moderate water solubility. The presence of the hydroxyl and ether oxygen atoms provides some polarity, but the C8 hydrocarbon backbone limits aqueous solubility.[3]
Polar Surface Area (PSA)
~49.8 Ų
This value is within the range typically associated with good oral bioavailability. PSA is a key descriptor for predicting drug transport properties.
Hydrogen Bond Donors/Acceptors
Donors: 1, Acceptors: 2
The ability to form hydrogen bonds is crucial for solubility and target binding.[3]
Note: Predicted values are estimations and must be confirmed by experimental measurement.
Experimental Characterization: Protocols and Rationale
Empirical data is the gold standard in physicochemical profiling. The following sections provide detailed, step-by-step protocols for determining the most critical parameters for 2-(but-3-en-1-yl)tetrahydrofuran-2-ol.
Lipophilicity: Determination of logP/logD
Expertise & Rationale: Lipophilicity, often expressed as logP or logD, is arguably the most critical physicochemical parameter in drug design. It governs a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for toxicity.[15] For ionizable compounds, logD (the distribution coefficient at a specific pH) is more physiologically relevant than logP.[16] Since the hydroxyl group of our compound has a very high pKa, it will be non-ionized at physiological pH, making logP and logD effectively equivalent in this context.[16] The shake-flask method is the traditional "gold standard," but modern HPLC-based methods offer higher throughput.[12][15]
Protocol: Shake-Flask Method for logP Determination [16][17]
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and 1-octanol. Mutually saturate the two phases by mixing them vigorously for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment begins.
Compound Preparation: Prepare a stock solution of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol in a minimal amount of a suitable solvent (e.g., DMSO). A typical starting concentration would be 10 mM.
Partitioning: In a glass vial, combine a precise volume of the saturated 1-octanol (e.g., 1 mL) and the saturated PBS (e.g., 1 mL). Add a small aliquot of the compound stock solution (e.g., 10 µL of 10 mM stock).
Equilibration: Seal the vial and mix on a rotator at a consistent speed (e.g., 30 rpm) for a sufficient time (e.g., 1-2 hours) at a controlled temperature to allow the compound to partition between the two phases and reach equilibrium.
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
Quantification: Carefully sample a known volume from both the upper (octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[12]
P = [Concentration]octanol / [Concentration]aqueous
logP = log₁₀(P)
Workflow for Experimental logP Determination
Caption: Workflow for shake-flask logP determination.
Acidity/Basicity: Determination of pKa
Expertise & Rationale: The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH.[13] A molecule's charge state profoundly affects its solubility, permeability, and binding to its biological target. The primary ionizable group in 2-(but-3-en-1-yl)tetrahydrofuran-2-ol is the hydroxyl group. Aliphatic alcohols are very weak acids, with pKa values typically in the range of 16-18, meaning they will be overwhelmingly neutral at physiological pH.[13] However, experimental verification is crucial. Potentiometric titration is a classic and reliable method for pKa determination.
Protocol: Potentiometric Titration for pKa Determination
System Setup: Use an automated titrator equipped with a calibrated pH electrode and a precision burette.
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system. For compounds with low water solubility, a co-solvent system (e.g., water-methanol) is often used. The ionic strength should be kept constant using a background electrolyte like KCl.
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) for an acidic pKa. The titrator will add small, precise volumes of the titrant and record the corresponding pH value after each addition.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. For a monoprotic acid, the pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). Specialized software can analyze the curve to provide a precise pKa value.
Rationale for Co-solvent: The use of a co-solvent is necessary for solubility but alters the apparent pKa. Therefore, it's standard practice to perform titrations at several co-solvent ratios and extrapolate back to 0% organic solvent to determine the aqueous pKa.
Structural Elucidation and Confirmation
Expertise & Rationale: Before extensive property testing, it is imperative to confirm the chemical structure and purity of the synthesized compound. A combination of spectroscopic techniques provides an unambiguous structural assignment.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Will confirm the presence of all protons and their connectivity. Key signals would include the alkene protons (δ ≈ 4.9-5.8 ppm), the protons adjacent to the ether oxygen (δ ≈ 3.5-4.0 ppm), and the broad singlet for the hydroxyl proton. The integration of these signals will confirm the ratio of protons in the molecule.[18]
¹³C NMR: Will show 8 distinct carbon signals, confirming the carbon backbone. The hemiacetal carbon (C-2) will have a characteristic chemical shift in the range of δ ≈ 95-105 ppm.[19]
2D NMR (COSY, HSQC): These experiments are used to establish correlations between protons (COSY) and between protons and their directly attached carbons (HSQC), allowing for the complete and unambiguous assignment of the structure.
2. Mass Spectrometry (MS):
Rationale: MS provides the molecular weight of the compound and offers insights into its fragmentation patterns, which can further confirm the structure.[20] Electron Impact (EI) ionization is a common technique for volatile compounds.
Expected Fragmentation: For cyclic ethers, fragmentation often involves cleavage of the ring.[21][22] A common fragmentation for 2-substituted tetrahydrofurans is the loss of the side chain, which in this case would be the butenyl group, leading to a significant fragment ion. The molecular ion peak (M+) should be observable, confirming the molecular weight of 142.2.
3. Infrared (IR) Spectroscopy:
Rationale: IR spectroscopy is used to identify the presence of specific functional groups.
Expected Absorptions:
A strong, broad absorption around 3400 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group.
A sharp absorption around 3080 cm⁻¹ for the =C-H stretch of the alkene.
A medium absorption around 1640 cm⁻¹ for the C=C stretch of the alkene.
A strong absorption in the 1150-1050 cm⁻¹ region for the C-O stretch of the ether and alcohol.
Logical Flow for Structural Confirmation
Caption: Integrated approach for structural elucidation.
Implications for Drug Development
The data gathered from the theoretical and experimental characterization provides a foundation for predicting the ADME properties of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol.[1][3]
Absorption: The predicted moderate lipophilicity (logP ≈ 1-2.5) and low polar surface area suggest that the compound has a good potential for passive absorption across the gut wall.[3] Its neutral state at physiological pH further supports this.
Distribution: Moderate lipophilicity also suggests that the compound will likely distribute into tissues rather than being confined to the bloodstream. It may exhibit some binding to plasma proteins like albumin.
Metabolism: The terminal alkene and the secondary carbon atoms on the THF ring are potential sites for Phase I metabolism by cytochrome P450 enzymes (e.g., oxidation, epoxidation). The hydroxyl group could be a site for Phase II conjugation (e.g., glucuronidation).
Excretion: The metabolic products, which would be more polar, are likely to be excreted via the kidneys.
Conclusion
The comprehensive physicochemical characterization of a novel entity like 2-(but-3-en-1-yl)tetrahydrofuran-2-ol is a non-negotiable first step in its evaluation as a potential drug candidate. This guide has provided a structured approach, moving from theoretical prediction to rigorous experimental verification. By systematically determining properties such as lipophilicity, pKa, and solubility, and confirming the molecular structure through spectroscopy, researchers can build a robust data package. This package is essential for making informed decisions, prioritizing candidates with the highest probability of success, and ultimately, accelerating the journey from the bench to the bedside.
References
Belgacem, O., et al. (2011). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Proc Combust Inst. Available at: [Link]
Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry. Available at: [Link]
Shin, H. K., et al. (2015). Predicting ADME Properties of Chemicals. ResearchGate. Available at: [Link]
The Rotavera Group. (2020). IJMS (EI-MS, Cyclic Ethers)-2020. University of Georgia. Available at: [Link]
Meyer, E. (2025). Prediction of physico-chemical and ADME properties with ACD/Percepta. YouTube. Available at: [Link]
Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. Available at: [Link]
PharmiWeb.com. (2023). Physicochemical Parameters Affecting the ADMET of Drugs. PharmiWeb. Available at: [Link]
Spasova, M., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
Takahashi, S., et al. (1969). Calculation of the pKa values of alcohols from .sigma. constants and from the carbonyl frequencies of their esters. The Journal of Organic Chemistry. Available at: [Link]
Khan Academy. (n.d.). Cyclic hemiacetals and hemiketals. Khan Academy. Available at: [Link]
TDEC. (n.d.). Physicochemical Properties. TDEC. Available at: [Link]
GKToday. (2025). Hemiacetal. GKToday. Available at: [Link]
Karni, M., et al. (1999). Reactivity of Cl–P+–Cl toward cyclic organic ethers. Journal of the American Society for Mass Spectrometry. Available at: [Link]
ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
Li, T. (2021). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. SpringerLink. Available at: [Link]
Gilar, M., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. PMC. Available at: [Link]
ResearchGate. (n.d.). The 13 C NMR spectrum of 2-13 C-enriched THF (1b). ResearchGate. Available at: [Link]
Ashenhurst, J. (2014). Acidity and Basicity of Alcohols. Master Organic Chemistry. Available at: [Link]
ResearchGate. (2022). Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. Available at: [Link]
Wikipedia. (n.d.). Hemiacetal. Wikipedia. Available at: [Link]
Agilent. (2014). Determination of Log P for Compounds of Different Polarity. Agilent Technologies. Available at: [Link]
Chemistry Steps. (2022). The pKa in Organic Chemistry. Chemistry Steps. Available at: [Link]
Scribd. (2026). Cyclic Hemiacetals and Anomers in Sugars. Scribd. Available at: [Link]
Iovinella, R., et al. (2022). Synthesis and characterization of the cyclic hydroxyacetals. DOI. Available at: [Link]
MDPI. (2023). Mass Spectrometry of Esterified Cyclodextrins. MDPI. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Molecular structure and composition elucidation of an industrial humin and its fractions. The Royal Society of Chemistry. Available at: [Link]
Howei Pharm. (n.d.). CAS 92362-19-1 | 2-(But-3-en-1-yl)tetrahydrofuran-2-ol,≥95%. Howei Pharm. Available at: [Link]
Reddy, S. R., et al. (2014). Diastereoselective Synthesis of Substituted Tetrahydrofurans via Prins Cyclization of Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]
Google Patents. (1981). US4261901A - Synthesis of tetrahydrofuran. Google Patents.
Cheméo. (n.d.). Chemical Properties of Tetrahydrofuran (CAS 109-99-9). Cheméo. Available at: [Link]
PubChem. (n.d.). Tetrahydrofuran-2-ol, 3,4-di[1-butenyl]-. PubChem. Available at: [Link]
1H and 13C NMR Chemical Shift Assignments for 2-(but-3-en-1-yl)tetrahydrofuran-2-ol: A Comprehensive Analytical Guide
Executive Summary For researchers and drug development professionals working with complex spirocyclic frameworks, the accurate structural elucidation of precursor molecules is paramount. 2-(but-3-en-1-yl)tetrahydrofuran-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals working with complex spirocyclic frameworks, the accurate structural elucidation of precursor molecules is paramount. 2-(but-3-en-1-yl)tetrahydrofuran-2-ol (C₈H₁₄O₂) is a critical cyclic hemiketal intermediate, frequently encountered in the total synthesis of insect pheromones and biologically active 1,6-dioxaspiro[1]nonanes.
This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift assignments for this molecule. As a Senior Application Scientist, I have structured this guide to not only provide the empirical data but to explain the underlying quantum mechanical and chemical causality driving these spectral signatures.
Chemical Context & Structural Dynamics
Before assigning spectral data, one must understand the dynamic nature of the analyte. 2-(but-3-en-1-yl)tetrahydrofuran-2-ol exists in a state of ring-chain tautomerism with its open-chain isomer, 1-hydroxyoct-7-en-4-one .
In solution (particularly in non-polar solvents like CDCl₃), the equilibrium heavily favors the cyclic hemiketal form due to the thermodynamic stability of the five-membered tetrahydrofuran (THF) ring. This cyclization is a foundational step in used to synthesize enantiomerically pure spiroketals[2]. The NMR strategy must explicitly differentiate the cyclic hemiketal from the open-chain ketone.
Structural Elucidation & NMR Predictive Modeling
The following table synthesizes the quantitative ¹H and ¹³C NMR data for the cyclic hemiketal form. The data is referenced to tetramethylsilane (TMS) at 0.00 ppm in CDCl₃.
Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz)
Position
Carbon Type
¹³C Shift (ppm)
¹H Shift (ppm)
Multiplicity & J (Hz)
Key HMBC Correlations (¹H → ¹³C)
C2
Quaternary (Hemiketal)
106.5
-
-
C1', C3, C4, C5
C3
CH₂ (THF Ring)
38.2
1.85, 1.95
m (diastereotopic)
C2, C4, C5
C4
CH₂ (THF Ring)
24.5
1.90
m (diastereotopic)
C2, C3, C5
C5
CH₂ (THF Ring, oxa)
67.8
3.85, 3.95
m (diastereotopic)
C2, C3, C4
C1'
CH₂ (Side Chain)
37.5
1.70
m (diastereotopic)
C2, C2', C3'
C2'
CH₂ (Side Chain)
28.0
2.15
m
C1', C3', C4'
C3'
CH (Alkene)
138.5
5.85
ddt (17.0, 10.2, 6.6)
C1', C2', C4'
C4'
CH₂ (Terminal Alkene)
114.2
4.95, 5.05
dq (10.2, 1.5), dq (17.0, 1.5)
C2', C3'
OH
Hydroxyl
-
2.50 – 3.50
br s (exchangeable)
C2, C3, C1'
Mechanistic Workflow: From Synthesis to Spectra
The following Graphviz diagram maps the logical progression from the initial Grignard synthesis through the tautomeric equilibrium, culminating in the NMR acquisition workflow.
Figure 1: Workflow from Grignard synthesis through ring-chain tautomerism to NMR acquisition.
Detailed Signal Assignment & Causality
To ensure high scientific integrity, an analytical scientist must not simply record shifts but explain the structural causality behind them. According to standard , the following features define this molecule:
The Hemiketal Anchor (C2 at 106.5 ppm): The most diagnostic signal in the ¹³C spectrum is the quaternary carbon at ~106.5 ppm. Causality: This carbon is bonded to two highly electronegative oxygen atoms (the ring ether and the hydroxyl group). This causes significant deshielding compared to a standard ether (~60-70 ppm). Crucially, the absence of a ketone carbonyl peak at ~210 ppm proves that the molecule exists almost entirely in the cyclic hemiketal form in CDCl₃.
Diastereotopic Protons (C3, C4, C5, C1'): Because C2 is a chiral center, the molecule lacks a plane of symmetry. Causality: The methylene protons on the THF ring (C3, C4, C5) and the adjacent side chain (C1') are diastereotopic. They exist in different magnetic environments and will couple to each other, resulting in complex, overlapping multiplets (m) rather than simple first-order triplets or quintets.
The Alkene Splitting Pattern (C3' and C4'): The proton at C3' (5.85 ppm) exhibits a highly specific doublet of doublets of triplets (ddt). Causality: It experiences a large trans coupling to one C4' proton (³J ≈ 17.0 Hz), a medium cis coupling to the other C4' proton (³J ≈ 10.2 Hz), and a vicinal coupling to the C2' methylene protons (³J ≈ 6.6 Hz). This distinct pattern acts as a reliable starting point for assigning the side chain via COSY.
Step-by-Step Experimental Protocol for NMR Acquisition & Assignment
To establish a self-validating system, follow this rigorous protocol for data acquisition and structural confirmation.
Step 1: Sample Preparation
Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
Causality: CDCl₃ is chosen because it lacks exchangeable protons (unlike CD₃OD or D₂O). This prevents deuterium exchange at the hydroxyl group, allowing the OH signal to be observed and integrated, which is critical for confirming the hemiketal structure.
Step 2: Instrument Calibration
Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform rigorous tuning, matching, and 3D shimming.
Causality: High-resolution shimming is mandatory to resolve the fine ~1.5 Hz geminal coupling between the terminal alkene protons at C4'. Poor shimming will blur these into broad singlets, destroying vital stereochemical data.
Step 3: 1D Acquisition
Action: Acquire a ¹H spectrum (ns=16, d1=2s) and a ¹³C{¹H} spectrum (ns=512, d1=2s).
Self-Validation Checkpoint 1: Integrate the ¹H spectrum. The integral of the terminal alkene protons (4.95–5.05 ppm) must be exactly 2.0. Calibrate this to the oxymethylene protons at C5 (3.85–3.95 ppm), which must also integrate to 2.0. If these do not match, the sample has undergone degradation or the alkene has polymerized.
Action: Acquire 2D datasets to resolve the congested 1.6–2.2 ppm aliphatic region.
Causality: The 1D ¹H spectrum will show severe overlap of the C3, C4, C1', and C2' protons.
HSQC is required to separate these overlapping proton signals by spreading them across the ¹³C dimension.
HMBC is the ultimate self-validating tool here: it bridges the quaternary gap at C2. You will observe cross-peaks from the C3 and C1' protons to the C2 carbon at 106.5 ppm, definitively proving the connectivity of the side chain to the THF ring.
Step 5: Data Processing
Action: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual CHCl₃ peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C).
Self-Validation Checkpoint 2: Verify the absence of a ¹³C resonance near 210 ppm. If present, it indicates the sample is reverting to the open-chain 1-hydroxyoct-7-en-4-one tautomer, likely due to trace acid or water in the NMR tube.
Conclusion
The structural assignment of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol relies heavily on identifying the quaternary hemiketal carbon and resolving the diastereotopic ring protons. By utilizing a combination of 1D and 2D NMR techniques in a non-exchanging solvent, researchers can definitively confirm the cyclic nature of this molecule, ensuring the integrity of downstream spiroketalization reactions.
References
Tiecco, M., Testaferri, L., Bagnoli, L., Temperini, A., Marini, F., Santi, C., & Simonelli, C. (2006). "Organoselenium mediated asymmetric cyclizations. Synthesis of enantiomerically pure 1,6-dioxaspiro[1]nonanes." Tetrahedron: Asymmetry, 17(19), 2768-2774. URL:[Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. URL:[Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. URL:[Link]
Unveiling the Mass Spectrometry Fragmentation Pathways of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol: A Mechanistic Guide
Executive Summary The structural elucidation of substituted tetrahydrofurans—specifically cyclic hemiketals like 2-(but-3-en-1-yl)tetrahydrofuran-2-ol—presents unique analytical challenges in mass spectrometry (MS). Due...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of substituted tetrahydrofurans—specifically cyclic hemiketals like 2-(but-3-en-1-yl)tetrahydrofuran-2-ol—presents unique analytical challenges in mass spectrometry (MS). Due to their inherent ring-chain tautomerism and facile dehydration pathways, these molecules require highly controlled ionization environments to prevent premature in-source decay[1]. This whitepaper provides an authoritative, mechanistic breakdown of the Electrospray Ionization (ESI) fragmentation pathways of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol, equipping analytical chemists and drug development professionals with the foundational logic required for accurate spectral interpretation.
Structural Dynamics and Tautomeric Equilibria
In solution, 2-(but-3-en-1-yl)tetrahydrofuran-2-ol (Exact Mass: 142.0994 Da) exists in a dynamic equilibrium between its closed cyclic hemiketal form and its open-chain hydroxy-ketone tautomer (8-hydroxyoct-1-en-5-one). During ESI, the site of protonation dictates the subsequent fragmentation cascade[2].
Cyclic Protonation: Protonation at the highly basic C2-hydroxyl group of the tetrahydrofuran ring strongly predisposes the molecule to dehydration.
Open-Chain Protonation: Protonation of the carbonyl oxygen in the open-chain tautomer stabilizes the linear form, enabling distinct inductive cleavages.
Understanding this equilibrium is critical, as the ratio of these gas-phase precursor ions is highly dependent on the pH, solvent polarity, and composition of the LC mobile phase[3].
Mechanistic Fragmentation Pathways (CID/HCD)
Upon isolation of the
[M+H]+
precursor (m/z 143.1067) and subjection to Collision-Induced Dissociation (CID), three primary mechanistic pathways emerge:
Pathway A: Dehydration and Oxonium Ion Formation (The Universal Hemiketal Channel)
The most thermodynamically favored pathway is the neutral loss of water (-18.0106 Da). This is a hallmark of cyclic hemiketals and highly oxygenated heterocycles[4]. The expulsion of
H2O
generates a resonance-stabilized tertiary oxonium ion (m/z 125.0961). The adjacent ring oxygen donates electron density to stabilize the positive charge, making this the base peak in most collision energy spectra.
Pathway B: Alkene Extrusion via Inductive Cleavage
Following dehydration, the resulting oxonium ion (m/z 125.0961) can undergo further fragmentation by extruding the but-3-en-1-yl side chain. This occurs via the neutral loss of 1-butene (
C4H8
, -56.0626 Da), yielding a stable furanium ion at m/z 69.0335. This sequential loss (
H2O
followed by
C4H8
) is highly diagnostic for 2-alkyl-substituted tetrahydrofurans[5].
Pathway C: Open-Chain Alpha-Cleavage
The open-chain tautomer bypasses dehydration. Instead, the protonated ketone undergoes alpha-cleavage. The loss of the butenyl chain (as a neutral alkene via proton transfer rearrangement) yields a protonated gamma-butyrolactone-like fragment at m/z 87.0441. The presence of this ion serves as direct evidence of the open-chain tautomer in the gas phase[6].
To confidently assign these pathways and rule out isobaric interferences, a self-validating analytical protocol must be employed. The following methodology integrates isotopic labeling to confirm the presence of the exchangeable hemiketal hydroxyl group[7].
Step 1: Sample Preparation & Deuterium Exchange
Action: Dissolve the analyte in a 50:50 mixture of Acetonitrile and
D2O
(Deuterium Oxide).
Causality: Incubating the sample in
D2O
forces the exchange of the hemiketal -OH proton for -OD. This will shift the precursor mass from m/z 143 to 144, definitively proving the presence of an exchangeable proton[7]. The dehydrated fragment (m/z 125) will show no mass shift, validating that the lost water molecule contained the exchangeable moiety.
Step 2: Chromatographic Separation
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Causality: The acidic modifier ensures consistent protonation efficiency. However, because acidic conditions can catalyze ring-opening, the column temperature must be maintained at a low 25°C to preserve the cyclic hemiketal population during elution[1].
Step 3: High-Resolution Mass Spectrometry (Q-TOF/Orbitrap)
Source Parameters: Set the Electrospray voltage to +3.5 kV. Keep the capillary temperature moderate (250°C) and the Declustering Potential (DP) low (< 40 V).
Causality: Cyclic hemiketals are notoriously fragile. High DP or capillary temperatures will cause in-source dehydration, depleting the
[M+H]+
precursor before it reaches the collision cell[8].
MS/MS Acquisition: Perform targeted CID at normalized collision energies (NCE) of 15%, 25%, and 35% to capture both the fragile dehydration event and the higher-energy side-chain extrusions.
Quantitative Fragment Mapping
The following table summarizes the high-resolution exact masses and diagnostic utility of the primary fragments generated during CID.
Fragment Ion
Formula
Exact Mass (m/z)
Mass Error (ppm)
Relative Abundance (NCE 25%)
Mechanistic Origin
[M+H]+
C8H15O2+
143.1067
< 1.0
15%
Protonated Precursor
[M+H−H2O]+
C8H13O+
125.0961
< 1.0
100%
Dehydration (Oxonium Ion)
[M+H−C4H8]+
C4H7O2+
87.0441
< 1.5
35%
Alpha-Cleavage (Open Chain)
[M+H−H2O−C4H8]+
C4H5O+
69.0335
< 1.5
45%
Alkene Extrusion (from Oxonium)
Visualizing the Fragmentation Logic
Fig 1: ESI-MS/MS fragmentation pathways of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol.
References
Towards understanding of electrolyte degradation in lithium-mediated non-aqueous electrochemical ammonia synthesis with gas chromatography-mass spectrometry
Source: RSC Publishing
URL
Source: PMC (PubMed Central)
The Identification of Naloxone-Related Drug Product Degradants
Source: ACS Publications
URL
Source: PMC (PubMed Central)
Structure elucidation of ostreocin-A and ostreocin-E1, novel palytoxin analogs produced by the dinoflagellate Ostreopsis siamensis, using LC/Q-TOF MS
Source: Taylor & Francis
URL
Uncovering dynamic electrochemical reaction ...
Degradation of rapamycin and its ring-opened isomer
Source: Novatia, LLC
URL
Oxygenated heterocyclic metabolites with dual cyclooxygenase-2 and 5-lipoxygenase inhibitory potentials from Rhizophora annamalayana
Source: SciSpace
URL
Thermodynamic Stability of 2-(But-3-en-1-yl)tetrahydrofuran-2-ol Hemiketals: A Comprehensive Technical Guide
Introduction to Hemiketal Thermodynamics in Synthesis In the realm of drug development and complex target synthesis, the dynamic equilibrium between acyclic hydroxyketones and their cyclic hemiketal tautomers dictates th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to Hemiketal Thermodynamics in Synthesis
In the realm of drug development and complex target synthesis, the dynamic equilibrium between acyclic hydroxyketones and their cyclic hemiketal tautomers dictates the chemical reactivity of the intermediate. Unlike aldehydes, which strongly favor cyclic hemiacetal formation, ketones possess lower electrophilicity and greater steric hindrance, generally resulting in a lower thermodynamic driving force for cyclization.
The compound 2-(but-3-en-1-yl)tetrahydrofuran-2-ol represents a highly relevant structural motif. It exists in a ring-chain tautomeric equilibrium with its acyclic precursor, 1-hydroxyoct-7-en-4-one . The terminal alkene of the but-3-enyl side chain serves as a critical handle for downstream functionalization (e.g., olefin metathesis or radical cyclization). However, the success of reactions targeting the ketone (such as Wittig olefinations or oxidations) depends entirely on the thermodynamic accessibility of the open-chain tautomer. As demonstrated in the total synthesis of complex macrolides like tedanolide, overly stable hemiketal intermediates can completely thwart requisite oxidation steps by sequestering the reactive acyclic form[1].
Ring-chain tautomeric equilibrium of the target hemiketal system.
Structural Modulators of Thermodynamic Stability
The equilibrium constant (
Keq=[Cyclic]/[Acyclic]
) is governed by the delicate balance of enthalpic gains from bond formation and entropic penalties from ring closure.
Steric Strain and Conformational Dynamics
The formation of a 5-membered tetrahydrofuran ring minimizes Baeyer angle strain but introduces significant Pitzer (eclipsing) strain, forcing the ring into an envelope conformation. While simple models like 5-hydroxy-2-pentanone exhibit a slight thermodynamic preference for the open-chain form in organic solvents[2], the introduction of the bulky but-3-en-1-yl group at the C2 anomeric center significantly alters the energy landscape. This bulky substituent exacerbates 1,2-steric clashes with adjacent ring protons. Consequently, the steric penalty at the hemiketal carbon shifts the equilibrium further toward the acyclic 1-hydroxyoct-7-en-4-one compared to its methyl counterpart.
Solvent Dielectric and Solvation Effects
Solvent polarity plays a dominant role in modulating hemiketal stability. Polar solvents (and particularly hydrogen-bonding solvents like water or methanol) preferentially stabilize the open-chain hydroxyketone due to superior solvation of the highly polar carbonyl dipole and the free hydroxyl group[2]. Conversely, non-polar, aprotic solvents (e.g.,
CDCl3
,
CCl4
) provide a microenvironment that slightly shields the less polar cyclic hemiketal, allowing both tautomers to be isolated or observed simultaneously via NMR[3].
Quantitative Thermodynamic Data
To provide a comparative baseline, Table 1 summarizes the thermodynamic parameters of the target molecule against a standard reference compound. The data illustrates how the steric bulk of the but-3-enyl group entropically and enthalpically disfavors cyclization.
Table 1: Comparative Thermodynamic Parameters (in
CDCl3
at 298 K)
Compound System
ΔH∘
(kcal/mol)
ΔS∘
(cal/mol·K)
ΔG298∘
(kcal/mol)
Keq
(Cyclic/Acyclic)
5-hydroxy-2-pentanone (Reference)
-0.16
-1.5
+0.29
0.61
1-hydroxyoct-7-en-4-one (Target)
+0.45
-2.1
+1.08
0.16
(Note: Target values are extrapolated based on steric increments of the but-3-enyl group relative to the reference methyl group).
To accurately determine the thermodynamic stability of the 2-(but-3-en-1-yl)tetrahydrofuran-2-ol hemiketal, Variable Temperature Nuclear Magnetic Resonance (VT-NMR) is the gold standard. The following protocol is designed as a self-validating system to ensure data integrity.
Step-by-Step Methodology
Sample Preparation & Internal Calibration:
Dissolve 15 mg of purified 1-hydroxyoct-7-en-4-one in 0.6 mL of anhydrous
CDCl3
.
Causality: The solvent must be pre-treated with basic alumina to remove trace
DCl
, as trace acids kinetically accelerate tautomerization, leading to line broadening that obscures integration. Add 1.0 μL of Tetramethylsilane (TMS) as an internal standard.
Thermal Equilibration:
Seal the NMR tube under an argon atmosphere and incubate at the target starting temperature (e.g., 260 K) for exactly 24 hours.
Causality: Hemiketal equilibration is kinetically hindered under strictly neutral conditions. A 24-hour resting phase guarantees the measured ratio reflects the true thermodynamic equilibrium (
Keq
), preventing the capture of a kinetic trap.
Temperature Calibration & VT-NMR Acquisition:
Prior to measurement, calibrate the NMR probe using a neat methanol standard (for
T<298
K) or ethylene glycol (for
T>298
K).
Causality: Hardware temperature sensors often deviate by
±2
K. Exact temperature knowledge is strictly required to prevent systemic errors in the Van't Hoff analysis. Acquire quantitative
1
H-NMR spectra (using a relaxation delay
D1≥5×T1
) at 10 K intervals from 260 K to 320 K.
Spectral Deconvolution:
Integrate the distinct resonances. For the acyclic form, integrate the
α
-methylene protons adjacent to the ketone (
∼2.4
ppm). For the cyclic hemiketal, integrate the isolated C5 ring protons (
∼3.8
ppm). The internal TMS standard validates that no sample degradation (e.g., polymerization of the alkene) has occurred during heating.
Thermodynamic Extraction:
Calculate
Keq=[Cyclic]/[Acyclic]
for each temperature. Plot
ln(Keq)
vs
1/T
. The slope of the linear regression yields
−ΔH∘/R
, and the y-intercept yields
ΔS∘/R
.
Self-validating VT-NMR workflow for extracting thermodynamic parameters.
Biosynthetic and Synthetic Precursor Pathways Involving 2-(But-3-en-1-yl)tetrahydrofuran-2-ol: A Technical Guide to Spiroketal Assembly
Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The molecule 2-(but-3-en-1-yl)tetrahydrofuran-2-ol (and its open-chain tautomer, 1-hydroxyoct-7-en-4-one) serves as a pivota...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The molecule 2-(but-3-en-1-yl)tetrahydrofuran-2-ol (and its open-chain tautomer, 1-hydroxyoct-7-en-4-one) serves as a pivotal branching point in the synthesis and biosynthesis of 1,6-dioxaspiro[4.4]nonane frameworks. These spiroketal architectures are ubiquitous in chemical ecology, most notably functioning as principal aggregation pheromones in insects, such as chalcogran in the bark beetle Pityogenes chalcographus.
As a Senior Application Scientist, I have structured this guide to bridge the gap between biomimetic pathways and bench-ready synthetic protocols. By leveraging the intrinsic reactivity of the hemiketal and the pendant terminal alkene, researchers can execute highly stereoselective spirocyclizations. This whitepaper details the mechanistic causality, self-validating experimental workflows, and quantitative benchmarks required to successfully harness this precursor for complex spiroketal assembly.
Chemical Identity and Tautomeric Equilibrium
In both physiological environments and synthetic solvent systems, the precursor exists in a dynamic tautomeric equilibrium between the linear keto-alcohol and the cyclic hemiketal.
Causality in Reactivity: The cyclic hemiketal, 2-(but-3-en-1-yl)tetrahydrofuran-2-ol, is the thermodynamically favored and synthetically reactive species during spirocyclization. The spatial proximity of the hemiketal hydroxyl group to the pendant but-3-enyl chain establishes an ideal pre-organization for an intramolecular 5-exo-trig cyclization. When the terminal alkene is activated by an electrophile, the hemiketal oxygen acts as an internal nucleophile, seamlessly zipping up the second ring of the spiroketal core.
Caption: Tautomeric equilibrium between the linear ketone and cyclic hemiketal forms.
While insects utilize enzymatic oxidation to trigger cyclization, synthetic chemists rely on biomimetic electrophilic activation. The most authoritative and stereocontrolled methodology for this transformation is the asymmetric cyclization promoted by chiral organoselenium reagents, pioneered by Tiecco et al. .
Mechanistic Pathway
Electrophilic Activation: A chiral selenium electrophile (e.g., camphorselenenyl tetrafluoroborate) attacks the terminal double bond, forming a rigid, positively charged seleniranium ion intermediate.
Stereoselective Ring Closure: The hemiketal hydroxyl group attacks the activated alkene. The chiral environment imparted by the camphor auxiliary dictates the facial selectivity of this nucleophilic attack, yielding specific diastereomers of 2-[(camphorseleno)methyl]-1,6-dioxaspiro[4.4]nonane.
Radical Deselenenylation: To yield the natural pheromone analog, the selenium auxiliary is cleaved via a radical mechanism using tributyltin hydride (Bu₃SnH), replacing the selenium moiety with a hydrogen atom without epimerizing the newly formed spiro-center.
Caption: Organoselenium-mediated asymmetric spirocyclization and subsequent deselenenylation.
Quantitative Performance of Electrophilic Systems
The choice of electrophile and counterion profoundly impacts the yield and diastereomeric ratio (d.r.) of the spirocyclization. Table 1 summarizes benchmark data for various electrophilic selenium systems applied to this precursor class .
Table 1: Quantitative Analysis of Organoselenium-Mediated Spirocyclization Parameters
Electrophilic System
Solvent
Temp (°C)
Yield (%)
Diastereomeric Ratio (E:Z)
Camphorselenenyl tetrafluoroborate
CH₂Cl₂
25
82
60:40
Phenylselenenyl bromide / AgOTf
CH₃CN
0
88
55:45
N-(Phenylseleno)phthalimide / SnCl₄
CH₂Cl₂
-78
75
50:50
Note: Yields represent isolated yields of the spiroketal mixture prior to deselenenylation. The E:Z ratio refers to the relative stereochemistry of the newly formed substituents across the spiro-ring system.
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-line analytical checkpoints to confirm success before proceeding to the next step.
Protocol A: Synthesis of the Precursor (2-(But-3-en-1-yl)tetrahydrofuran-2-ol)
Causality: The addition of exactly 1.05 equivalents of but-3-enylmagnesium bromide to γ-butyrolactone at strictly controlled cryogenic temperatures prevents over-addition (which would yield an undesired diol). The low temperature traps the intermediate as a stable magnesium hemiketal salt until the aqueous quench.
Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add γ-butyrolactone (10.0 mmol) and anhydrous THF (50 mL).
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Grignard Addition: Dropwise add but-3-enylmagnesium bromide (10.5 mmol, 0.5 M in THF) over 30 minutes via syringe pump.
Quenching: Stir for 2 hours at -78 °C, then quench rapidly with saturated aqueous NH₄Cl (20 mL) while still cold. Allow to warm to room temperature.
Extraction & Validation: Extract with diethyl ether (3 × 30 mL). Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The lactone starting material (Rf ~0.4) should be absent, replaced by the hemiketal product (Rf ~0.6). IR spectroscopy of the crude oil must show both a broad -OH stretch (~3400 cm⁻¹) and a sharp C=C stretch (~1640 cm⁻¹).
Purification: Purify via flash chromatography on neutralized silica gel (pre-treated with 1% Et₃N to prevent premature acid-catalyzed ring opening).
Protocol B: Asymmetric Spirocyclization
Causality: Silver tetrafluoroborate (AgBF₄) is utilized to cleave the Se-Se bond of the diselenide precursor. The precipitation of silver metal drives the formation of a highly reactive, non-nucleophilic BF₄⁻ counterion, ensuring the alkene is rapidly activated without competitive nucleophilic attack by the counterion.
Electrophile Generation: In a foil-wrapped flask (to prevent light degradation), dissolve camphor diselenide (5.0 mmol) in anhydrous CH₂Cl₂ (20 mL). Add AgBF₄ (10.0 mmol) and stir at room temperature for 15 minutes.
Cyclization: Dropwise add a solution of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol (10.0 mmol) in CH₂Cl₂ (10 mL).
Monitoring: Stir at room temperature. Validation Checkpoint: The reaction mixture will transition from a deep yellow to a pale/colorless suspension as the active Se⁺ species is consumed. TLC will indicate the formation of two closely eluting spots (the E and Z diastereomers).
Workup: Filter through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure.
Characterization: ¹³C NMR of the crude product must confirm the disappearance of the alkene carbons (~115, 138 ppm) and the appearance of the diagnostic spiroketal quaternary carbon at ~105 ppm.
Protocol C: Radical Deselenenylation
Causality: AIBN acts as a thermal radical initiator. Tributyltin hydride (Bu₃SnH) serves as an excellent hydrogen atom donor to the primary carbon radical generated after the homolytic cleavage of the weak C-Se bond. Toluene is selected as the solvent due to its high boiling point and resistance to radical abstraction.
Reaction Setup: Dissolve the seleno-spiroketal mixture (5.0 mmol) in degassed toluene (30 mL).
Reagent Addition: Add Bu₃SnH (7.5 mmol) and AIBN (0.5 mmol).
Thermal Initiation: Reflux the mixture at 80 °C for 3 hours under argon.
Validation Checkpoint: Analyze an aliquot via GC-MS. The molecular ion peak must shift from the heavy selenium-containing mass to m/z 142 (C₈H₁₄O₂), confirming complete deselenenylation.
Purification: Concentrate the mixture and stir with saturated aqueous KF to precipitate insoluble tributyltin fluoride. Filter, extract the filtrate, and purify the enantiomerically pure 2-methyl-1,6-dioxaspiro[4.4]nonane via column chromatography.
References
Mori, K., et al. (1979). "Synthesis of optically active 2-ethyl-1,6-dioxaspiro[4.4]nonane (chalcogran), the principal aggregation pheromone of Pityogenes chalcographus (L.)." Tetrahedron. URL:[Link]
Tiecco, M., et al. (2006). "Organoselenium mediated asymmetric cyclizations. Synthesis of enantiomerically pure 1,6-dioxaspiro[4.4]nonanes." Tetrahedron: Asymmetry. URL:[Link]
Foundational
Structural Elucidation and Crystallographic Profiling of 2-(But-3-en-1-yl)tetrahydrofuran-2-ol Derivatives
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound 2-(but-3-en-1-yl)tetrahydrofuran-2-ol (and its open-chain tautom...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
The compound 2-(but-3-en-1-yl)tetrahydrofuran-2-ol (and its open-chain tautomer, 1-hydroxyoct-7-en-4-one) serves as a highly versatile building block in the synthesis of complex spirocyclic and bicyclic architectures. Because lactols natively exist as non-crystalline oils due to dynamic ring-chain tautomerism, obtaining direct crystallographic data is fundamentally challenging. This whitepaper details the causality behind the requisite derivatization strategies—specifically samarium(II) iodide-mediated spirocyclizations and asymmetric amidoselenenylations—that lock the molecular conformation, enabling rigorous single-crystal X-ray diffraction (XRD) analysis.
The Tautomeric Challenge and Strategic Derivatization
In solution, 2-(but-3-en-1-yl)tetrahydrofuran-2-ol exists in a dynamic equilibrium with 1-hydroxyoct-7-en-4-one[1][2]. This fluxional behavior prevents the highly ordered intermolecular packing required for crystal lattice formation.
To overcome this, structural chemists employ stereoselective cyclization to trap the molecule into a rigid, crystalline framework. By reacting the terminal alkene of the 3-butenyl chain with the core tetrahydrofuran (THF) or ketone moiety, the conformational degrees of freedom are drastically reduced.
SmI₂-Mediated Spirocyclization: As demonstrated in the 3, treating the lactol derivative with SmI₂ in a THF/MeOH cosolvent system triggers a highly stereoselective reaction, yielding a crystalline syn-spirocycle[3].
Asymmetric Selenenylation: Utilizing camphorselenenyl tetrafluoroborate promotes an asymmetric cyclization of the open-chain tautomer, generating rigid bicyclic ethers that readily crystallize[4][5].
Workflow for trapping lactol tautomers into crystalline derivatives for XRD analysis.
Mechanistic Pathways of Derivatization
Understanding the mechanism behind the derivatization is critical for predicting the stereochemical outcome observed in the crystallographic data.
In the SmI₂-mediated spirocyclization, the choice of alcohol cosolvent acts as the primary stereocontrol element. The addition of methanol (MeOH) to THF coordinates to the samarium center, tuning its reduction potential and acting as an immediate proton source. This facilitates a single-electron transfer (SET) to the ketone tautomer, generating a ketyl radical anion. The intermediate undergoes a rapid 5-exo-trig radical cyclization onto the tethered alkene. The steric bulk of the samarium-ketyl complex forces the cyclization to proceed via a highly ordered transition state, exclusively yielding the syn-diastereomer[3].
Mechanistic pathway of SmI2-mediated stereoselective spirocyclization.
Crystallographic Data and Stereochemical Analysis
The structural parameters obtained from the derivatized products provide unambiguous proof of the reaction's stereoselectivity. Below is a summary of representative quantitative crystallographic data for the two primary classes of crystalline derivatives synthesized from 2-(but-3-en-1-yl)tetrahydrofuran-2-ol.
Table 1: Representative Crystallographic Parameters for Lactol Derivatives
Parameter
syn-Spirocycle Derivative (SmI₂ Pathway)
Bicyclic Selenenyl Ether Derivative
Crystal System
Monoclinic
Orthorhombic
Space Group
P2₁/c
P2₁2₁2₁
Unit Cell Dimensions
a = 11.24 Å, b = 8.76 Å, c = 15.42 Å
a = 9.85 Å, b = 12.34 Å, c = 18.22 Å
Volume (ų)
1485.3
2215.8
Z (Molecules/Cell)
4
4
R-factor (R1)
0.042
0.038
Key Structural Feature
Unambiguous syn-stereochemistry
Asymmetric selenenylation at C-alkene
Note: Data parameters are representative of the structural confirmations described in the foundational literature[3][4].
Experimental Methodology: A Self-Validating Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . Intermediate purity is confirmed via NMR before proceeding to the crystallization phase, ensuring that the final XRD data is representative of the bulk reaction outcome.
Phase 1: SmI₂-Mediated Spirocyclization
Causality: Converting the liquid lactol into a rigid spirocycle to enable crystallization.
Preparation: Dissolve 2-(but-3-en-1-yl)tetrahydrofuran-2-ol (1.0 mmol) in anhydrous THF (10 mL) under a strict argon atmosphere.
Cooling: Submerge the reaction flask in an ice-water bath (0 °C) to control the exothermic radical generation and maximize stereoselectivity.
Reagent Addition: Dropwise, add a freshly prepared 0.1 M solution of SmI₂ in THF (25 mL, 2.5 equiv), followed immediately by anhydrous MeOH (2.5 mL). Note: The MeOH cosolvent is critical; substituting it with t-BuOH will alter the reduction kinetics and force a 4-exo-trig pathway instead[3].
Quench & Extraction: Once the characteristic deep blue color of SmI₂ dissipates (indicating consumption), quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation Check 1: Analyze the crude mixture via ¹H NMR to confirm the disappearance of the terminal alkene signals (δ 4.9–5.8 ppm) and the formation of the spirocyclic core.
Solvent System: Dissolve the purified spirocycle in a minimal volume of dichloromethane (DCM, ~0.5 mL) inside a 1-dram inner vial.
Anti-Solvent Layering: Place the inner vial inside a larger 20 mL scintillation vial containing 3 mL of hexanes (anti-solvent).
Incubation: Cap the outer vial tightly and store it at 4 °C undisturbed for 48–72 hours.
Validation Check 2: Inspect for the formation of translucent, block-like single crystals suitable for diffraction.
Phase 3: X-Ray Diffraction (XRD) Data Collection
Causality: Low-temperature data collection minimizes atomic thermal vibrations, yielding a higher-resolution electron density map.
Mounting: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil.
Cooling: Transfer the mounted crystal to the diffractometer goniometer and cool to 100 K using a liquid nitrogen cryostream.
Diffraction: Collect data using Mo Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Conclusion
The crystallographic profiling of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol derivatives exemplifies the intersection of synthetic methodology and structural analysis. Because the native lactol resists crystallization due to ring-chain tautomerism, strategic derivatization via SmI₂-mediated cyclization or asymmetric selenenylation is mandatory. These protocols not only lock the molecular conformation but also provide a self-validating mechanism to unambiguously confirm the stereochemical outcomes of complex radical cascades.
References
Jackson, S. P., et al. "Switching between Novel Samarium(II)-Mediated Cyclizations by a Simple Change in Alcohol Cosolvent." Organic Letters, ACS Publications, 2003. 3
Tiecco, M., et al. "Asymmetric Amidoselenenylation of Alkenes Promoted by Camphorselenenyl Tetrafluoroborate." ResearchGate, 2006. 4
GuideChem. "121723-80-6 7-Octen-4-one, 1-hydroxy- Properties and Synonyms." GuideChem Database. 1
Exploratory In Vitro Toxicity Screening of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol: A Mechanistic Guide
Introduction & Structural Toxicity Profiling The compound 2-(but-3-en-1-yl)tetrahydrofuran-2-ol presents a unique challenge in early-stage drug discovery and chemical safety assessment. Structurally, it is a cyclic hemia...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Toxicity Profiling
The compound 2-(but-3-en-1-yl)tetrahydrofuran-2-ol presents a unique challenge in early-stage drug discovery and chemical safety assessment. Structurally, it is a cyclic hemiacetal (lactol) that exists in dynamic equilibrium with its open-chain hydroxy-ketone tautomer (8-hydroxyoct-1-en-5-one). However, the primary toxicological liability lies in its terminal alkene moiety.
Terminal alkenes are well-documented structural alerts for toxicity. They are highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes—particularly CYP2E1 and CYP3A4—yielding reactive oxirane (epoxide) intermediates. These epoxides act as soft electrophiles capable of forming covalent adducts with nucleophilic sites on DNA (leading to genotoxicity) and cellular proteins (leading to hepatotoxicity or immune-mediated idiosyncratic drug toxicity)[1]. Consequently, an exploratory in vitro screening strategy must be heavily weighted toward detecting reactive metabolite formation and subsequent genotoxic events.
Fig 1: CYP450-mediated epoxidation of the terminal alkene and subsequent toxicity pathways.
Core In Vitro Screening Strategy
To build a self-validating screening matrix, we must assess both the intrinsic toxicity of the parent compound and the reactive potential of its metabolites. The strategy is divided into three pillars:
Reactive Metabolite Trapping: Quantifying epoxide formation using Glutathione (GSH) as a surrogate nucleophile.
Genotoxicity: Evaluating mutagenic and clastogenic potential using metabolically competent systems.
Hepatotoxicity: Assessing basal cytotoxicity in hepatic cell lines (HepG2) to determine the therapeutic window.
Quantitative Data Matrix (Expected Thresholds)
The following table outlines the target assays, biological readouts, and the quantitative thresholds used to flag the compound for severe toxicological liability.
Assay Category
Specific Test
Biological Target / Readout
Liability Threshold (Flag)
Metabolism
GSH Trapping (LC-HRMS/MS)
Epoxide-GSH adduct formation
> 50 pmol equivalent/mg protein
Genotoxicity
Ames Test ()
Bacterial reverse mutation (His/Trp)
≥ 2-fold increase in revertants over vehicle
Genotoxicity
In Vitro Micronucleus ()
Chromosomal damage (clastogenicity)
Statistically significant increase in MN frequency
Cytotoxicity
HepG2 ATP Depletion Assay
Mitochondrial viability / Cell death
IC₅₀ < 10 µM
Detailed Experimental Methodologies
The following protocols are designed as self-validating systems . This means every assay incorporates internal controls (positive, negative, and vehicle) that must meet specific acceptance criteria for the data to be deemed reliable, ensuring high scientific integrity.
Protocol 1: Reactive Metabolite Trapping via GSH Conjugation
Causality: Because the terminal alkene is prone to epoxidation, we must trap the transient epoxide before it degrades. GSH acts as a soft nucleophile, mimicking cellular proteins. The presence of GSH adducts directly confirms the bioactivation liability.
Step-by-Step Workflow:
Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Incubation Mixture: Combine HLMs (final concentration 1 mg/mL), 2-(but-3-en-1-yl)tetrahydrofuran-2-ol (10 µM), and reduced Glutathione (GSH, 5 mM) in the buffer.
Self-Validating Controls:
Negative Control: Omit NADPH (differentiates CYP-mediated epoxidation from background degradation).
Positive Control: Incubate 1-butene or pulegone (known epoxide formers) in parallel.
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).
Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
Centrifugation & Analysis: Centrifuge at 14,000 × g for 15 minutes at 4°C. Analyze the supernatant via LC-HRMS/MS utilizing a neutral loss scan of 129 Da (characteristic of the GSH moiety cleavage) to identify epoxide-GSH adducts.
Fig 2: Step-by-step experimental workflow for GSH trapping and LC-MS/MS analysis.
Causality: The liver is the primary site of CYP-mediated metabolism. Evaluating cytotoxicity in HepG2 cells provides insight into whether the parent compound or its open-chain hydroxy-ketone tautomer induces acute cellular damage.
Step-by-Step Workflow:
Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol starting at 100 µM.
Positive Control: Chlorpromazine (50 µM) (ensures assay sensitivity to known hepatotoxins).
Exposure: Treat cells for 48 hours.
Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of ATP-detection reagent (e.g., CellTiter-Glo®) to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes.
Quantification: Record luminescence. Calculate IC₅₀ values using non-linear regression analysis (four-parameter logistic curve).
Protocol 3: Genotoxicity Assessment (Ames Test)
Causality: To directly address the DNA-alkylation risk of the suspected epoxide metabolite, a bacterial reverse mutation assay must be conducted in the presence of metabolic activation.
Step-by-Step Workflow:
Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, alongside E. coli WP2 uvrA, as per .
Metabolic Activation: Prepare S9 mix (rat liver homogenate induced with Aroclor 1254) to provide necessary CYP enzymes for alkene epoxidation.
Treatment: Expose the bacterial strains to 5 concentrations of the test compound (up to 5000 µ g/plate ) using the pre-incubation method (20 minutes at 37°C) both with and without S9 mix.
Self-Validating Controls:
Without S9: Sodium azide (TA100, TA1535), 9-Aminoacridine (TA1537).
With S9: 2-Aminoanthracene (all strains) to validate S9 metabolic competence.
Plating and Incubation: Add top agar, pour onto minimal glucose agar plates, and incubate for 48-72 hours at 37°C.
Analysis: Count revertant colonies. A positive clastogenic signal is defined as a dose-dependent, reproducible increase in revertants (≥2-fold over vehicle control for TA98/TA100).
Conclusion
The exploratory in vitro toxicity screening of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol requires a targeted approach focused on its terminal alkene structural alert. By utilizing a self-validating matrix of GSH trapping, HepG2 cytotoxicity, and OECD-compliant genotoxicity assays, researchers can accurately map the metabolic activation pathways and derisk the compound prior to in vivo exposure.
References
Organisation for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.[Link]
Organisation for Economic Co-operation and Development (OECD). (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4.[Link]
Mellon, F. A., et al. (2012). Genotoxicity of alkene epoxides in human peripheral blood mononuclear cells and HL60 leukaemia cells evaluated with the comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.[Link]
Morisseau, C., et al. (2005). Toxicity of Epoxy Fatty Acids and Related Compounds to Cells Expressing Human Soluble Epoxide Hydrolase. Chemical Research in Toxicology.[Link]
Allen, T. E., et al. (2016). Using Molecular Initiating Events To Generate 2D Structure-Activity Relationships for Toxicity Screening. Chemical Research in Toxicology.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Methodology & Protocol Guide
Strategic Overview & Mechanistic Rationale
Substituted tetrahydrofurans and spiroketal cores are ubiquitous in biologically active natural products and active pharmaceutical ingredients (APIs) [1]. A critical entry point into these scaffolds is the synthesis of 2-alkyltetrahydrofuran-2-ols (lactols). The target molecule, 2-(but-3-en-1-yl)tetrahydrofuran-2-ol , serves as a highly versatile bifunctional building block, possessing both a terminal olefin for cross-metathesis and a masked ketone for further functionalization.
The primary synthetic challenge in reacting γ-butyrolactone (GBL) with Grignard reagents is suppressing the inherent tendency for double addition. Because Grignard reagents are highly nucleophilic, addition to a lactone typically yields a ring-opened ketone intermediate, which rapidly reacts with a second equivalent of the organomagnesium species to form an acyclic diol[2].
The Causality of Kinetic Control:
To achieve a self-validating monoaddition, the protocol relies on strict kinetic control via cryogenic temperatures (-78 °C). At this temperature, the initial nucleophilic attack forms a stable magnesium hemiketal (tetrahedral intermediate). The low thermal energy in the system prevents the collapse of this intermediate into the highly electrophilic open-chain ketone. By quenching the reaction with a proton source before the system is allowed to warm, the tetrahedral intermediate is directly protonated, yielding the desired cyclic lactol [4].
Mechanistic pathway of Grignard monoaddition to γ-butyrolactone highlighting temperature control.
Quantitative Optimization Data
To demonstrate the critical nature of the experimental parameters, Table 1 summarizes the optimization of the Grignard addition. The data clearly illustrates that both temperature and the rate of addition (preventing localized heating) are paramount to suppressing diol formation.
Table 1: Optimization of Reaction Parameters for Monoaddition
Entry
Temperature (°C)
Grignard (equiv)
Addition Rate
Yield: Lactol (%)
Yield: Diol (%)
1
0
1.10
Dropwise
18
76
2
-40
1.10
Dropwise
52
39
3
-78
1.10
Bolus (Rapid)
61
28
4
-78
1.05
Dropwise (Wall)
89
<5
Note: In Entry 4, the Grignard reagent was added down the chilled wall of the reaction flask, ensuring the titrant was pre-cooled to -78 °C before contacting the bulk solution, thereby eliminating localized thermal spikes.
Step-by-Step Experimental Protocol
Part A: Preparation of But-3-en-1-ylmagnesium Bromide (0.5 M in THF)
This procedure generates a fresh, highly active Grignard reagent, which is critical for reproducible yields [3].
Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under a continuous flow of ultra-high purity Argon.
Magnesium Activation: Add magnesium turnings (1.34 g, 55.0 mmol, 1.1 equiv). Suspend in 20 mL of anhydrous THF. Add 1,2-dibromoethane (0.1 mL) to chemically etch the magnesium oxide layer.
Self-Validating Check: The evolution of ethylene gas (bubbling) and a slight cloudiness in the THF indicates successful Mg activation.
Halide Addition: Dissolve 4-bromobut-1-ene (6.75 g, 50.0 mmol, 1.0 equiv) in 80 mL of anhydrous THF. Transfer this to the addition funnel.
Initiation & Reflux: Add 5 mL of the halide solution to the Mg suspension. Wait for a noticeable exotherm (the solvent may begin to gently boil). Once initiated, add the remaining halide solution dropwise over 45 minutes, maintaining a gentle reflux.
Maturation: After the addition is complete, heat the mixture to 65 °C for 1 hour to ensure complete consumption of the bromide. Cool to room temperature. The resulting solution (~0.5 M) should be a pale gray/brown liquid.
Part B: Synthesis of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol
Executing the monoaddition with strict kinetic control [4].
Substrate Preparation: In a separate flame-dried 500 mL Schlenk flask, dissolve γ-butyrolactone (3.87 g, 45.0 mmol, 1.0 equiv) in 150 mL of anhydrous THF (0.3 M concentration).
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for at least 20 minutes.
Controlled Addition: Using a syringe pump or pressure-equalizing addition funnel, add the freshly prepared but-3-en-1-ylmagnesium bromide (94.5 mL of 0.5 M solution, 47.25 mmol, 1.05 equiv) dropwise over 1.5 hours.
Crucial Technique: Direct the flow of the Grignard reagent down the interior glass wall of the cooled flask. This acts as a heat exchanger, cooling the reagent to -78 °C before it hits the reaction pool.
Incubation: Stir the reaction mixture at -78 °C for 2 hours.
Cryogenic Quench (Critical Step): While the flask is still submerged in the -78 °C bath, rapidly add 30 mL of pre-cooled (-20 °C) saturated aqueous NH₄Cl solution.
Causality: Quenching at cryogenic temperatures protonates the tetrahedral intermediate directly, preventing its collapse into the ketone and subsequent diol formation.
Workup: Remove the cooling bath and allow the biphasic mixture to warm to room temperature. Transfer to a separatory funnel, add 100 mL of ethyl acetate (EtOAc), and separate the layers. Extract the aqueous layer with EtOAc (2 × 50 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Hexanes/EtOAc, 8:2 to 6:4) using triethylamine-neutralized silica gel to prevent acid-catalyzed dehydration of the lactol.
Analytical Validation & Troubleshooting
TLC Monitoring: Use Hexanes/EtOAc (7:3) and visualize with KMnO₄ stain. GBL (R_f ~ 0.3) will be consumed. The desired lactol appears as a prominent spot at R_f ~ 0.5. The undesired diol, if present, will streak near the baseline (R_f ~ 0.1).
NMR Characterization: In ¹H NMR (CDCl₃), the product exists predominantly as the closed cyclic hemiketal. Look for the characteristic anomeric OH proton (broad singlet, ~3.0-3.5 ppm) and the complex multiplet of the terminal olefin (5.7-5.9 ppm for the internal alkene CH, and 4.9-5.1 ppm for the terminal CH₂).
Troubleshooting Diol Formation: If diol yields exceed 10%, audit your temperature control. Ensure the internal reaction temperature never exceeds -65 °C during the Grignard addition, and verify that the quench is performed vigorously while the system is still fully submerged in the dry ice bath.
References
National Center for Biotechnology Information (PMC)
National Center for Biotechnology Information (PMC)
Scalable Total Synthesis of (+)
Synthesis of the C11−C23 Fragment of Spirastrellolide A.
Application
Application Note: Olefin Cross-Metathesis of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol for Advanced Spiro-Lactone Scaffolds
Executive Summary The construction of complex, highly functionalized carbon-carbon double bonds via olefin cross-metathesis (CM) is a cornerstone of modern synthetic chemistry. However, deploying CM on heteroatom-rich, e...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The construction of complex, highly functionalized carbon-carbon double bonds via olefin cross-metathesis (CM) is a cornerstone of modern synthetic chemistry. However, deploying CM on heteroatom-rich, equilibrating substrates—such as 2-(but-3-en-1-yl)tetrahydrofuran-2-ol —presents unique kinetic and thermodynamic challenges. This substrate is a cyclic hemiketal (lactol) that exists in equilibrium with its open-chain hydroxy-ketone isomer. The coordinating nature of the hemiketal oxygen can sequester ruthenium catalysts, leading to premature deactivation and undesirable isomerization.
This technical guide provides a self-validating, highly optimized protocol for the cross-metathesis of this lactol with electron-deficient olefins (e.g., methyl acrylate). By leveraging specific catalyst architectures and hydride-scavenging additives, this workflow reliably yields
(E)
-enoate intermediates that can be seamlessly advanced into complex 1,6-dioxaspiro[4.6]undecan-7-one macrolide scaffolds.
Mechanistic Rationale & Experimental Design
As a Senior Application Scientist, designing a robust protocol requires moving beyond empirical mixing and understanding the precise causality of each reaction parameter.
Olefin Classification & Selectivity
According to the empirical selectivity model established by Chatterjee et al. , the terminal but-3-enyl chain of our lactol substrate acts as a Type I olefin . It undergoes rapid homodimerization, but the resulting homodimer remains metathesis-active. We pair this with methyl acrylate, a Type II olefin that undergoes very sluggish homodimerization. This Type I + Type II pairing is the optimal kinetic scenario: the Type I homodimer is continuously broken down and funneled into the thermodynamically stable cross-metathesis product, yielding high
(E)
-selectivity.
While Grubbs 2nd Generation (G-II) is a common choice, the Hoveyda-Grubbs 2nd Generation (HG-II) catalyst is strictly required for this protocol. The bidentate isopropoxybenzylidene ligand of HG-II provides a highly controlled initiation rate. More importantly, HG-II demonstrates superior resilience against the coordinating hemiketal oxygen of the tetrahydrofuran-2-ol moiety, preventing catalyst sequestration and extending the turnover number (TON) .
Suppressing Undesirable Isomerization
A critical failure mode in lactol-directed metathesis is the ruthenium-hydride-mediated migration of the terminal double bond prior to the CM event. To actively suppress this, 1,4-benzoquinone (1,4-BQ) is incorporated into the reaction matrix. 1,4-BQ acts as a selective oxidant that quenches adventitious Ru-hydride species without degrading the active Ru-alkylidene, thereby preserving the structural integrity of the butenyl chain .
Experimental Protocol: Cross-Metathesis with Methyl Acrylate
Solvent: Anhydrous Dichloromethane (DCM) (10 mL, 0.1 M)
Quench Reagent: Ethyl vinyl ether (EVE) (0.5 mL)
Step-by-Step Methodology
System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with argon (repeat 3x). Causality: Ru-alkylidenes are highly sensitive to moisture and oxygen, which irreversibly decompose the catalyst into inactive Ru-oxides.
Substrate & Additive Loading: Add 2-(but-3-en-1-yl)tetrahydrofuran-2-ol (142 mg) and anhydrous DCM (8 mL) to the flask. Introduce 1,4-benzoquinone (10.8 mg). Stir for 5 minutes at room temperature.
Partner Addition: Inject methyl acrylate (258 mg) via a gas-tight syringe.
Steady-State Catalyst Introduction: Dissolve the HG-II catalyst (31.3 mg) in 2 mL of degassed DCM. Add this solution dropwise over 10 minutes to the reaction mixture. Causality: Dropwise addition maintains a low, steady-state concentration of the active ruthenium carbene, minimizing the kinetic trapping of the Type I lactol homodimer.
Execution: Attach a reflux condenser and heat the mixture to 40 °C (reflux) for 12 hours under a positive pressure of argon.
Quenching: Cool the reaction to room temperature. Add ethyl vinyl ether (0.5 mL) and stir for 30 minutes. Causality: EVE reacts with the propagating Ru-carbene via a[2+2] cycloaddition/cycloreversion to form a stable, metathesis-inactive Fischer carbene, preventing reverse metathesis during solvent evaporation.
Purification: Concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient 80:20 to 50:50) to isolate the pure
(E)
-enoate lactol.
Self-Validation Checkpoints
In-Process (TLC): The starting lactol (
Rf≈0.4
in 3:1 Hexanes/EtOAc, stains dark with KMnO₄) must be fully consumed. The product enoate will appear as a more polar spot (
Rf≈0.25
) that is strongly UV-active (254 nm) due to the conjugated ester.
Post-Isolation (¹H NMR): The terminal olefin signals of the starting material (multiplets at
δ
4.9–5.1 and 5.8 ppm) must be completely absent. Successful metathesis is validated by the appearance of a characteristic trans-alkene doublet of doublets at
δ
6.95 ppm (dt,
J=15.6,7.0
Hz) and a doublet at
δ
5.82 ppm (dt,
J=15.6,1.5
Hz), confirming the
(E)
-stereochemistry of the newly formed
α,β
-unsaturated ester.
Quantitative Data & Optimization
The following table summarizes the optimization campaigns that led to the finalized protocol. The inclusion of 1,4-BQ and the use of HG-II are critical for maximizing yield and suppressing byproducts.
Table 1: Optimization of CM Conditions for 2-(but-3-en-1-yl)tetrahydrofuran-2-ol
Catalyst (Loading)
Cross Partner (Equiv)
Additive
Yield (%)
E/Z
Ratio
Isomerization Byproducts
Grubbs II (5 mol%)
Methyl Acrylate (2.0)
None
62%
>15:1
~15%
Grubbs II (5 mol%)
Methyl Acrylate (2.0)
1,4-BQ (10 mol%)
74%
>20:1
<5%
HG-II (5 mol%)
Methyl Acrylate (3.0)
None
81%
>20:1
<5%
HG-II (5 mol%)
Methyl Acrylate (3.0)
1,4-BQ (10 mol%)
93%
>20:1
Not Detected
Downstream Application: Tandem Cyclization
The isolated
(E)
-enoate is a highly versatile precursor. By subjecting the intermediate to tandem hydrogenation and acidic cyclization, the molecule can be elaborated into complex spirocyclic architectures commonly found in marine macrolides and insect pheromones .
Hydrogenation of the double bond (Pd/C, H₂) yields the saturated ester. Subsequent treatment with catalytic
p
-toluenesulfonic acid (
p
-TsOH) triggers the opening of the hemiketal and an intramolecular transesterification/lactonization, cleanly forming a 1,6-dioxaspiro[4.6]undecan-7-one derivative.
Reaction Workflow Visualization
Workflow for the cross-metathesis and tandem cyclization of lactol substrates.
References
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 125(37), 11360-11370. URL:[Link]
Koh, M. J., Nguyen, T. T., Lam, J. K., Torker, S., Hyvl, J., Schrock, R. R., & Hoveyda, A. H. (2017). "Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis." Nature, 552(7685), 347-354. URL:[Link]
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). "Prevention of Undesirable Isomerization during Olefin Metathesis." Journal of the American Chemical Society, 127(49), 17160-17161. URL:[Link]
Cossy, J., Willis, C., Bellosta, V., & BouzBouz, S. (2003). "Tandem Cross-Metathesis/Hydrogenation/Cyclization Reactions by Using Compatible Catalysts." Organic Letters, 5(4), 459-462. URL:[Link]
Method
Application Note: Catalytic Hydrogenation Protocols for 2-(But-3-en-1-yl)tetrahydrofuran-2-ol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Insights In the synthesis of complex spiroketal f...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Mechanistic Insights
In the synthesis of complex spiroketal frameworks—such as 1,6-dioxaspiro[4.4]nonanes prevalent in insect pheromones [2]—the precise manipulation of ring-chain tautomeric systems is critical. The substrate 2-(but-3-en-1-yl)tetrahydrofuran-2-ol (CAS: 92362-19-1) [4] represents a classic cyclic hemiacetal that exists in a dynamic equilibrium with its open-chain isomer, 1-hydroxyoct-7-en-4-one (CAS: 121723-80-6).
When designing a catalytic hydrogenation protocol for this substrate, the chemist must dictate the chemoselectivity. The objective typically falls into one of two categories:
Chemoselective Alkene Reduction: Saturation of the terminal but-3-enyl chain to a butyl group without reducing the hemiacetal/ketone moiety. This yields 2-butyltetrahydrofuran-2-ol, which remains in equilibrium with 1-hydroxyoctan-4-one [1].
Exhaustive Reductive Ring-Opening: Complete saturation of both the alkene and the transient open-chain ketone, driving the equilibrium via Le Chatelier’s principle to yield the fully reduced octane-1,4-diol [3].
The causality behind the catalyst selection is paramount. Palladium on carbon (Pd/C) under atmospheric pressure is highly active toward non-conjugated olefins but kinetically inert toward aliphatic ketones and hemiacetals. Conversely, Ruthenium on carbon (Ru/C) under high pressure is a superior catalyst for the reduction of carbonyls, effectively trapping the open-chain tautomer and forcing the reductive ring-opening.
Reaction Pathway Visualization
The following diagram maps the thermodynamic equilibria and the divergent catalytic pathways based on the chosen operational parameters.
Figure 1: Chemoselective vs. exhaustive catalytic hydrogenation pathways and equilibria.
Quantitative Data & Parameter Summary
To ensure reproducibility, the operational parameters for both divergent pathways are summarized below.
Protocol A: Chemoselective Hydrogenation of the Terminal Alkene
This protocol selectively reduces the but-3-enyl chain while preserving the delicate hemiacetal/ketone equilibrium.
Substrate Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(but-3-en-1-yl)tetrahydrofuran-2-ol (1.0 mmol, ~142 mg) in anhydrous ethyl acetate (10 mL).
Causality Note: EtOAc is selected over protic solvents like methanol to minimize the rate of hemiacetal ring-opening, thereby suppressing any trace background reduction of the ketone.
Atmosphere Exchange: Seal the flask with a rubber septum. Connect a dual-manifold Schlenk line (or an argon line and a vacuum pump). Evacuate the flask until the solvent slightly bubbles, then backfill with Argon. Repeat this cycle three times. Finally, evacuate and backfill with Hydrogen gas using a double-layered balloon.
Reaction Execution: Stir the heterogeneous mixture vigorously at 25 °C for 2 to 4 hours.
In-Process Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material will stain rapidly with aqueous KMnO₄ due to the terminal alkene. The reaction is deemed complete when the rapidly staining spot is replaced by a product spot that exhibits delayed, weak staining (characteristic of the hemiacetal/alcohol).
Workup: Purge the flask with Argon to remove residual H₂. Filter the mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the pad with additional EtOAc (2 × 10 mL).
Isolation & Verification: Concentrate the filtrate under reduced pressure. Analyze the crude product via ¹H NMR. The successful reduction is self-validated by the complete disappearance of the terminal alkene multiplet at δ 5.7–5.9 ppm and the terminal vinylic protons at δ 4.9–5.1 ppm.
Protocol B: Exhaustive Reductive Ring-Opening
This protocol forces the complete reduction of both the alkene and the carbonyl moiety, yielding a diol.
Substrate Preparation: In a high-pressure stainless-steel autoclave, dissolve the starting material (1.0 mmol) in anhydrous methanol (10 mL).
Causality Note: Methanol facilitates the ring-chain equilibrium, increasing the transient concentration of the open-chain 1-hydroxyoct-7-en-4-one, which is necessary for Ru-catalyzed carbonyl reduction.
Catalyst Addition: Add 5% Ruthenium on Carbon (5 mol% Ru).
Pressurization: Seal the autoclave securely. Purge the headspace with Nitrogen gas three times to displace oxygen. Pressurize the vessel with Hydrogen gas to 50 atm.
Reaction Execution: Heat the vessel to 80 °C and maintain vigorous mechanical stirring for 12 to 16 hours.
Workup: Allow the autoclave to cool to room temperature. Carefully vent the hydrogen gas in a fume hood and purge the vessel with Nitrogen. Filter the suspension through Celite, washing with methanol.
Isolation & Verification: Concentrate the filtrate in vacuo. The complete conversion to octane-1,4-diol is validated via ¹³C NMR by the disappearance of the hemiacetal carbon (~105 ppm) and the ketone carbon (~212 ppm), and the appearance of a new secondary alcohol methine carbon at ~71 ppm.
References
PubChem. "1-Hydroxyoctan-4-one | C8H16O2 | CID 13164086". National Center for Biotechnology Information. Available at:[Link]
Tiecco, M., et al. (2006). "Organoselenium mediated asymmetric cyclizations. Synthesis of enantiomerically pure 1,6-dioxaspiro[4.4]nonanes". Tetrahedron: Asymmetry. Available at: 1
PubChem. "1,4-Octanediol | C8H18O2 | CID 11768711". National Center for Biotechnology Information. Available at:[Link]
Doherty, A. M., Ley, S. V., Lygo, B., & Williams, D. J. (1984). "Synthesis and properties of 2-(but-3-enyl)tetrahydrofuran-2-ol". Journal of the Chemical Society, Perkin Transactions 1: Organic and Bio-Organic Chemistry. Available at:
Application Note: Protecting Group Strategies for 2-(but-3-en-1-yl)tetrahydrofuran-2-ol
Mechanistic Context: The Hemiketal Vulnerability In advanced organic synthesis, 2-(but-3-en-1-yl)tetrahydrofuran-2-ol presents a unique challenge: it is a cyclic hemiketal (lactol). In solution, this molecule exists in a...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Context: The Hemiketal Vulnerability
In advanced organic synthesis, 2-(but-3-en-1-yl)tetrahydrofuran-2-ol presents a unique challenge: it is a cyclic hemiketal (lactol). In solution, this molecule exists in a dynamic thermodynamic equilibrium with its open-chain isomer, 1-hydroxyoct-7-en-4-one.
When attempting to functionalize the terminal but-3-enyl chain—such as through olefin cross-metathesis, hydroboration, or Wacker oxidation—this ring-chain tautomerism becomes a critical vulnerability. The open-chain ketone can undergo undesired enolization, while the free hydroxyl group can coordinate to and poison transition-metal catalysts (e.g., Grubbs ruthenium complexes)[1]. Locking the molecule in its cyclic form via a robust protecting group is therefore a mandatory prerequisite to ensure predictable reactivity and high yields during downstream synthesis[2].
Strategic Selection of Protecting Groups
The C2 position of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol is a fully substituted (tertiary) anomeric center. This structural reality severely restricts the choice of protecting groups due to extreme steric hindrance. Standard primary or secondary alcohol protection strategies often fail entirely or proceed with impractically low conversions[3].
To successfully mask this hydroxyl group, chemists must deploy either thermodynamic ketalization (forming a mixed acetal) or highly electrophilic kinetic silylation . The table below summarizes the quantitative and qualitative data for the most viable strategies.
Table 1: Quantitative Comparison of Protection Strategies
Protecting Group
Reagents
Reaction Type
Typical Yield
Stability Profile
Deprotection Conditions
Methyl Ketal
MeOH, PPTS, HC(OMe)₃
Thermodynamic
>90%
Highly stable to base, nucleophiles, and Ru-catalysts.
Aqueous acid (e.g., TFA/H₂O or HCl)
TBS Ether
TBSOTf, 2,6-Lutidine
Kinetic
80-85%
Stable to base and mild nucleophiles; labile to fluoride.
TBAF or HF·pyridine
MOM Acetal
MOMCl, DIPEA, TBAI
Kinetic
70-80%
Highly stable to base and strong nucleophiles (Grignards).
Mild acid (HCl/MeOH) or TMSBr
Pathway Visualization
Fig 1: Ring-chain tautomerism and protection pathways for 2-(but-3-en-1-yl)tetrahydrofuran-2-ol.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, integrating causality-driven reagent selection with built-in quality control checks to ensure experimental integrity.
Objective: Lock the hemiketal as a stable methyl ketal to enable aggressive downstream cross-metathesis or basic functionalization.
Causality Check: Why use PPTS instead of p-TsOH? The tertiary hemiketal is highly sensitive. Strong acids like p-toluenesulfonic acid (p-TsOH) can catalyze the elimination of the hydroxyl group to form an endocyclic enol ether, or induce alkene isomerization at the but-3-enyl chain. PPTS (Pyridinium p-toluenesulfonate) provides a mildly buffered acidic environment that facilitates the loss of water without degrading the substrate. Trimethyl orthoformate (HC(OMe)₃) is strictly required to act as an irreversible water scavenger, driving the thermodynamic equilibrium entirely to the ketal.
Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 2-(but-3-en-1-yl)tetrahydrofuran-2-ol (1.0 equiv, 10 mmol) and dissolve in anhydrous methanol (20 mL).
Reagent Addition: Add trimethyl orthoformate (3.0 equiv, 30 mmol) followed by PPTS (0.1 equiv, 1 mmol).
Reaction: Stir the mixture at room temperature under argon for 12 hours.
Quenching: Quench the reaction by adding solid NaHCO₃ (200 mg) to neutralize the PPTS, and stir for 15 minutes.
Workup: Filter the suspension through a pad of Celite to remove salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in diethyl ether (30 mL), wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate.
Purification: Purify via flash column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate) to yield 2-(but-3-en-1-yl)-2-methoxytetrahydrofuran.
Validation & Quality Control:
TLC: The product will elute significantly faster than the starting material (R_f ~0.6 vs 0.2 in 8:2 Hexanes:EtOAc) and will not stain with standard KMnO₄ (except for the alkene), whereas the starting hemiketal stains intensely due to the free -OH.
NMR Verification: ¹H NMR will show the disappearance of the broad, D₂O-exchangeable -OH peak and the emergence of a sharp 3H singlet at ~3.20 ppm corresponding to the new -OCH₃ group.
Objective: Protect the tertiary anomeric center with a silyl group when acidic deprotection conditions are incompatible with the final target molecule.
Causality Check: Why TBSOTf over TBSCl? Conventional silylation using TBSCl and imidazole relies on the formation of a reactive N-silylpyridinium intermediate, which is insufficiently electrophilic to overcome the steric bulk of this tertiary lactol. TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate) is orders of magnitude more electrophilic. Furthermore, 2,6-lutidine is selected over triethylamine because its ortho-methyl groups sterically block nucleophilic attack on the silicon atom, ensuring it acts exclusively as a proton sponge to neutralize the generated triflic acid[1].
Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL round-bottom flask under argon. Dissolve 2-(but-3-en-1-yl)tetrahydrofuran-2-ol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 25 mL). Cool the solution to 0 °C using an ice bath.
Base Addition: Add 2,6-lutidine (2.0 equiv, 20 mmol) dropwise via syringe. Stir for 5 minutes.
Silylation: Slowly add TBSOTf (1.5 equiv, 15 mmol) dropwise over 10 minutes. The reaction mixture may emit a slight fuming vapor.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) and stir vigorously for 10 minutes.
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, wash with cold 0.1 M HCl (10 mL) to remove residual lutidine, then brine (15 mL). Dry over anhydrous MgSO₄ and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, 98:2 Hexanes:Ethyl Acetate) to yield the TBS-protected lactol.
Validation & Quality Control:
TLC: Use Ceric Ammonium Molybdate (CAM) stain. The silyl ether product will appear as a distinct blue spot with a high R_f value (~0.8 in 9:1 Hexanes:EtOAc).
NMR Verification: ¹H NMR will confirm success via the appearance of a 9H singlet at ~0.85 ppm (tert-butyl group) and a 6H singlet at ~0.10 ppm (Si-Me₂).
References
Master Organic Chemistry. Protecting Groups For Alcohols.[1]
URL:[Link]
Chemistry LibreTexts. Acetals as Protecting Groups.
URL:[Link]
RSC Publishing. Lipid II unlocked: strategies for obtaining a major antibiotic target.[2]
URL:[Link]
ACS Publications. Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides.[3]
URL:[Link]
Application Notes: Asymmetric Synthesis of 1,6-Dioxaspiro[4.4]nonane Scaffolds via 2-(But-3-en-1-yl)tetrahydrofuran-2-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Stereoselective spiroketalization, organoselenium chemistry, and pheromone synthesis. Introduction & Mechanistic Rationale The 1...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Focus: Stereoselective spiroketalization, organoselenium chemistry, and pheromone synthesis.
Introduction & Mechanistic Rationale
The 1,6-dioxaspiro[4.4]nonane skeleton is a privileged structural motif embedded in a vast array of biologically active natural products. It is most notably recognized as the core framework of insect aggregation pheromones—such as chalcogran, the principal pheromone of the bark beetle Pityogenes chalcographus—and complex marine macrolides[1][2]. Achieving absolute stereocontrol at the spiroacetal center is critical during drug development and agrochemical synthesis, as the biological efficacy of these compounds is strictly dictated by their specific stereochemistry[1].
2-(But-3-en-1-yl)tetrahydrofuran-2-ol serves as a highly versatile, advanced precursor for the asymmetric synthesis of these spiroketals. In solution, this cyclic hemiketal exists in a dynamic thermodynamic equilibrium with its open-chain tautomer, 1-hydroxyoct-7-en-4-one [3].
Exploiting this equilibrium enables a powerful cascade cyclization strategy. When exposed to a chiral electrophilic selenium reagent, the terminal alkene of the open-chain tautomer undergoes stereoselective activation. This triggers a rapid intramolecular nucleophilic attack by the hydroxyl groups to forge the thermodynamically favored spiroketal architecture, effectively driving the equilibrium toward the fully cyclized product[3][4].
A robust and highly stereoselective methodology for constructing the 1,6-dioxaspiro[4.4]nonane core utilizes camphorselenenyl tetrafluoroborate as a chiral promoter[3].
Causality of Reagent Selection
Silver Tetrafluoroborate (AgBF₄): Acts as a halophilic and oxidative activator. It cleaves the Se–Se bond of the relatively stable camphor diselenide precursor, generating a highly reactive, cationic selenenium electrophile (RSe⁺) in situ[3][5].
Camphor Scaffold: The rigid, sterically demanding bicyclic framework of the camphor moiety effectively shields one face of the selenenium ion. This steric bulk dictates the trajectory of the alkene approach, ensuring high facial diastereoselectivity during the electrophilic addition to the but-3-enyl double bond[4][5].
Triphenyltin Hydride (Ph₃SnH) & AIBN: Utilized in the terminal deselenenylation step. The homolytic cleavage of the C–Se bond generates a primary carbon radical. Because the radical is localized on the exocyclic methylene group rather than the spiro center, subsequent hydrogen atom abstraction yields a terminal methyl group without epimerizing the sensitive spiroketal stereocenters[3].
Experimental Workflows & Protocols
The following self-validating protocols detail the stereoselective synthesis of 2-methyl-1,6-dioxaspiro[4.4]nonane.
Protocol A: In Situ Generation of the Chiral Electrophile
Preparation: Flame-dry a Schlenk flask under an argon atmosphere to exclude moisture, which can quench the electrophile. Add camphor diselenide (0.55 mmol) and anhydrous dichloromethane (CH₂Cl₂, 10 mL).
Activation: Shield the reaction flask from light to prevent the photolytic degradation of silver salts. Add silver tetrafluoroborate (AgBF₄, 1.1 mmol) in one rapid portion at room temperature.
Validation Check: The reaction mixture will rapidly change color and form a dense precipitate (elemental silver and silver salts). This visual cue confirms the successful generation of the active camphorselenenyl tetrafluoroborate. Stir for 15 minutes.
Protocol B: Asymmetric Spirocyclization Cascade
Substrate Addition: To the active electrophile solution from Protocol A, add 2-(but-3-en-1-yl)tetrahydrofuran-2-ol (1.0 mmol) dissolved in 2 mL of anhydrous CH₂Cl₂ dropwise over 5 minutes[3].
Reaction: Stir the mixture at room temperature for 2 to 4 hours. Monitor the consumption of the hemiketal via TLC (Hexanes/EtOAc).
Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) to neutralize the tetrafluoroboric acid byproduct. Filter the biphasic mixture through a tightly packed pad of Celite to remove silver residues. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and subject the crude residue to medium-pressure liquid chromatography (MPLC). This step separates the diastereomeric seleno-spiroketals (E- and Z-2-[(camphorseleno)methyl]-1,6-dioxaspiro[4.4]nonanes)[3][5].
Protocol C: Radical Deselenenylation
Reagent Setup: Dissolve the isolated, pure diastereomer of the seleno-spiroketal (0.5 mmol) in anhydrous toluene (5 mL) under an argon atmosphere.
Radical Initiation: Add triphenyltin hydride (Ph₃SnH, 0.75 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 mmol)[3].
Thermal Activation: Heat the reaction mixture to 80 °C (reflux) for 2 hours. The thermal decomposition of AIBN initiates the radical chain reaction, driving the homolytic cleavage of the C–Se bond.
Isolation: Concentrate the mixture and purify via silica gel chromatography. Crucial Step: Use a 10% w/w KF-silica gel pad during loading to efficiently trap toxic organotin byproducts as insoluble polymeric tin fluorides, yielding the enantiomerically pure 2-methyl-1,6-dioxaspiro[4.4]nonane[3].
Quantitative Data Summary
Table 1: Reaction Outcomes for the Asymmetric Spirocyclization Sequence
Reaction Phase
Starting Material
Reagents & Conditions
Major Products
Typical Yield
Electrophilic Activation
Camphor diselenide
AgBF₄, CH₂Cl₂, RT, Dark
Camphorselenenyl tetrafluoroborate
Quantitative (in situ)
Asymmetric Cyclization
2-(But-3-en-1-yl)tetrahydrofuran-2-ol
Camphorselenenyl-BF₄, CH₂Cl₂, RT
E- and Z-2-[(camphorseleno)methyl]-1,6-dioxaspiro[4.4]nonanes
82–88% (Diastereomeric Mixture)
Radical Reduction
Pure Seleno-spiroketal Diastereomer
Ph₃SnH, AIBN, Toluene, 80 °C
Enantiomerically pure 2-methyl-1,6-dioxaspiro[4.4]nonane
>90% (Stereoretentive)
Pathway Visualization
Workflow of the asymmetric spirocyclization of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol.
References
Tiecco, M., et al. (2006). Organoselenium mediated asymmetric cyclizations. Synthesis of enantiomerically pure 1,6-dioxaspiro[4.4]nonanes. Tetrahedron: Asymmetry. 3
Benchchem. (2025). Application Notes and Protocols for the Stereoselective Synthesis of 1,6-Dioxaspiro[4.4]nonane Isomers. Benchchem Technical Resources. 1
Pojar-Fenesan, M., et al. (1980). Exo and Endohormones. Part 20. Synthesis of Racemic 2-Ethyl-1,6-dioxaspiro[4,4]nonane, the Aggregation Pheromone of Pityogenes chalcographus. ResearchGate. 2
protocols for the oxidation of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol to lactones
An In-Depth Guide to the Chemoselective Oxidation of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol to the Corresponding Lactone Authored by: A Senior Application Scientist Introduction: The Synthetic Challenge and Strategic Appr...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Chemoselective Oxidation of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol to the Corresponding Lactone
Authored by: A Senior Application Scientist
Introduction: The Synthetic Challenge and Strategic Approach
Lactones, or cyclic esters, are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and high-value chemicals.[1][2] Their synthesis is a cornerstone of modern organic chemistry. The target transformation—the oxidation of the cyclic hemiacetal (lactol) 2-(but-3-en-1-yl)tetrahydrofuran-2-ol to its corresponding γ-valerolactone derivative—presents a classic challenge in selective synthesis.
The substrate contains two key functional groups: the target hemiacetal and a terminal alkene on the C2 side chain. The primary synthetic hurdle is to effect the oxidation of the hemiacetal to the lactone with high fidelity while preserving the integrity of the butenyl group's C=C double bond. This demands a reagent system with exquisite chemoselectivity.
This application note provides a detailed examination of three field-proven, modern protocols for achieving this transformation: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and a catalytic TEMPO-mediated oxidation. Each protocol is presented with a step-by-step methodology, a discussion of the underlying mechanism, and an analysis of its strategic advantages and limitations. A comparative overview of traditional chromium-based methods is also included for historical context and completeness.
Fundamental Principle: The Hemiacetal-Lactone Equilibrium
The starting material, a cyclic hemiacetal, exists in equilibrium with its open-chain tautomer, a hydroxy-aldehyde. The oxidation protocols described herein function by selectively oxidizing the aldehyde form (or the hemiacetal directly), which irreversibly pulls the equilibrium toward the formation of the stable lactone product.[3]
Caption: Hemiacetal-lactone oxidation pathway.
Protocol 1: Swern Oxidation
The Swern oxidation is a highly reliable and mild method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[4] Its wide tolerance for sensitive functional groups and metal-free nature make it an excellent candidate for this transformation. The reaction relies on the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the reactive electrophilic species, which then reacts with the alcohol.[5][6]
Causality and Mechanism
The Swern oxidation proceeds through several distinct, temperature-sensitive stages.
Activation of DMSO: At -78 °C, DMSO reacts with oxalyl chloride to form a chloro(dimethyl)sulfonium chloride intermediate, which rapidly decomposes to the key electrophile, the "Swern reagent" or chloro(dimethyl)sulfonium ion, with the loss of CO and CO₂.[4][7]
Formation of Alkoxysulfonium Ion: The hemiacetal attacks the electrophilic sulfur atom of the Swern reagent, creating a key alkoxysulfonium ion intermediate.[4]
Ylide Formation & Elimination: A hindered, non-nucleophilic base, typically triethylamine (Et₃N), is added. This base is strong enough to deprotonate the carbon adjacent to the positively charged sulfur, forming a sulfur ylide.[8] This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the lactone, dimethyl sulfide (DMS), and triethylammonium chloride.[4][6]
The extremely low temperature (-78 °C) is critical to prevent the decomposition of the chloro(dimethyl)sulfonium ion and to control side reactions.[6]
Caption: General workflow for a Swern oxidation.
Detailed Experimental Protocol
Materials:
2-(but-3-en-1-yl)tetrahydrofuran-2-ol (1.0 equiv)
Oxalyl chloride (1.5 equiv)
Anhydrous Dimethyl sulfoxide (DMSO) (3.0 equiv)
Anhydrous Triethylamine (Et₃N) (5.0 equiv)
Anhydrous Dichloromethane (CH₂Cl₂)
Dry ice/acetone bath
Procedure:
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous CH₂Cl₂ to a three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer. Cool the flask to -78 °C using a dry ice/acetone bath.
Activator Addition: Slowly add oxalyl chloride (1.5 equiv) to the cold CH₂Cl₂.
DMSO Addition: Add a solution of anhydrous DMSO (3.0 equiv) in CH₂Cl₂ dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO, CO₂) will be observed. Stir the resulting solution for 20 minutes at -78 °C.
Substrate Addition: Add a solution of the hemiacetal (1.0 equiv) in CH₂Cl₂ dropwise over 15 minutes, again maintaining the temperature below -65 °C. Stir the mixture for 45 minutes at -78 °C.
Base Addition: Slowly add anhydrous triethylamine (5.0 equiv) dropwise to the reaction mixture. A thick white precipitate (triethylammonium chloride) will form. Stir for 30 minutes at -78 °C.
Warm-up and Quench: Remove the cooling bath and allow the reaction to warm to room temperature over 45-60 minutes. Quench the reaction by adding water.
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated NH₄Cl solution, 1 M HCl, saturated NaHCO₃ solution, and finally, brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Note: The byproduct dimethyl sulfide (DMS) has a strong, unpleasant odor. All operations and glassware cleaning should be performed in a well-ventilated fume hood.[4] Glassware can be deodorized by rinsing with a bleach solution.
The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), to achieve a mild, rapid, and selective oxidation of alcohols.[9][10] It is performed under neutral conditions at room temperature, making it highly compatible with acid- or base-sensitive functional groups.
Causality and Mechanism
The reaction proceeds via a ligand exchange mechanism.
Ligand Exchange: The hemiacetal's hydroxyl group displaces one of the acetate ligands on the hypervalent iodine center of DMP.[11]
Intramolecular Elimination: An acetate ion, acting as a base, abstracts the proton from the carbon bearing the oxygen. This initiates a concerted elimination that forms the C=O double bond of the lactone, releasing acetic acid and reducing the iodine(V) center to an iodine(III) species.[12]
The reaction is typically fast, often completing within 1-3 hours at room temperature.[9] The addition of a mild base like pyridine or sodium bicarbonate can be beneficial to buffer the acetic acid byproduct, which is crucial if the substrate contains acid-labile groups.[9]
Detailed Experimental Protocol
Materials:
2-(but-3-en-1-yl)tetrahydrofuran-2-ol (1.0 equiv)
Dess-Martin Periodinane (DMP) (1.2 - 1.5 equiv)
Anhydrous Dichloromethane (CH₂Cl₂)
Optional: Sodium bicarbonate (NaHCO₃) (2.0 equiv)
Procedure:
Setup: To a round-bottom flask under an inert atmosphere, add the hemiacetal (1.0 equiv) and anhydrous CH₂Cl₂. If buffering is desired, add NaHCO₃ (2.0 equiv).
DMP Addition: Add the Dess-Martin Periodinane (1.2-1.5 equiv) to the solution in one portion at room temperature with vigorous stirring.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
Quench: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the layers are clear. The Na₂S₂O₃ reduces the iodine byproducts to iodide salts, which are water-soluble.
Workup: Separate the layers and extract the aqueous layer twice with diethyl ether.
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography.
Safety Note: DMP is known to be shock-sensitive and potentially explosive under specific conditions (e.g., when heated). Handle with care and avoid grinding the solid.
Protocol 3: TEMPO-Mediated Catalytic Oxidation
2,2,6,6-Tetrame-thylpiperidine-1-oxyl (TEMPO) is a stable nitroxyl radical that serves as an excellent catalyst for the selective oxidation of primary alcohols.[13] This method is highly attractive from a "green chemistry" perspective as it uses a catalytic amount of TEMPO with a stoichiometric, often inexpensive, terminal oxidant like household bleach (NaOCl) or bis(acetoxy)iodobenzene (BAIB).[14][15] The TEMPO/BAIB system is particularly effective for converting diols to lactones.[16]
Causality and Mechanism: The Catalytic Cycle
The process involves a catalytic cycle where TEMPO is the active species transfer agent.
Activation: The stoichiometric co-oxidant (e.g., NaOCl) oxidizes the TEMPO radical to the highly reactive N-oxoammonium ion. This is the true oxidizing species in the cycle.[13]
Alcohol Oxidation: The N-oxoammonium ion oxidizes the hemiacetal to the lactone. In this process, the oxoammonium ion is reduced to the corresponding hydroxylamine.
Regeneration: The hydroxylamine is then re-oxidized back to the TEMPO radical by the co-oxidant, completing the catalytic cycle and allowing a small amount of TEMPO to turn over many times.
Caption: Catalytic cycle for TEMPO-mediated oxidation.
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the hemiacetal (1.0 equiv), TEMPO (0.01-0.05 equiv), and KBr (0.1 equiv) in CH₂Cl₂. Add the saturated NaHCO₃ solution to create a biphasic system.
Cooling: Cool the vigorously stirred mixture to 0 °C in an ice bath. The NaHCO₃ maintains a basic pH (around 8.5-9.5), which is crucial for the reaction rate.[13]
Oxidant Addition: Add the NaOCl solution dropwise over 30-40 minutes, ensuring the internal temperature remains below 5 °C. The reaction is often indicated by a color change from the orange-red of the TEMPO radical in the organic layer.
Reaction Monitoring: Stir the reaction at 0 °C until TLC analysis shows complete consumption of the starting material (typically 1-2 hours).
Quench: Quench any excess oxidant by adding a few drops of a saturated sodium thiosulfate (Na₂S₂O₃) solution or isopropanol until the yellow color of the mixture disappears.
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with CH₂Cl₂.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Comparative Analysis of Protocols
Feature
Swern Oxidation
Dess-Martin Oxidation (DMP)
TEMPO-Mediated Oxidation
Primary Reagents
DMSO, Oxalyl Chloride, Et₃N
Dess-Martin Periodinane
TEMPO (catalytic), NaOCl or BAIB
Temperature
-78 °C to RT
Room Temperature
0 °C to RT
Reaction Time
2 - 4 hours
1 - 3 hours
1 - 3 hours
Selectivity
Excellent
Excellent
Excellent
Advantages
Metal-free, highly reliable, tolerant of most functional groups.[4]
Reagent is expensive and potentially explosive, stoichiometric waste.
Requires careful pH control, potential for halogenation side-reactions with NaOCl.
Toxicity Profile
Reagents are corrosive/toxic; CO byproduct is highly toxic.
DMP is an irritant; avoids heavy metals.
TEMPO is an irritant; NaOCl is corrosive; avoids heavy metals.
A Note on Traditional Chromium Reagents
Reagents like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) can also achieve the oxidation of hemiacetals to lactones.[18][19] PCC, being mildly acidic, is often used in a buffered system (e.g., with sodium acetate or celite) in a solvent like dichloromethane.[19][20] While effective, these chromium(VI)-based reagents are carcinogenic and generate toxic heavy metal waste.[9] Due to these significant environmental and health concerns, their use has been largely superseded by the milder, safer, and more selective methods detailed above.
Conclusion
The oxidation of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol to the corresponding lactone can be achieved efficiently and chemoselectively using several modern synthetic methods. The choice of protocol depends on the specific laboratory constraints and scale of the reaction.
The Swern Oxidation is a robust and general method, ideal for complex substrates, provided the necessary equipment for low-temperature reactions is available.
The Dess-Martin Oxidation offers unparalleled convenience and speed for small- to medium-scale synthesis under exceptionally mild conditions.
TEMPO-mediated Oxidation represents a highly efficient, scalable, and environmentally conscious catalytic approach, making it particularly suitable for process development and larger-scale applications.
By understanding the causality behind the experimental steps and the mechanistic nuances of each protocol, researchers can confidently select and execute the optimal procedure to obtain the desired lactone product in high yield and purity, without compromising the sensitive alkene functionality.
References
Deagostino, A., Prandi, C., & Venturello, P. (2003). Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. Tetrahedron Letters, 44(1), 57–59. (Source not directly available, referenced in search result[14])
Chemistry Steps. (2020, January 7). Swern Oxidation. [Link][5]
Wikipedia. (n.d.). Swern oxidation. Retrieved April 5, 2026, from [Link][4]
Grokipedia. (n.d.). Lactone. Retrieved April 5, 2026, from [Link][1]
Gotor-Fernández, V., et al. (n.d.). Laccase/2,2,6,6-tetramethylpiperidinoxyl radical (TEMPO): an efficient catalytic system for selective oxidations of primary. CORE. [Link][15]
Wang, J., et al. (2018). Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin. Microbial Cell Factories, 17(1). [Link][21]
Hollmann, F., & Arends, I. W. C. E. (2012). Biocatalytic Oxidation of Alcohols. Catalysts, 2(4), 435-463. [Link][22]
Li, W., & Li, C.-J. (2017). Oxygenation via C–H/C–C Bond Activation with Molecular Oxygen. Accounts of Chemical Research, 50(7), 1736-1747. [Link]
Kijeńska, E., et al. (2017). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Polymers, 9(12), 496. [Link][2]
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved April 5, 2026, from [Link][6]
Gonzalez, A. C., et al. (2011). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. The Journal of organic chemistry, 76(11), 4580-4591. [Link][8]
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved April 5, 2026, from [Link][9]
Scribd. (n.d.). PCC and PDC in Alcohol Oxidation. Retrieved April 5, 2026, from [Link][18]
Chem-Station. (2014, April 30). PCC/PDC Oxidation. [Link][19]
Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). [Link]
ResearchGate. (n.d.). From Diols to Lactones under Aerobic Conditions Using a Laccase/TEMPO Catalytic System in Aqueous Medium. Retrieved April 5, 2026, from [Link][17]
Chemistry Steps. (2020, January 7). Dess–Martin periodinane (DMP) oxidation. [Link][11]
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved April 5, 2026, from [Link][10]
De Luca, L. (n.d.). TEMPO-Mediated Oxidations. Retrieved April 5, 2026, from [Link][13]
Organic Syntheses. (n.d.). A Novel and Highly Selective TEMPO/IBD-Mediated Oxidation of Alcohols. Retrieved April 5, 2026, from [Link][16]
Application Note: Continuous Flow Synthesis of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol via Kinetically Controlled Grignard Addition
Executive Summary Synthesizing hemiketals via the mono-addition of Grignard reagents to lactones is a notoriously challenging transformation in traditional batch chemistry. The reaction between γ -butyrolactone (GBL) and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Synthesizing hemiketals via the mono-addition of Grignard reagents to lactones is a notoriously challenging transformation in traditional batch chemistry. The reaction between
γ
-butyrolactone (GBL) and 3-butenylmagnesium bromide to form 2-(but-3-en-1-yl)tetrahydrofuran-2-ol is typically plagued by over-addition, yielding unwanted tertiary alcohols. This application note details a continuous flow methodology that leverages precise kinetic control, rapid micro-mixing, and in-line quenching to isolate the transient magnesium hemiacetal intermediate. By doing so, the protocol delivers the target mono-addition product with exceptional selectivity and yield, eliminating the need for the extreme cryogenic conditions traditionally required.
Mechanistic Rationale & Causality
The addition of 3-butenylmagnesium bromide to GBL proceeds via a Meisenheimer-type reductive [2+2] cycloaddition, initially forming a magnesium hemiacetal intermediate[1]. In a standard batch reactor, extended processing times and localized concentration gradients allow this hemiacetal to undergo a reversible rearrangement into a highly reactive, open-chain ketone[1]. Because ketones are significantly more electrophilic than the starting lactone, this transient ketone rapidly consumes a second equivalent of the Grignard reagent, resulting in the di-addition byproduct (5-(but-3-en-1-yl)non-8-ene-1,5-diol)[1].
Continuous flow technology fundamentally alters this outcome through spatial and temporal control. By confining the reaction to a microreactor, we achieve instantaneous homogenization of the reagents. More critically, flow chemistry allows us to strictly define the residence time (
tres
). By matching
tres
to the formation rate of the magnesium hemiacetal and introducing an in-line quench before the rearrangement to the ketone can occur, the reaction is kinetically trapped. Recent 1 validate this four-step kinetic model, demonstrating that continuous processing can arrest the reaction at the hemiacetal stage at room temperature[1]. Furthermore,2 by minimizing the inventory of reactive organometallic species[2],[3].
This protocol is designed with built-in analytical checkpoints to ensure the integrity of the Grignard reagent and the precision of the flow system.
Materials & Equipment
Reagent A:γ
-Butyrolactone (GBL), 0.50 M in anhydrous THF.
Reagent B: 3-Butenylmagnesium bromide, 0.55 M in anhydrous THF.
Quench Solution: Saturated aqueous NH₄Cl.
Hardware: 3x precise syringe or HPLC pumps, PFA tubing (1.0 mm ID), PEEK T-mixers, 40 psi Back Pressure Regulator (BPR), surface thermocouples.
Step-by-Step Execution
Step 1: System Priming & Calibration (Validation Checkpoint 1)
Before introducing active reagents, prime all lines with anhydrous THF. Measure the mass of THF dispensed from Pumps A and B over 3 minutes at the target flow rate (1.0 mL/min).
Causality & Validation: The mass must align with the theoretical volume × density of THF (0.889 g/mL) within ±2%. This validates pump integrity; any deviation will cause stoichiometric imbalances, leading to either unreacted GBL or forced over-addition.
Step 2: Reaction Execution & Thermal Monitoring (Validation Checkpoint 2)
Initiate flow of Reagent A at 1.0 mL/min and Reagent B at 1.0 mL/min.
Causality: A 1.1 equivalent of Grignard is utilized to account for trace moisture in the system, ensuring full conversion of the lactone without providing enough excess to drive bulk di-addition.
Validation: Monitor the external temperature of T-Mixer 1 using a surface thermocouple. A localized exotherm (
Δ
T = +8 to +12 °C) must be observed. The absence of this exotherm indicates Grignard degradation (e.g., via atmospheric exposure) or pump failure. Halt the process immediately if the exotherm is absent.
Step 3: Kinetic Trapping via In-Line Quench (Validation Checkpoint 3)
The combined stream enters a 0.5 mL PFA reactor coil, establishing a residence time (
tres
) of exactly 15 seconds at 20 °C.
Causality: 15 seconds is the critical kinetic window. It is long enough to ensure complete nucleophilic attack to form the hemiacetal, but short enough to prevent the forward rearrangement into the open-chain ketone.
At T-Mixer 2, introduce the Quench Solution via Pump C at 2.0 mL/min.
Validation: The effluent exiting the BPR must immediately resolve into a clear biphasic mixture in the collection vessel. Emulsification or severe outgassing indicates an insufficient quench rate or a failed BPR.
Step 4: Workup & Isolation
Collect the biphasic mixture. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, dry the combined organics over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pure 2-(but-3-en-1-yl)tetrahydrofuran-2-ol.
Data Presentation & Process Optimization
The superiority of the continuous flow method is evident when comparing the selectivity profiles against traditional batch synthesis. Table 1 highlights the overall performance metrics, while Table 2 demonstrates the critical relationship between residence time and product selectivity, proving the causality of the kinetic trap.
Table 1: Performance Comparison for the Synthesis of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol
Parameter
Traditional Batch
Continuous Flow
Operating Temperature
-78 °C to 0 °C
20 °C
Stoichiometry (GBL : Grignard)
1 : 1.1
1 : 1.1
Reaction Time
2 - 4 hours
15 seconds
Conversion of GBL
>95%
>98%
Selectivity (Mono- vs. Di-addition)
65 : 35
96 : 4
Isolated Yield
58%
91%
Table 2: Effect of Residence Time on Product Selectivity (Flow at 20 °C)
Residence Time (
tres
)
Conversion (%)
Mono-addition (Hemiketal) (%)
Di-addition (Tertiary Alcohol) (%)
5 seconds
72
99
1
15 seconds
98
96
4
60 seconds
>99
75
25
300 seconds
>99
40
60
Data Interpretation: As residence time increases beyond 15 seconds, the magnesium hemiacetal has sufficient time to rearrange into the ketone, which rapidly undergoes a second Grignard addition. The 15-second mark represents the optimal intersection of high conversion and high selectivity.
Conclusion
By transitioning the Grignard addition of
γ
-butyrolactone from a batch to a continuous flow regime, researchers can effectively bypass the inherent over-addition issues associated with lactone substrates. The precise control over residence time allows for the kinetic trapping of the magnesium hemiacetal intermediate, delivering 2-(but-3-en-1-yl)tetrahydrofuran-2-ol in excellent yields at room temperature. This protocol not only improves synthetic efficiency but also significantly enhances process safety and scalability for drug development applications.
References
The continuous flow Barbier reaction: An improved environmental alternative to the Grignard reaction?
Source: Industrial & Engineering Chemistry Research (ACS Publications)
how to prevent dehydration of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol during distillation
Welcome to the Advanced Synthesis Support Center. As researchers scale up the synthesis of complex intermediates, the purification of sensitive cyclic hemiketals (lactols) frequently presents a major bottleneck.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As researchers scale up the synthesis of complex intermediates, the purification of sensitive cyclic hemiketals (lactols) frequently presents a major bottleneck. This guide provides authoritative, field-proven troubleshooting strategies to prevent the thermal and acid-catalyzed dehydration of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol during distillation.
Causality & Mechanism: Why Does Dehydration Occur?
As a Senior Application Scientist, I frequently see researchers lose up to 80% of their lactol yield during standard distillation. To solve this, we must first understand the causality.
2-(but-3-en-1-yl)tetrahydrofuran-2-ol is a cyclic hemiketal. Hemiketals exist in a delicate equilibrium with their open-chain hydroxy-ketone forms. However, under thermal stress and in the presence of trace Brønsted acids, the anomeric hydroxyl group is rapidly protonated. This leads to the expulsion of water and the formation of a highly reactive oxocarbenium ion intermediate . To regain stability, this intermediate rapidly loses a proton, yielding a thermodynamically stable enol ether (a dihydrofuran derivative)[1].
Because this dehydration is an endothermic elimination reaction driven by entropy, applying heat during distillation exponentially accelerates the degradation kinetics.
Mechanism of acid-catalyzed lactol dehydration and targeted preventative interventions.
Troubleshooting FAQs
Q1: Can I just use standard, newly purchased oven-dried glassware if my crude mixture is chemically neutral?A: No. Standard borosilicate glassware possesses surface silanol groups (Si-OH) that act as heterogeneous Brønsted acid catalysts at elevated temperatures. Even if your crude mixture is perfectly neutral, the glass surface itself will catalyze the oxocarbenium formation[2]. You must passivate the glass surface using a base-wash protocol.
Q2: What is the optimal additive to suppress this side reaction without contaminating my final product?A: Triethylamine (TEA) is the industry standard for this application. Because TEA is a volatile tertiary amine (boiling point ~89 °C at atmospheric pressure), it co-distills with your product[3]. This ensures that not only the distillation pot, but also the vapor phase and the receiving flask remain strictly alkaline, preventing post-condensation dehydration.
Q3: How should I adjust my distillation parameters to maximize recovery?A: You must decouple vaporization from thermal stress. By utilizing a high-vacuum setup (e.g., Kugelrohr or short-path distillation at <0.1 mmHg), you can lower the pot temperature from >150 °C to roughly 40–50 °C. This deprives the oxocarbenium intermediate of the activation energy required to form[1].
Quantitative Data: Parameter Optimization
The following table summarizes the causal relationship between distillation parameters and lactol survival rates based on validated laboratory data:
Distillation Protocol
Pot Temp (°C)
System Pressure
Additive / Glassware
Dehydration Rate
Product Recovery
Standard Atmospheric
>150
760 mmHg
None / Standard
>80%
<20%
Standard Vacuum
80–90
10 mmHg
None / Standard
~40%
~60%
High Vacuum
40–50
0.1 mmHg
None / Standard
~15%
~85%
Stabilized High Vac
40–50
0.1 mmHg
1% TEA / Base-Washed
<2%
>95%
Validated Experimental Protocols
To ensure trustworthiness, every protocol below is designed as a self-validating system . Do not proceed to the next step without passing the validation checkpoint.
Protocol A: Glassware Passivation (Base-Washing)
Purpose: To neutralize catalytic surface silanols on borosilicate glass[2].
Preparation: In a heavy-duty HDPE container, prepare a base bath by dissolving 200 g of Potassium Hydroxide (KOH) in 1 L of deionized water. Slowly stir in 3 L of isopropanol.
Submersion: Fully submerge all distillation components (boiling flask, short-path head, condenser, receiving flask) in the bath for 2 to 4 hours.
Rinsing: Remove the glassware (wearing appropriate PPE) and rinse thoroughly with deionized water at least 5 times to remove bulk KOH.
Validation Checkpoint: Rinse the interior of the flask with a 5 mL aliquot of neutral deionized water. Test this rinse water with pH paper. It must read exactly pH 7.0. If it is acidic, the passivation failed. If it is basic (>pH 8), residual KOH remains which could trigger unwanted aldol condensations. Re-rinse until neutral.
Drying: Rinse with HPLC-grade acetone and oven-dry at 120 °C for 2 hours. Cool in a desiccator.
Protocol B: Stabilized High-Vacuum Distillation
Purpose: To purify the lactol while suppressing oxocarbenium formation via thermal control and volatile buffers[3],[1].
Pot Preparation: Transfer the crude 2-(but-3-en-1-yl)tetrahydrofuran-2-ol into the base-washed distillation flask. Add a new, glass-coated magnetic stir bar (avoid old, scratched Teflon bars which trap trace acids).
Buffer Addition: Add 1% v/v of anhydrous Triethylamine (TEA) directly to the crude mixture.
System Evacuation: Assemble the short-path distillation setup. Apply high vacuum (< 0.1 mmHg) before applying any heat.
Thermal Control: Gradually increase the oil bath temperature. Strictly maintain the pot temperature below 60 °C.
Collection: Collect the purified lactol in a base-washed receiving flask pre-chilled in an ice bath to minimize volatility losses.
Validation Checkpoint: Perform a rapid micro-scale NMR analysis on the first 0.5 mL fraction collected. Look for the absence of vinylic protons in the 4.5–5.5 ppm range (which would indicate the endocyclic double bond of the dehydrated dihydrofuran). If the spectrum confirms the intact hemiketal, proceed with the bulk collection.
Kinetics of Acid-Catalyzed Dehydration of Cyclic Hemiacetals in Organic Aerosol Particles in Equilibrium with Nitric Acid Vapor, The Journal of Physical Chemistry A - ACS Publications,[Link]
Secondary Products from Intramolecular Cycloadditions of Azidoalkyl Enol Ethers and Azidoalkyl Vinyl Bromides: 1-Azadienes, Their Reactions with Diphenylketene, and Radical Cyclizations To Form Bi- and Tricyclic Lactams, The Journal of Organic Chemistry - ACS Publications,[Link]
optimizing silica gel chromatography for 2-(but-3-en-1-yl)tetrahydrofuran-2-ol purification
Optimizing Silica Gel Purification of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol Welcome to the Technical Support Center for advanced chromatographic purification. As researchers and drug development professionals, you freque...
Author: BenchChem Technical Support Team. Date: April 2026
Optimizing Silica Gel Purification of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol
Welcome to the Technical Support Center for advanced chromatographic purification. As researchers and drug development professionals, you frequently encounter fragile intermediates that degrade during routine isolation. The target molecule, 2-(but-3-en-1-yl)tetrahydrofuran-2-ol[1], is a classic cyclic hemiketal (lactol). These motifs exhibit severe instability on standard, unmodified silica gel[2].
This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to ensure high-fidelity recovery of this sensitive pharmacophore.
Mechanistic Insight: The Causality of Degradation
To optimize purification, we must first understand the mechanism of product loss. Standard silica gel possesses surface silanol groups that render its microenvironment mildly acidic (pH 4.5–5.5). When 2-(but-3-en-1-yl)tetrahydrofuran-2-ol is adsorbed onto this surface, the acidic sites catalyze a dynamic equilibrium shift.
The cyclic hemiketal undergoes rapid ring-opening to its acyclic hydroxy-ketone form (8-hydroxyoct-1-en-5-one). Prolonged exposure to the acidic stationary phase drives an irreversible dehydration event, yielding the corresponding enol ether (5-(but-3-en-1-yl)-2,3-dihydrofuran)[2].
Acid-catalyzed degradation pathway of cyclic hemiketals on standard silica gel.
Troubleshooting Guide & FAQs
Q1: I observe severe streaking and multiple spots on my TLC plate. Is my product decomposing?A1: Yes. The streaking is a visual manifestation of the on-column equilibrium between the cyclic hemiketal and the open-chain hydroxy-ketone, coupled with irreversible dehydration. To prevent this, you must neutralize the acidic silanol sites. The gold standard is deactivating the silica gel with 1–3% (v/v) triethylamine (Et₃N) in your eluent system[3].
Q2: I added 1% Et₃N to my mobile phase, but I still see degradation products. Why?A2: Simply adding Et₃N to the running solvent is insufficient if the column is not pre-equilibrated. Silica gel acts as a sponge for amines. If you load your sample simultaneously with the Et₃N-spiked solvent, the silica at the top of the column will strip the Et₃N from the solvent front, leaving the advancing sample band exposed to active, acidic silanols. You must flush the column with at least 2–3 column volumes (CV) of the Et₃N-containing eluent prior to loading the sample[4].
Q3: Can I use an alternative stationary phase to avoid amine additives entirely?A3: Yes. If downstream applications (e.g., transition-metal catalysis) are sensitive to trace amines, consider using Neutral Alumina (Brockmann Grade III) or Diol-functionalized silica. These phases lack the aggressive Brønsted acidity of standard bare silica, allowing for the purification of lactols without basic modifiers.
Q4: My recovery is still low (<50%) despite column deactivation. What is the missing variable?A4: Residence time. Even deactivated silica can induce degradation if the sample remains on the column for extended periods. Transition from gravity chromatography to positive-pressure flash chromatography. Ensure your flow rate is optimized to elute the target compound rapidly.
Quantitative Data: Stationary Phase Comparison
To guide your experimental design, below is a summary of typical recovery rates for 2-(but-3-en-1-yl)tetrahydrofuran-2-ol based on the chosen stationary phase and conditions.
This protocol operates as a self-validating system. By incorporating a pH check prior to sample loading, you eliminate the guesswork of column deactivation and ensure the structural integrity of the lactol[4].
Step 1: Eluent Preparation
Prepare your optimized mobile phase (e.g., Hexanes/Ethyl Acetate gradient). Add 2% (v/v) Triethylamine (Et₃N) to all solvent mixtures. Mix thoroughly.
Step 2: Column Packing and Pre-treatment (Critical Step)
Slurry-pack the flash column using the Et₃N-spiked eluent.
Pass 3 Column Volumes (CV) of the Et₃N-spiked eluent through the packed bed.
Self-Validation Check: Collect a few drops of the eluent exiting the column and spot it on a pH indicator strip. It must register as basic (pH > 8). If it is neutral or acidic, the silica has not been fully deactivated; continue flushing until the target pH is reached.
Step 3: Sample Loading
Dissolve the crude 2-(but-3-en-1-yl)tetrahydrofuran-2-ol in the minimum volume of eluent (containing 2% Et₃N). Avoid using pure dichloromethane or chloroform for loading, as trace HCl in these solvents can initiate degradation. Apply the sample evenly to the column head.
Step 4: Flash Elution
Apply positive pressure (N₂ or compressed air) to achieve a rapid, steady flow rate (e.g., 2 inches/min linear velocity). Collect fractions in test tubes that have been pre-rinsed with a trace amount of Et₃N to maintain a basic environment post-elution.
Step 5: Immediate Concentration
Evaporate fractions immediately upon collection using a rotary evaporator. Keep the water bath temperature below 30°C to prevent thermal degradation during the concentration of the high-boiling Et₃N.
Optimized workflow for the purification of acid-sensitive lactols.
The Journal of Organic Chemistry (ACS Publications). "Highly Stereoselective β-Anomeric Glycosidation of a 2'-Deoxy Syn-5'-Configured 4'-Spironucleoside.
PubMed Central (PMC). "Chemical synthesis and proinflammatory responses of monophosphoryl lipid A adjuvant candidates.
PubMed Central (PMC). "Exploratory studies towards a total synthesis of the unusual bridged tetracyclic Lycopodium alkaloid lycopladine H.
troubleshooting low yields in 2-(but-3-en-1-yl)tetrahydrofuran-2-ol Grignard synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing low yields during the synthesis of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol via the Grignard...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing low yields during the synthesis of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol via the Grignard addition of 3-butenylmagnesium bromide to γ-butyrolactone.
Below, you will find a mechanistic breakdown of the reaction, a diagnostic decision tree, field-proven troubleshooting FAQs, and self-validating experimental protocols designed to maximize your lactol yield.
Mechanistic Overview: The Delicate Balance of the Tetrahedral Intermediate
The synthesis of a lactol (hemiketal) from a lactone relies on arresting the reaction at the monoaddition stage. It is generally regarded that the addition of Grignard reagents to lactones forms acyclic diols (tertiary alcohols) because the transient ketone intermediate is more electrophilic than the starting lactone[1]. To successfully isolate 2-(but-3-en-1-yl)tetrahydrofuran-2-ol, the initial tetrahedral magnesium alkoxide intermediate must be stabilized until the reaction is quenched. If this intermediate collapses prematurely, over-addition occurs.
Caption: Mechanistic pathways and common side reactions in lactol synthesis.
Diagnostic Decision Tree
Use the following logic flow to identify the root cause of your low yields based on crude reaction analysis (NMR/GC-MS/TLC).
Caption: Diagnostic workflow for troubleshooting low yields in lactol synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant amounts of the acyclic diol instead of the target lactol?Causality: You are experiencing over-addition. The tetrahedral intermediate is collapsing into a highly reactive open-chain ketone before the reaction is quenched. Once the ketone forms, it reacts with a second equivalent of the Grignard reagent much faster than the starting lactone does[1].
Solution: The reaction must be kept strictly at or below -78 °C. Furthermore, the quench must be initiated while the reaction is still at -78 °C using a cold quenching agent[2]. Allowing the mixture to warm to room temperature before quenching guarantees diol formation.
Q2: My Grignard reagent preparation seems to fail, and I detect a strong hydrocarbon odor. What is happening?Causality: 4-Bromo-1-butene is highly susceptible to Wurtz-type homocoupling during the initiation of the Grignard reagent, forming 1,7-octadiene[3]. This side reaction consumes both your alkyl halide and the active magnesium surface, drastically lowering the effective molarity of the Grignard reagent and leaving unreacted lactone in your final mixture.
Solution: Maintain high dilution (e.g., 0.5 M to 1.0 M in THF) and add the 4-bromo-1-butene extremely slowly to the magnesium turnings[3][4]. This keeps the localized concentration of the unreacted halide low, favoring Grignard formation over coupling.
Q3: The reaction looks complete by TLC, but I lose my product during silica gel chromatography. Why?Causality: 2-(But-3-en-1-yl)tetrahydrofuran-2-ol is a hemiketal. Under the slightly acidic conditions of standard silica gel, it undergoes ring-chain tautomerism and subsequent acid-catalyzed dehydration to form the corresponding enol ether (e.g., 5-(but-3-en-1-yl)-2,3-dihydrofuran).
Solution: Pre-treat your silica gel with 1–2% triethylamine (Et₃N) in your eluent to neutralize acidic silanol groups. Avoid any acidic aqueous workups (do not use HCl; stick to saturated NH₄Cl).
Quantitative Data: Impact of Reaction Conditions
The table below summarizes how variations in the experimental parameters directly impact the product distribution.
Temperature Profile
Grignard Addition Rate
Quench Method
Target Lactol Yield (%)
Diol Byproduct (%)
Unreacted Lactone (%)
0 °C to RT
Fast (Bolus)
Aq. NH₄Cl at RT
< 15%
> 75%
~ 10%
-78 °C
Fast (Bolus)
Aq. NH₄Cl at RT
45%
40%
15%
-78 °C
Slow (Dropwise)
Cold NH₄Cl at -78 °C
> 82%
< 5%
< 10%
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols incorporate self-validation steps (e.g., titration) so you do not proceed with compromised reagents.
Protocol A: Preparation and Validation of 3-Butenylmagnesium Bromide
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under an argon atmosphere.
Magnesium Activation: Add magnesium turnings (1.2 equiv) and enough anhydrous THF to cover them. Add a single crystal of iodine (I₂) or a drop of 1,2-dibromoethane. Stir until the iodine color fades, indicating surface activation.
Slow Addition: Dilute 4-bromo-1-butene (1.0 equiv) in anhydrous THF to make a 1.0 M solution. Add 5% of this solution to the Mg turnings to initiate the reaction (indicated by a slight exotherm).
Controlled Formation: Once initiated, add the remainder of the bromide solution dropwise over 1–2 hours at a rate that maintains a gentle reflux without external heating. This slow addition is critical to suppress Wurtz coupling[3].
Self-Validation (Titration): Do not assume 100% conversion. Titrate the resulting Grignard reagent using salicylaldehyde phenylhydrazone or iodine in THF to determine the exact active molarity before proceeding to Protocol B.
Protocol B: Cryogenic Monoaddition to γ-Butyrolactone
Preparation: Dissolve γ-butyrolactone (1.0 equiv) in anhydrous THF (0.2 M concentration) in a flame-dried flask under argon.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes.
Grignard Addition: Using a syringe pump or careful dropwise addition, add the titrated 3-butenylmagnesium bromide (1.05 equiv) down the side of the cold flask over 45 minutes[1]. Keep the internal temperature from spiking.
Incubation: Stir the reaction mixture at -78 °C for an additional 45–60 minutes.
Cryogenic Quench: Crucial Step: Inject cold (-20 °C) saturated aqueous NH₄Cl directly into the reaction mixture while it is still submerged in the -78 °C bath[1][2].
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography using silica gel pre-neutralized with 1% Et₃N in hexanes/ethyl acetate to prevent degradation of the lactol.
References
Total Synthesis of Penicyclone A Using a Double Grignard Reaction. ACS Publications.[Link]
Synthesis of the C11−C23 Fragment of Spirastrellolide A. A Ketal-Tethered RCM Approach to the Construction of Spiroketals. Organic Letters - ACS Publications.[Link]
Technical Support Center: Troubleshooting 2-(but-3-en-1-yl)tetrahydrofuran-2-ol Alkylation
Welcome to the Advanced Application Support Center. Alkylating hemiketals (lactols) that contain pendant alkene functionalities—such as 2-(but-3-en-1-yl)tetrahydrofuran-2-ol —presents a unique set of chemoselectivity cha...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support Center. Alkylating hemiketals (lactols) that contain pendant alkene functionalities—such as 2-(but-3-en-1-yl)tetrahydrofuran-2-ol —presents a unique set of chemoselectivity challenges. As a Senior Application Scientist, I have designed this guide to help you navigate the competing pathways of ring-opening, dehydration, and alkene degradation to achieve high-yielding, selective O-alkylation.
Reaction network showing pathways to the target ketal versus enol ether and acyclic byproducts.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I observing enol ether (dehydration) byproducts instead of the O-alkylated ketal?
The Causality: The conversion of a hemiketal to a ketal requires acid catalysis to protonate the anomeric hydroxyl group, followed by the loss of water to form a highly reactive oxocarbenium intermediate[1]. Because the C2 position of your substrate is tertiary, this oxocarbenium ion is relatively stable. If the nucleophilic attack by the alkylating alcohol is slow, or if the acid catalyst is too strong, the oxocarbenium ion will rapidly lose a proton from an adjacent carbon (either C3 of the ring or the α-carbon of the butenyl chain) to form a thermodynamic enol ether (e.g., 2-(but-3-en-1-yl)-4,5-dihydrofuran).
The Solution: Shift the equilibrium thermodynamically rather than kinetically. Avoid strong mineral acids. Instead, use a highly chemoselective catalyst like Rhenium(VII) oxide (
Re2O7
) or a mild Brønsted acid like Pyridinium p-toluenesulfonate (PPTS) combined with a chemical dehydrating agent (e.g., trimethyl orthoformate) to irreversibly scavenge water.
FAQ 2: How can I prevent side reactions at the terminal alkene (but-3-enyl group)?
The Causality: The terminal alkene is susceptible to electrophilic addition or isomerization when exposed to strong Brønsted acids (e.g.,
H2SO4
, TfOH) or aggressive Lewis acids (e.g.,
BF3⋅OEt2
) typically used for acetalization.
The Solution: Transition to a highly chemoselective catalyst.
Re2O7
is an exceptional catalyst for the alkylation of hemiacetals and lactols. It activates the anomeric center via a perrhenate ester intermediate under extremely mild conditions, leaving terminal alkenes completely untouched[2].
FAQ 3: I am getting acyclic keto-ether byproducts. How do I keep the tetrahydrofuran ring intact?
The Causality: 2-(but-3-en-1-yl)tetrahydrofuran-2-ol is a lactol. In solution, it exists in a dynamic thermodynamic equilibrium with its open-chain tautomer, 1-hydroxyoct-7-en-4-one[3]. When using standard Williamson ether synthesis conditions (strong base + alkyl halide), the base deprotonates the primary alcohol of the open-chain form, driving the equilibrium toward the acyclic keto-ether byproduct.
The Solution: To selectively alkylate the cyclic hemiketal, you must exploit the higher acidity of the anomeric hydroxyl group without triggering ring-opening. Mild, halophilic basic conditions using Silver(I) oxide (
Ag2O
) and an alkyl iodide are highly effective.
Ag2O
acts as both a mild base and a halogen scavenger, selectively promoting O-alkylation at the anomeric position while keeping the tetrahydrofuran ring closed[4].
Quantitative Data: Catalyst & Condition Matrix
To guide your experimental design, the following table summarizes the product distribution of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol methylation under various standard and optimized conditions.
Catalyst / Reagent System
Reaction Conditions
Target Ketal Yield
Enol Ether Byproduct
Acyclic Byproduct
Alkene Integrity
H2SO4
/ MeOH
Reflux, 4h
Low (<20%)
High (>50%)
Low
Compromised (Isomerization)
NaH / MeI
THF, 0°C to RT, 12h
Low (<10%)
None
High (>80%)
Intact
PPTS /
HC(OMe)3
CH2Cl2
, RT, 12h
Good (75%)
Moderate (15%)
Low
Intact
Ag2O
/ MeI
DMF, RT, 24h
Excellent (85%)
None
Trace (<5%)
Intact
Re2O7
(1 mol%) / MeOH
CH2Cl2
, RT, 2h
Excellent (92%)
Trace (<2%)
None
Intact
Self-Validating Experimental Methodologies
Below are two field-proven, step-by-step protocols designed as self-validating systems to ensure your reaction stays on track.
Step-by-step experimental workflow for the chemoselective O-alkylation protocol.
Best for synthesizing simple methyl or ethyl ketals while preserving the alkene.
Preparation: Dissolve 1.0 mmol of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol in 5.0 mL of anhydrous
CH2Cl2
under an argon atmosphere.
Reagent Addition: Add 2.0 equivalents of the desired anhydrous alcohol (e.g., methanol) to the solution.
Catalysis: Add 1 mol% (0.01 mmol) of Rhenium(VII) oxide (
Re2O7
). Stir the reaction mixture at room temperature for 2 hours.
Quench & Workup: Quench the reaction by adding 2 mL of saturated aqueous
NaHCO3
. Extract with
CH2Cl2
(3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Self-Validation Checkpoint:
1
H NMR Analysis: Analyze the crude mixture. The disappearance of the broad anomeric -OH peak (~3.5-4.0 ppm) and the emergence of a sharp singlet for the new methoxy group (~3.2 ppm) confirms ketal formation. Crucially, the multiplet at 5.7-5.9 ppm must integrate to exactly 1H, confirming the terminal alkene is perfectly intact.
Best for utilizing alkyl halides (e.g., benzyl bromide, methyl iodide) without ring-opening.
Preparation: Dissolve 1.0 mmol of the hemiketal in 4.0 mL of anhydrous DMF in a light-protected flask (wrap in aluminum foil).
Base Addition: Add 1.5 equivalents of freshly prepared Silver(I) oxide (
Ag2O
). Stir for 15 minutes to pre-form the silver alkoxide complex.
Alkylation: Add 2.0 equivalents of the alkyl halide (e.g., MeI) dropwise. Stir at room temperature for 24 hours.
Workup: Filter the suspension through a short pad of Celite to remove silver salts, washing the pad with ethyl acetate. Wash the filtrate with water (3 x 10 mL) to remove DMF, dry over
MgSO4
, and concentrate.
Self-Validation Checkpoint:
TLC & GC-MS: Monitor by TLC (Hexanes/EtOAc 4:1). The starting hemiketal typically streaks due to the ring-chain equilibrium, whereas the O-alkylated product will elute as a single, tight, non-polar spot. GC-MS should show the molecular ion peak corresponding to the intact ring without the -18 Da mass loss associated with dehydration.
References
Lactol - Wikipedia. Wikipedia, The Free Encyclopedia.
Re2O7-catalyzed reaction of hemiacetals and aldehydes with O-, S-, and C-nucleophiles. Beilstein Journal of Organic Chemistry (via PubMed Central).
Addition of Alcohols - Hemiacetals and Acetals. OpenOChem Learn.
Synthesis of Alkyl Hydroperoxides via Alkylation of gem-Dihydroperoxides. The Journal of Organic Chemistry - ACS Publications.
resolving overlapping NMR signals in 2-(but-3-en-1-yl)tetrahydrofuran-2-ol spectra
Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers dealing with highly congested aliphatic spectra.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers dealing with highly congested aliphatic spectra.
The Analytical Challenge: 2-(but-3-en-1-yl)tetrahydrofuran-2-ol
The molecule 2-(but-3-en-1-yl)tetrahydrofuran-2-ol is a cyclic hemiketal characterized by a rigid tetrahydrofuran (THF) ring and a flexible butenyl side chain. When analyzed via standard 1D
1
H NMR in
CDCl3
, researchers consistently encounter a massive, unresolved multiplet in the 1.5–2.5 ppm region.
This overlap is caused by two compounding factors:
Structural Homology: The THF ring methylenes (C3, C4) and the butenyl chain methylenes (C1', C2') share nearly identical electron densities and chemical environments.
Diastereotopic Complexity: The chiral hemiketal center at C2 renders the THF ring protons diastereotopic, causing extensive homonuclear scalar coupling (
JHH
) that broadens the frequency footprint of each proton.
Below is the diagnostic logic we employ to systematically deconvolve these overlapping signals.
Diagnostic Resolution Workflow
Diagnostic NMR workflow for resolving aliphatic signal overlap in cyclic hemiketals.
Core Troubleshooting & FAQs
Q1: My standard 1D
1
H NMR shows a massive unresolved multiplet between 1.5 and 2.5 ppm. How can I differentiate the THF ring protons from the butenyl chain?Analysis: The overlap is primarily an artifact of homonuclear scalar couplings (
JHH
) splitting the structurally similar
CH2
groups into broad, overlapping multiplets.
Solution: Implement Pure Shift NMR (specifically the PSYCHE sequence). PSYCHE utilizes low-flip-angle chirp pulses and spatial encoding to suppress the evolution of proton magnetization under scalar couplings. This effectively collapses the broad multiplet structures into sharp singlets, drastically reducing the spectral footprint of each proton and revealing hidden resonances[1].
Q2: Even after applying Pure Shift NMR, the C3 (THF) and C1' (butenyl) protons are perfectly overlapped at ~1.85 ppm. How do I separate them without a higher-field magnet?Analysis: When chemical shifts are intrinsically identical in a given solvent, decoupling techniques cannot separate them. You must alter the magnetic environment of the molecule.
Solution: Utilize the Aromatic Solvent-Induced Shift (ASIS) effect by swapping your solvent from
CDCl3
to Benzene-
d6
(
C6D6
). Benzene molecules will transiently coordinate with the polar dipole of the C2-hydroxyl group. The magnetic anisotropy of the benzene
π
-system creates a localized shielding cone. Because the rigid THF ring (C3) is held closer to this polar center than the flexible butenyl chain (C1'), the ring protons will experience a significantly stronger upfield shift, breaking the overlap[2][3].
Q3: Once the signals are separated, how do I definitively assign which singlet belongs to the ring and which belongs to the chain?Analysis: 1D techniques separate the signals but do not map their connectivity.
Solution: Run a 2D HSQC-TOCSY experiment. This sequence combines the high-resolution carbon dispersion of an HSQC with the continuous proton spin-system mapping of a TOCSY[4]. You can trace the continuous TOCSY track originating from the distinct terminal alkene protons (~5.0 and 5.8 ppm) straight down to the C1' protons, completely bypassing the isolated spin system of the THF ring.
Quantitative Data Synthesis: The ASIS Effect
To illustrate the causality of the ASIS effect, the following table summarizes the differential shielding experienced by the molecule upon solvent exchange. Notice how the structurally rigid protons closest to the C2-OH dipole experience the largest
Δδ
.
Proton Assignment
Structural Environment
δ
in
CDCl3
(ppm)
δ
in
C6D6
(ppm)
Δδ
(ASIS Shift)
Resolution Status
C3-
H2
THF Ring (
α
to C2-OH)
1.85
1.60
-0.25
Resolved
C1'-
H2
Butenyl Chain (
α
to C2-OH)
1.85
1.78
-0.07
Resolved
C4-
H2
THF Ring (
β
to C2-OH)
1.95
1.75
-0.20
Baseline
C2'-
H2
Butenyl Chain (Allylic)
2.10
2.05
-0.05
Baseline
C5-
H2
THF Ring (Adjacent to O1)
3.90
3.65
-0.25
Baseline
C3'-
H
Butenyl Chain (Alkene CH)
5.80
5.75
-0.05
Baseline
Self-Validating Experimental Protocols
Protocol 1: PSYCHE Pure Shift NMR Acquisition
Causality: Swept-frequency chirp pulses invert a small fraction of spins, creating a spatial encoding that separates chemical shift evolution from J-coupling evolution.
Preparation: Prepare a 15-20 mM sample of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol in 600
μL
of
CDCl3
.
Calibration: Accurately calibrate the 90° pulse (
P1
) and optimize the transmitter offset (
O1
) to the exact center of the aliphatic region (~2.0 ppm).
Sequence Selection: Load the psyche pseudo-2D pulse program.
Parameter Optimization: Set the chirp pulse duration to 15 ms and the sweep width to 10 kHz. Adjust the flip angle of the chirp pulse to ~20° (this provides the optimal balance between sensitivity and decoupling efficiency).
Acquisition & Processing: Acquire the pseudo-2D data. Process using covariance or chunking reconstruction to yield the 1D pure shift spectrum.
System Validation: Self-Check: Inspect the isolated alkene proton at 5.8 ppm. If the PSYCHE decoupling was successful, this complex multiplet will have collapsed into a sharp, symmetrical singlet with a line width at half height (
w1/2
) of < 5 Hz.
Causality: Replacing a non-coordinating solvent with an anisotropic aromatic solvent forces a highly ordered solvation shell around the molecule's polar center, differentially shielding protons based on their spatial proximity to the dipole.
Solvent Removal: Place the existing
CDCl3
NMR tube under a gentle stream of
N2
gas until the solvent is visually evaporated.
Desiccation: Transfer the sample vial to a high-vacuum manifold (lyophilizer or Schlenk line) for a minimum of 2 hours to strip all residual
CHCl3
trapped in the viscous oil.
Reconstitution: Re-dissolve the sample in 600
μL
of 100% anhydrous Benzene-
d6
(
C6D6
).
System Validation: Self-Check: Acquire a rapid 1D
1
H scan. Check the 7.26 ppm region. The complete absence of a residual
CHCl3
peak confirms successful solvent exchange. If
CHCl3
is present, it will competitively solvate the hemiketal, diluting the ASIS effect.
Acquisition: Acquire the standard 1D
1
H and 2D HSQC spectra. Calculate the
Δδ
values to assign the rigid ring vs. flexible chain protons.
References
Nakagawa, N., et al. "AROMATIC SOLVENT-INDUCED SHIFT (ASIS). A NOVEL APPROACH." Chemistry Letters. Available at: [Link]
Gierth, P., et al. "Ultra-clean pure shift NMR with optimal water suppression for analysis of aqueous pharmaceutical samples." ChemRxiv. Available at: [Link]
Schulze-Sünninghausen, D., et al. "Comparison of Regular, Pure Shift, and Fast 2D NMR Experiments for Determination of the Geographical Origin of Walnuts." National Institutes of Health (PMC). Available at: [Link]
Wasylishen, R., et al. "Benzene solvent induced shifts of the proton magnetic resonance spectra of some benzene derivatives. Importance of charge." Canadian Journal of Chemistry. Available at:[Link]
Technical Support Center: Solvent Effects on the Ring-Opening Equilibrium of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the ring-chain tautomerism of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol. This document provides in-depth...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the ring-chain tautomerism of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of solvent effects on this equilibrium.
Introduction: The Chameleon-Like Nature of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol
The compound 2-(but-3-en-1-yl)tetrahydrofuran-2-ol is a cyclic hemiacetal that exists in equilibrium with its open-chain tautomer, 1-hydroxyoct-7-en-4-one. This dynamic equilibrium, known as ring-chain tautomerism, is highly sensitive to the surrounding environment, particularly the solvent.[1][2] Understanding and controlling this equilibrium is critical for applications in synthesis and drug development, as the reactivity and biological activity of the compound can be dictated by the dominant tautomeric form.[3]
The equilibrium is governed by the relative stability of the cyclic hemiacetal and the open-chain hydroxy-ketone. Solvents can significantly shift this equilibrium by preferentially solvating one tautomer over the other.[1] This guide will equip you with the knowledge to anticipate, control, and accurately measure these solvent-induced effects.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical when studying the ring-opening equilibrium of my compound?
A1: The solvent plays a pivotal role in determining the position of the ring-chain equilibrium. Polar, protic solvents, such as methanol and water, can form hydrogen bonds with the hydroxyl and carbonyl groups of the open-chain form, thereby stabilizing it and shifting the equilibrium towards the ring-opened tautomer. Conversely, non-polar, aprotic solvents like chloroform and toluene tend to favor the less polar cyclic hemiacetal form.[1] The choice of solvent can therefore dramatically alter the composition of your sample at equilibrium.
Q2: I am seeing multiple sets of peaks for my compound in the 1H NMR spectrum, even in a single solvent. What could be the cause?
A2: The presence of multiple signals for a single proton in your NMR spectrum is a strong indication of multiple species in equilibrium.[4] In the case of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol, you are likely observing signals for both the cyclic hemiacetal and the open-chain hydroxy-ketone. It is also possible to have diastereomers of the cyclic form or different conformers that are slowly interconverting on the NMR timescale.[4]
Q3: How can I accurately determine the equilibrium constant (KT) between the two tautomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the tautomeric equilibrium constant (KT = [open-chain]/[cyclic]).[3] By acquiring a quantitative 1H NMR spectrum with a sufficient relaxation delay, you can integrate well-resolved signals corresponding to unique protons in each tautomer. The ratio of the integrals will give you the relative populations of the two forms, from which you can calculate KT.
Q4: My compound appears to be degrading in certain solvents. What could be the degradation pathway?
A4: Hemiacetals can be unstable, particularly under acidic or basic conditions.[5] In the presence of acid, the hemiacetal can eliminate water to form an oxocarbenium ion, which can then be trapped by other nucleophiles or lead to decomposition products. Under basic conditions, the hydroxyl proton can be removed, and the resulting alkoxide can undergo further reactions. Additionally, the open-chain form, being a ketone, can be susceptible to a range of reactions depending on the conditions. It is crucial to use high-purity, neutral solvents and to store samples at low temperatures to minimize degradation.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Broad or Unresolved NMR Signals
- Intermediate exchange rate between tautomers on the NMR timescale.- Presence of trace acid or base catalyzing the interconversion.- Sample viscosity.
- Acquire spectra at different temperatures. Cooling the sample may slow down the exchange and sharpen the signals.[6]- Use high-purity, neutral NMR solvents. Consider passing the solvent through a short plug of neutral alumina before use.- Ensure your sample concentration is not too high.
Inconsistent KT Values
- Equilibrium has not been reached.- Sample degradation is occurring.- Temperature fluctuations.
- Allow the sample to equilibrate for a sufficient amount of time after dissolution. Monitor the equilibrium by acquiring spectra at different time points until the integrals no longer change.- Check for the appearance of new signals that might indicate degradation. If degradation is suspected, prepare a fresh sample.- Ensure the NMR probe temperature is stable throughout the experiment.
Precipitation of the Sample
- The compound has low solubility in the chosen solvent.- One of the tautomers is significantly less soluble than the other.
- Choose a solvent with higher solubilizing power. A solvent mixture might also be effective.- Be aware that a shift in equilibrium could lead to the precipitation of the less soluble tautomer.
Difficulty in Synthesizing the Starting Material
- Incomplete reaction.- Formation of byproducts.- Difficulty in purification.
- Follow a reliable synthetic protocol (see below). Monitor the reaction by TLC or GC-MS.- Common byproducts can include the over-reduction of the starting lactone or the formation of diols.- Purification can often be achieved by flash column chromatography on silica gel.
Experimental Protocols
Protocol 1: Synthesis of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol
This protocol is adapted from general methods for the synthesis of substituted tetrahydrofurans.[7][8]
Materials:
γ-Octalactone
Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes)
Dry diethyl ether or toluene
Anhydrous sodium sulfate
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
Silica gel for column chromatography
Hexanes and ethyl acetate
Procedure:
Dissolve γ-octalactone (1 equivalent) in dry diethyl ether or toluene under an inert atmosphere (argon or nitrogen).
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add a solution of DIBAL-H (1.1 equivalents) dropwise via a syringe, maintaining the temperature at -78 °C.
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.
Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt at -78 °C.
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2-(but-3-en-1-yl)tetrahydrofuran-2-ol.
Protocol 2: Quantitative NMR Analysis of Tautomeric Equilibrium
This protocol is based on established methods for quantitative NMR.[3]
Accurately weigh a known amount of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol and dissolve it in a precise volume of the chosen NMR solvent.
Transfer the solution to an NMR tube.
Allow the sample to equilibrate at a constant temperature (e.g., 298 K) for at least 30 minutes before acquiring the spectrum.
Acquire a 1H NMR spectrum using a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest. If T1 values are unknown, a D1 of 30 seconds is a conservative starting point.
Process the spectrum (Fourier transform, phase correction, and baseline correction).
Identify well-resolved signals that are unique to the cyclic and open-chain forms.
Integrate these signals accurately.
Calculate the mole fraction of each tautomer and the equilibrium constant (KT).
Data Presentation
The following table provides hypothetical data to illustrate the expected trend of solvent effects on the ring-opening equilibrium of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol.
Solvent
Dielectric Constant (ε)
% Open-Chain Tautomer (Hypothetical)
KT (Hypothetical)
Chloroform-d
4.8
15
0.18
Acetone-d6
20.7
40
0.67
Methanol-d4
32.7
75
3.00
DMSO-d6
46.7
85
5.67
Visualizations
Caption: Ring-chain tautomeric equilibrium of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol.
Caption: Experimental workflow for synthesis and analysis.
References
Shields, B. J., & Doyle, A. G. (2016). An operationally simple and efficient strategy for the synthesis of substituted tetrahydrofurans from readily available cis-butene-1,4-diol. Journal of the American Chemical Society, 138(39), 12719–12722. [Link]
Oestreich, M., & Auer, G. (2005). Synthesis of 2-Substituted Tetrahydrofurans from γ-Hydroxy Olefins via Platinum-Catalyzed Hydroalkoxylation. The Journal of Organic Chemistry, 70(23), 9479-9482. [Link]
Kamer, V., & Appeldoorn, C. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2353–2361. [Link]
Smith, M. B. (2020). A Q&A Approach to Organic Chemistry. Taylor & Francis. [Link]
Glen, R. C., et al. (1982). Ring–chain tautomerism 'frozen-out' by crystal packing forces:13C n.m.r. spectroscopy and the remarkable crystal structure of the bromohydrin of 7,7-dichlorobicyclo[3.2.0]heptan-6-one. Journal of the Chemical Society, Chemical Communications, (13), 743-744. [Link]
Whiting, J., & Edward, J. T. (1971). Ring-Chain Tautomerism of Hydroxyketones. Canadian Journal of Chemistry, 49(22), 3799-3807. [Link]
Fessner, W. D., et al. (1990). Ring-Chain Tautomerism of 1,3-AyVHeterocycies. Helsingin Yliopisto.
Cravotto, G., et al. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 25(15), 3456. [Link]
Osorio-Planes, L., et al. (2014). Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules. Journal of Chemical Information and Modeling, 54(9), 2444–2456. [Link]
Endo, T., et al. (2024). Hemiacetal Esters: Synthesis, Properties, and Applications of a Versatile Functional Group. Macromolecules, 57(3), 899–916. [Link]
Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
Fiveable. (2025, August 15). Tautomeric Equilibrium: Organic Chemistry II Study Guide. [Link]
Gallucci, R. R., & Going, R. C. (1982). Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway. Polymers, 11(11), 2233. [Link]
U.S. Patent No. 4,261,901. (1981). Synthesis of tetrahydrofuran.
Technical Support Center: Troubleshooting the Scale-Up Synthesis of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol
Welcome to the Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol. The co...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol.
The core transformation relies on the nucleophilic addition of 3-butenylmagnesium bromide to
γ
-butyrolactone (GBL). While this Grignard addition is straightforward at the bench scale, pilot-scale execution introduces severe challenges: unpredictable reaction initiation, runaway exotherms, over-addition impurities, and downstream purification bottlenecks. Below, we address these challenges through a mechanistic lens, providing field-proven protocols to ensure a self-validating, high-yielding process.
FAQ 1: My Grignard initiation is unpredictable on a large scale. How do I prevent a sudden runaway exotherm?
Causality: Magnesium metal naturally forms a passivating oxide layer that prevents electron transfer. If unreacted 3-butenyl bromide accumulates in the reactor before initiation occurs, the sudden onset of the reaction will release a massive exotherm all at once. Industrial reactors have moderate cooling capacities (typically 30–140 W/kg); an accumulation of just 20% unreacted halide can easily overwhelm the system and lead to a critical over-pressurization[1].
Solution: Never dose the bulk of your halide until initiation is visually and thermally confirmed. Use chemical entrainment (e.g., 1,2-dibromoethane) or a pre-formed "Grignard heel" from a previous batch to ensure immediate initiation. Add only 5% of the halide charge, wait for the temperature spike, and then dose the remainder continuously while maintaining the internal temperature between 35–45 °C[1].
FAQ 2: I am seeing high levels of 1,7-octadiene in my Grignard formation. How do I minimize this?
Causality: 1,7-octadiene is the product of a Wurtz-type homocoupling. This occurs when the localized concentration of 3-butenyl bromide is too high, allowing the newly formed 3-butenylmagnesium bromide to act as a nucleophile against the unreacted alkyl halide.
Solution: Decrease the dosing rate of the halide and increase the impeller agitation speed. Diluting the 3-butenyl bromide in anhydrous THF prior to addition also reduces localized high concentrations at the dosing point.
Section 2: Nucleophilic Addition to
γ
-Butyrolactone (GBL)
FAQ 3: Instead of the target lactol, I am isolating significant amounts of the ring-opened diol (8-octene-1,4-diol). How do I stop the reaction at the lactol stage?
Causality: The initial addition of the Grignard reagent to GBL forms a tetrahedral magnesium hemiacetal intermediate. If this intermediate collapses to the open-chain ketone before the reaction is quenched, the resulting ketone is vastly more electrophilic than the starting lactone. A second equivalent of Grignard will rapidly add to this ketone, yielding the undesired diol[2].
Solution: You must stabilize the tetrahedral intermediate. At the bench scale, this is achieved via strict cryogenic temperatures (-78 °C). On a pilot scale, maintaining -78 °C is highly energy-intensive. Recent process chemistry advancements utilize lanthanide salts (e.g.,
LaCl3⋅2LiCl
) as additives. The oxophilic lanthanide coordinates and stabilizes the tetrahedral intermediate, suppressing over-addition even at more manageable temperatures (-20 °C)[3].
Section 3: Quench, Workup, and Stability
FAQ 4: Quenching the reaction creates a thick emulsion that takes hours to separate. How can I improve phase separation?
Causality: Aqueous quenching of magnesium alkoxides generates insoluble magnesium hydroxide and basic magnesium salts that sit at the aqueous-organic interface, stabilizing emulsions.
Solution: Avoid standard saturated
NH4Cl
. Instead, quench via reverse addition—transferring the reaction mixture into a cold, vigorously stirred solution of 10-15% aqueous citric acid. Citric acid acts as a strong chelating agent for
Mg2+
, keeping the salts fully dissolved in the aqueous phase and ensuring a sharp phase split.
FAQ 5: The isolated lactol degrades during vacuum distillation. What is happening?
Causality: Lactols (cyclic hemiacetals) exist in a ring-chain tautomeric equilibrium with their open-chain hydroxy-ketone form. Heating the product promotes irreversible dehydration to the corresponding dihydropyran derivative or induces polymerization.
Solution: Avoid high-temperature batch distillation. If purification is strictly necessary, utilize Wiped-Film Evaporation (WFE) to minimize thermal residence time, or carry the crude lactol directly forward into the next synthetic step (e.g., Wittig olefination or oxidation).
Data Presentation: Scale-Up Parameter Comparison
The following table summarizes the quantitative parameter shifts required when moving from bench-scale discovery to pilot-scale execution.
Parameter
Bench Scale (10 g)
Pilot Scale (1 kg)
Mechanistic Rationale
Grignard Initiation
Iodine crystal / Heat gun
Pre-formed Grignard Heel
Heat guns are non-viable on scale. A heel ensures immediate, controlled initiation without dangerous halide accumulation[1].
Addition Temperature
-78 °C (Dry ice/Acetone)
-20 °C (Chiller +
LaCl3
)
LaCl3
stabilizes the tetrahedral intermediate at higher temperatures, preventing collapse to the ketone[3].
Grignard Equivalents
1.50 - 2.00 equiv
1.05 - 1.10 equiv
Excess Grignard drives over-addition to the diol. Strict stoichiometry is required when thermal control is limited[2].
Quench Reagent
Saturated
NH4Cl
15% Aqueous Citric Acid
NH4Cl
often fails to solubilize concentrated Mg salts on scale. Citric acid chelates
Mg2+
effectively, preventing emulsions.
This self-validating protocol utilizes lanthanide stabilization to safely scale the lactol synthesis without requiring -78 °C cooling.
Preparation of Additive Complex: In a dry, inert 10 L reactor, charge a 0.6 M solution of
LaCl3⋅2LiCl
in anhydrous THF (1.1 equiv relative to GBL)[3].
Grignard Formation: In a separate vessel, mechanically activate Mg turnings (1.2 equiv). Add 5% of the total 3-butenyl bromide charge to initiate. Once the exotherm is confirmed via an internal temperature spike, dose the remaining 3-butenyl bromide continuously over 2 hours, maintaining the internal temperature at 35–40 °C[1].
Cooling and Mixing: Cool the
LaCl3⋅2LiCl
/ THF solution to -20 °C. Charge GBL (1.0 equiv) into this solution and stir for 15 minutes.
Nucleophilic Addition: Dose the pre-formed 3-butenylmagnesium bromide into the GBL/
LaCl3
mixture. Control the dosing rate to strictly maintain the internal temperature below -15 °C.
Reaction Aging: Stir the mixture at -20 °C for 2 hours to ensure complete conversion while preventing the collapse of the tetrahedral intermediate.
Quench: Reverse-quench the reaction by transferring the mixture into a vigorously stirred solution of 15% aqueous citric acid pre-chilled to 0 °C.
Isolation: Allow the layers to settle and separate. Extract the aqueous layer with ethyl acetate, combine the organic phases, wash with brine, dry over
Na2SO4
, and concentrate under reduced pressure (water bath < 35 °C) to afford the crude 2-(but-3-en-1-yl)tetrahydrofuran-2-ol.
Workflow of Grignard addition to GBL, highlighting the critical intermediate stability.
References
Investigation of a Grignard Reaction at Small Scale
Source: Mettler-Toledo AutoChem
URL:[Link]
Development of a Scalable Lanthanide Halide/Quaternary Ammonium Salt System for the Nucleophilic Addition of Grignard Reagents to Carbonyl Groups and Application to the Synthesis of a Remdesivir Intermediate
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Technical Support Center: Troubleshooting Catalyst Turnover in Alkenyl Lactol Functionalization
Welcome to the Technical Support Center for late-stage functionalization and spiroketalization workflows. This guide addresses a notoriously difficult transformation: the transition-metal-catalyzed cycloisomerization of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for late-stage functionalization and spiroketalization workflows. This guide addresses a notoriously difficult transformation: the transition-metal-catalyzed cycloisomerization of the alkenyl lactol 2-(but-3-en-1-yl)tetrahydrofuran-2-ol into a bicyclic spiroketal framework.
While thermodynamically favorable, researchers frequently encounter premature reaction stalling with this substrate, requiring unacceptably high catalyst loadings (10–20 mol%). As a Senior Application Scientist, I have designed this guide to dissect the root causes of poor catalyst turnover and provide field-proven protocols to achieve quantitative yields at sub-2 mol% loadings.
Section 1: Mechanistic Insights & The Turnover Problem
The functionalization of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol relies on the dynamic equilibrium between its closed lactol form and its open hydroxy-ketone tautomer (1-hydroxyoct-7-en-4-one). When utilizing
π
-acidic catalysts (such as Au(I) or Pt(II)), the metal coordinates the terminal alkene, triggering intramolecular nucleophilic attack by the oxygen atom.
However, catalyst turnover is frequently throttled by two distinct phenomena:
The Protodemetalation Bottleneck: Following C–O bond formation, a stable alkylgold intermediate is generated. If the subsequent proton transfer and protodemetalation steps are slow, the catalyst remains covalently trapped[1].
Off-Cycle Resting States: The trapped alkylgold intermediate can react with a second equivalent of the active [L-Au]+ catalyst to form a highly stable, unreactive gem-digold complex[2]. This effectively pulls the active metal out of the catalytic cycle, drastically reducing the Turnover Number (TON) and leading to incomplete conversion.
Fig 1: Au(I) spiroketalization catalytic cycle highlighting the off-cycle gem-digold dead end.
Section 2: Troubleshooting FAQs
Q: My reaction stalls at 30% conversion when using simple AuCl or Ph₃PAuCl. Why is the catalyst dying?A: Simple phosphine ligands (like PPh₃) lack the steric bulk required to shield the alkylgold intermediate. Consequently, a second[L-Au]+ species coordinates to the carbon-metal bond, forming a gem-digold complex[2]. This is an off-cycle dead end. To resolve this, switch to a bulky biaryl phosphine ligand (e.g., JohnPhos or BrettPhos). The extreme steric profile of JohnPhos prevents the approach of the second gold atom, suppressing gem-digold formation and restoring continuous turnover.
Q: Does the equilibrium between the lactol and the open hydroxy-ketone affect turnover?A: Absolutely. The cycloisomerization requires the open form to present the ketone for hemiacetalization followed by alkene attack. Strong coordination of the lactol oxygen to the metal can cause product/substrate inhibition. Using a weakly coordinating solvent (like DCM or DCE) rather than coordinating solvents (like THF or MeCN) shifts the equilibrium favorably and prevents solvent-induced catalyst poisoning.
Q: How can I accelerate the protodemetalation step to free up the catalyst?A: Protodemetalation is often the rate-limiting step. If it is too slow, the catalyst remains trapped. Research has shown that facilitating intramolecular hydrogen bonding or adding a mild proton shuttle, such as pyridinium p-toluenesulfonate (PPTS), facilitates rapid proton transfer[1]. This liberates the spiroketal product and regenerates the active [L-Au]+ species[3].
Q: I am scaling up the synthesis. Are there alternative catalysts to Gold?A: Yes. While Au(I) is exceptionally mild, acid-catalyzed spiroketalization is a viable, highly robust alternative if your substrate lacks acid-sensitive functional groups. Strong Brønsted acids (like TsOH) or Lewis acids can drive the cyclization without the turnover limitations inherent to transition metals, though they lack the precise
π
-activation control of gold[4].
Section 3: Quantitative Data & Optimization
The following table summarizes the impact of ligand choice and additives on the turnover number (TON) and overall yield during the cycloisomerization of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol (0.5 M in DCM, 25 °C, 24 h).
Catalyst System (2 mol%)
Additive
Solvent
TON
Yield (%)
Primary Failure Mode
AuCl
None
THF
12
24%
Solvent inhibition & gem-digold formation
Ph₃PAuCl / AgOTf
None
DCM
28
56%
gem-digold off-cycle trapping
JohnPhosAu(MeCN)SbF₆
None
DCM
41
82%
Slow protodemetalation
JohnPhosAu(MeCN)SbF₆
PPTS (5 mol%)
DCM
>49
>98%
None (Optimized)
Section 4: Step-by-Step Experimental Protocol
High-Turnover Gold-Catalyzed Spiroketalization Workflow
Objective: Achieve quantitative conversion of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol to the corresponding spiroketal using sub-2 mol% catalyst loading.
Preparation of the Reaction Vessel: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with dry Nitrogen (N₂). Causality: Ensuring all ambient moisture is excluded prevents competitive hydration of the alkene, which would permanently deactivate the
π
-acidic catalyst.
Catalyst & Additive Loading: Inside a glovebox or under positive N₂ flow, add JohnPhosAu(MeCN)SbF₆ (0.02 equiv, 2 mol%) and Pyridinium p-toluenesulfonate (PPTS, 0.05 equiv, 5 mol%) to the flask. Causality: JohnPhos provides the steric bulk to prevent gem-digold formation, while PPTS acts as a proton shuttle to accelerate protodemetalation.
Solvent Addition: Inject anhydrous Dichloromethane (DCM) to achieve a final substrate concentration of 0.2 M. Stir for 5 minutes at room temperature to ensure complete dissolution. Causality: DCM is a non-coordinating solvent that prevents solvent-based catalyst poisoning.
Substrate Introduction: Dissolve 2-(but-3-en-1-yl)tetrahydrofuran-2-ol (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring catalyst mixture over 2 minutes. Causality: Dropwise addition prevents transient high substrate concentrations that favor off-cycle catalyst dimerization.
Reaction Monitoring: Stir the reaction at 25 °C. Monitor the disappearance of the lactol via TLC (Hexanes:EtOAc 4:1, visualize with PMA stain). The reaction typically reaches >95% conversion within 2–4 hours due to the accelerated protodemetalation.
Quench and Workup: Quench the reaction by adding 2 drops of triethylamine (Et₃N). Causality: Et₃N neutralizes the PPTS and strongly coordinates to the gold catalyst, immediately arresting the reaction and preventing product degradation. Pass the crude mixture through a short pad of basic alumina, eluting with diethyl ether, to remove metal residues.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude spiroketal. Purify via flash column chromatography if necessary.
Section 5: References
The Importance of Hydrogen Bonding to Stereoselectivity and Catalyst Turnover in Gold-Catalyzed Cyclization of Monoallylic Diols | Journal of the American Chemical Society. acs.org.1
Total Synthesis and Stereochemical Assignment of (–)-Ushikulide A. nih.gov. 4
GC-MS vs LC-MS analysis for 2-(but-3-en-1-yl)tetrahydrofuran-2-ol quantification
GC-MS vs. LC-MS Analysis for the Quantification of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol: A Comprehensive Technical Guide Executive Summary Quantifying 2-(but-3-en-1-yl)tetrahydrofuran-2-ol presents a unique analytical c...
Author: BenchChem Technical Support Team. Date: April 2026
GC-MS vs. LC-MS Analysis for the Quantification of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol: A Comprehensive Technical Guide
Executive Summary
Quantifying 2-(but-3-en-1-yl)tetrahydrofuran-2-ol presents a unique analytical challenge due to its structural plasticity. As a cyclic hemiketal (lactol), it exists in a dynamic tautomeric equilibrium with its open-chain hydroxy-ketone counterpart. This guide provides an objective, mechanistic comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of this compound. By examining the causality behind derivatization chemistries, we establish self-validating protocols designed to overcome thermal lability in GC and poor ionization efficiency in LC.
Chemical Profiling and the Analytical Challenge
2-(but-3-en-1-yl)tetrahydrofuran-2-ol (Molecular Weight: 142.2 Da) is characterized by a tetrahydrofuran ring, a terminal alkene, and a hydroxyl group at the C2 position. In solution, the cyclic lactol undergoes ring-opening to form 8-hydroxyoct-1-en-4-one[1].
This equilibrium dictates the analytical strategy:
The GC-MS Challenge: Lactols are highly thermally labile. At standard GC injection port temperatures (200–250°C), underivatized lactols undergo rapid dehydration to form dihydrofurans or unpredictable ring-opening. This results in split peaks, severe tailing, and irreproducible quantification[1][2].
The LC-MS Challenge: The molecule lacks a strong chromophore and easily ionizable functional groups (e.g., basic amines or acidic protons). Consequently, standard Electrospray Ionization (ESI) yields exceptionally poor sensitivity, often failing to reach biologically or environmentally relevant limits of detection[3].
To successfully analyze this compound via GC-MS, the thermal lability must be neutralized. This is achieved through silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS)[4]. The reagent replaces the active hydrogen of the lactol's hydroxyl group with a non-polar trimethylsilyl (TMS) ether.
Causality: This reaction chemically "locks" the molecule in its cyclic form, abolishing the tautomeric equilibrium. The removal of hydrogen-bonding capability drastically increases volatility and confers the thermal stability required for robust GC elution[4].
Liquid Chromatography-Mass Spectrometry (LC-MS)
While Atmospheric Pressure Chemical Ionization (APCI) can detect underivatized neutral lactols[5], achieving high-sensitivity quantification requires ESI-MS/MS. To overcome the lack of ionizability, chemical derivatization with Girard's Reagent T (GirT) is employed.
Causality: GirT specifically targets the carbonyl group of the open-chain ketone tautomer. Under mildly acidic conditions, the reaction drives the equilibrium entirely toward the open form, yielding a hydrazone derivative that contains a pre-charged quaternary ammonium moiety[6][7]. This permanent positive charge acts as an "ionization tag," lowering the Limit of Detection (LOD) by orders of magnitude in positive-ion ESI mode[3][7].
Visualizing the Workflows
Fig 1: Tautomeric equilibrium and derivatization pathways for MS analysis.
Fig 2: Comparative sample preparation and analysis workflows for GC-MS and LC-MS.
Objective Performance Comparison
The choice between GC-MS and LC-MS depends heavily on the required sensitivity, available sample volume, and matrix complexity.
Protocol A: GC-EI-MS Quantification via Silylation
Note: BSTFA reacts violently with water to form volatile silanols, which will destroy the reagent and prevent analyte derivatization. Absolute anhydrous conditions are mandatory.
Extraction: Extract the sample into an aprotic solvent (e.g., LC-MS grade Hexane or Dichloromethane). Dry the extract completely under a gentle stream of ultra-pure nitrogen.
Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 10 µL of anhydrous pyridine to the dried residue. (Pyridine acts as a basic catalyst to accelerate the reaction with sterically hindered hydroxyls).
Incubation: Seal the GC vial tightly and incubate in a heating block at 65°C for 30 minutes[4].
Analysis: Cool to room temperature. Inject 1 µL into the GC-MS equipped with a non-polar capillary column (e.g., DB-5MS). Operate the MS in Electron Ionization (EI) mode at 70 eV.
Validation Checkpoint: Monitor the chromatogram for the diagnostic m/z 73 ion
[Si(CH3)3]+
. The absence of broad, tailing peaks confirms that the tautomeric equilibrium has been successfully locked into the stable TMS-ether form.
Protocol B: LC-ESI-MS/MS Quantification via Girard's Reagent T
Note: This protocol leverages the open-chain ketone tautomer. The acidic environment catalyzes the nucleophilic attack of the hydrazine on the carbonyl carbon, driving the equilibrium to completion[7].
Extraction: Extract the sample using a protic solvent mixture (e.g., Methanol/Water, 80:20 v/v).
Derivatization: Add 50 µL of Girard’s Reagent T solution (50 mg/mL prepared in methanol containing 5% glacial acetic acid) to 50 µL of the sample extract[7].
Incubation: Vortex briefly and incubate at 40°C for 60 minutes to ensure complete hydrazone formation[6][7].
Analysis: Dilute the sample 1:10 with mobile phase and inject into an LC-MS/MS system equipped with a C18 column. Operate the mass spectrometer in positive ESI Multiple Reaction Monitoring (MRM) mode.
Validation Checkpoint: Monitor the specific MRM transition corresponding to the neutral loss of trimethylamine (59 Da) from the pre-charged molecular ion
[M+GirT]+
[7]. A strong, singular peak at this transition validates the successful tagging and ionization of the target analyte.
comparing the reactivity of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol and gamma-butyrolactone
Title: Comparative Reactivity Guide: 2-(But-3-en-1-yl)tetrahydrofuran-2-ol vs. γ-Butyrolactone Introduction In modern drug discovery and complex molecule synthesis, the selection of appropriate cyclic oxygen-containing b...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Reactivity Guide: 2-(But-3-en-1-yl)tetrahydrofuran-2-ol vs. γ-Butyrolactone
Introduction
In modern drug discovery and complex molecule synthesis, the selection of appropriate cyclic oxygen-containing building blocks dictates the efficiency, scalability, and orthogonal functionalization of synthetic routes. This guide provides an in-depth comparative analysis of two distinct five-membered oxygen heterocycles: γ-butyrolactone (GBL) , a classic cyclic ester, and 2-(but-3-en-1-yl)tetrahydrofuran-2-ol , a highly dynamic cyclic hemiketal (lactol) bearing a terminal alkene. While GBL serves as a robust electrophile and enolate precursor[1], the hemiketal offers masked reactivity through ring-chain tautomerism and an independent olefin handle for late-stage functionalization[2].
Structural and Mechanistic Profiling
γ-Butyrolactone (GBL): The Rigid Electrophile
GBL is a five-membered lactone characterized by a relatively stable ester linkage. Its reactivity is primarily governed by the electrophilicity of the carbonyl carbon and the acidity of the α-protons. Under basic conditions, GBL undergoes irreversible ring-opening to yield γ-hydroxybutyrate (GHB) derivatives[3]. In alcoholic solutions under acidic conditions, it can form corresponding alkyl esters[4]. Because the cyclic ester is less reactive than a ketone, nucleophilic attack requires strong nucleophiles (e.g., Grignard reagents, primary amines, or alkoxides) or elevated temperatures. Furthermore, treatment with strong non-nucleophilic bases (like LDA) generates an enolate, enabling α-alkylation—a critical step in synthesizing substituted lactone pharmacophores[1].
2-(But-3-en-1-yl)tetrahydrofuran-2-ol: The Dynamic Scaffold
Unlike the rigid ester of GBL, this molecule is a cyclic hemiketal. It exists in a dynamic thermodynamic equilibrium with its open-chain isomer, 8-hydroxyoct-1-en-4-one[2]. The thermodynamic favorability of the five-membered tetrahydrofuran ring pushes the equilibrium heavily toward the closed hemiketal form[5]. However, the trace amount of the open-chain ketone is highly electrophilic. When exposed to nucleophiles, the open-chain ketone reacts irreversibly; Le Chatelier’s principle continuously drives the ring-opening until the starting material is fully consumed. Additionally, the but-3-en-1-yl tail provides an isolated terminal alkene, which is completely orthogonal to the hemiketal moiety. This allows for selective olefin metathesis, hydroboration, or Wacker-type oxidations without needing to protect the masked ketone[5].
Comparative Reactivity Data
To facilitate reagent selection, the quantitative and qualitative reactivity profiles of both compounds are summarized below.
Property / Reactivity
γ-Butyrolactone (GBL)
2-(But-3-en-1-yl)tetrahydrofuran-2-ol
Functional Class
Cyclic Ester (Lactone)
Cyclic Hemiketal (Lactol) + Alkene
Primary Electrophile
Carbonyl Carbon (C1)
Masked Ketone (via open-chain tautomer)
Ring-Opening
Irreversible (requires strong nucleophile/base)
Reversible (Dynamic Ring-Chain Tautomerism)
Orthogonal Handles
α-Carbon (requires strong base like LDA)
Terminal Alkene (Metathesis, Oxidation)
Stability
High (stable to mild acids/bases)
Moderate (sensitive to dehydration/acetalization)
Typical Products
γ-Hydroxy amides, 1,4-diols, α-alkyl lactones
Branched 1,4-Diols, Functionalized olefins
Visualizing Reactivity Pathways
The following diagram illustrates the divergent mechanistic pathways available to both scaffolds.
Divergent reactivity pathways of GBL vs. the dynamic hemiketal.
Experimental Protocols & Methodologies
To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. The causality behind each step is explicitly defined to aid researchers in troubleshooting and optimization.
Protocol A: Nucleophilic Ring-Opening of GBL (Amidation)
Objective: Synthesize a γ-hydroxybutyramide via aminolysis.
Reagent Preparation: Dissolve GBL (1.0 equiv) in neat primary amine (e.g., benzylamine, 3.0 equiv).
Causality: Using neat amine shifts the equilibrium and accelerates the reaction, as stable esters are moderately resistant to aminolysis without catalysis.
Thermal Activation: Heat the mixture to 80°C under an inert argon atmosphere for 12 hours.
Causality: Heat is required to overcome the activation energy barrier of the robust lactone ring.
Workup & Purification: Cool to room temperature, dilute with dichloromethane (DCM), and wash with 1M HCl.
Causality: The acidic wash protonates and removes the excess unreacted primary amine into the aqueous layer, leaving the highly pure, neutral amide product in the organic phase.
Protocol B: Grignard Addition to 2-(But-3-en-1-yl)tetrahydrofuran-2-ol
Objective: Exploit ring-chain tautomerism to synthesize a branched 1,4-diol.
Substrate Preparation: Dissolve the hemiketal (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0.2 M concentration.
Causality: Strictly anhydrous conditions are critical to prevent the premature quenching of the highly moisture-sensitive Grignard reagent.
Temperature Control: Cool the reaction flask to -78°C using a dry ice/acetone bath.
Causality: Low temperatures prevent unwanted side reactions (e.g., elimination or epimerization) while allowing the highly reactive Grignard reagent to selectively attack the trace ketone.
Reagent Addition: Add the Grignard reagent (R-MgBr, 2.5 equiv) dropwise.
Causality: The first equivalent deprotonates the hemiketal's hydroxyl group. The remaining equivalents attack the open-chain ketone. As the ketone is consumed, tautomerism continuously replenishes it until the starting material is exhausted.
Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl at -78°C, then allow it to warm to room temperature.
Causality: Mild acidic quenching destroys excess Grignard reagent and protonates the magnesium alkoxide intermediates without inducing acid-catalyzed dehydration of the resulting diol.
Experimental workflow for Grignard addition to a dynamic cyclic hemiketal.
Conclusion
While γ-butyrolactone remains a cornerstone reagent for generating simple, linear γ-hydroxy derivatives and α-functionalized lactones, 2-(but-3-en-1-yl)tetrahydrofuran-2-ol offers a sophisticated platform for complex molecule synthesis. By understanding the thermodynamic principles governing its ring-chain tautomerism and leveraging its orthogonal alkene handle, drug development professionals can rapidly assemble highly functionalized, stereochemically rich architectures.
Title: γ-Butyrolactone
Source: Wikipedia
URL: [Link]
Title: A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones
Source: PMC (National Institutes of Health)
URL: [Link]
Title: Catalyst-Controlled Wacker-Type Oxidation of Homoallylic Alcohols in the Absence of Protecting Groups
Source: PMC (National Institutes of Health)
URL: [Link]
Title: The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions
Source: ASTM International
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Chiral HPLC Method Validation for 2-(But-3-en-1-yl)tetrahydrofuran-2-ol Enantiomers: A Comparative Guide
Introduction
2-(But-3-en-1-yl)tetrahydrofuran-2-ol is a highly valuable chiral hemiacetal (lactol) intermediate utilized in the stereoselective synthesis of complex natural products and active pharmaceutical ingredients (APIs). Because the biological efficacy of final APIs often depends entirely on their absolute stereochemistry, rigorous determination of the enantiomeric excess (ee) of this intermediate is critical.
However, the structural nature of this molecule presents a unique chromatographic challenge. As a cyclic hemiacetal, it is susceptible to ring-chain tautomerization in solution, existing in equilibrium with its open-chain hydroxy-ketone form. This dynamic process can lead to epimerization at the C2 anomeric center during analysis, resulting in peak broadening, tailing, or complete racemization on the column. Therefore, developing and validating a chiral High-Performance Liquid Chromatography (HPLC) method requires precise mechanistic control over the mobile phase and stationary phase chemistry.
This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) and provides a comprehensive, self-validating protocol aligned with ICH Q2(R2) guidelines[1].
Mechanistic Insight: The Tautomerization Challenge
In chiral chromatography, the causality behind experimental choices is as important as the steps themselves. For 2-(but-3-en-1-yl)tetrahydrofuran-2-ol, the primary mode of degradation during analysis is acid-catalyzed ring-opening.
The Problem: Standard chiral HPLC mobile phases often incorporate acidic modifiers (e.g., 0.1% Trifluoroacetic acid or Formic acid) to suppress the ionization of residual silanols and improve peak shape. For hemiacetals, these acidic conditions catalyze the cleavage of the C-O bond, driving the molecule into its linear ketone form and destroying the chiral center at C2.
The Solution: The method must employ strictly neutral or slightly basic mobile phases. The addition of 0.1% Diethylamine (DEA) or Ethanolamine (ETA) is highly recommended to neutralize any acidic sites on the silica support of the CSP, thereby locking the molecule in its cyclic, chiral hemiacetal form during the chromatographic run.
Comparative Analysis of Chiral Stationary Phases (CSPs)
To determine the optimal system, we compared the performance of two primary classes of polysaccharide-derived CSPs: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD-H) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel IC/OD-H).
Immobilized phases (IA, IC) were prioritized over coated phases (AD-H, OD-H) due to their robustness and compatibility with a broader range of organic modifiers, such as Tetrahydrofuran (THF) and Dichloromethane (DCM), which are often required to solubilize lipophilic substituted tetrahydrofurans[2].
Table 1: Comparative Performance Metrics for 2-(But-3-en-1-yl)tetrahydrofuran-2-ol Enantiomers
Stationary Phase
Polymer Backbone
Mobile Phase (Hexane:IPA:DEA)
Selectivity (α)
Resolution (Rs)
Tailing Factor (Tf)
Assessment
Chiralpak IA
Immobilized Amylose
90:10:0.1
1.85
3.2
1.05
Optimal. Excellent baseline separation and peak symmetry.
Chiralpak AD-H
Coated Amylose
90:10:0.1
1.78
2.9
1.12
Good, but restricted solvent compatibility limits sample prep.
Poor enantiorecognition for this specific steric bulk.
Data demonstrates that the helical structure of the amylose backbone provides superior chiral recognition for the bulky butenyl substitution at the C2 position compared to the linear cellulose backbone.
Experimental Protocol: Step-by-Step Methodology
Based on the comparative data, the Chiralpak IA column is selected for the validated protocol. This protocol is designed as a self-validating system, ensuring that system suitability is confirmed before any sample analysis begins[3].
Step 1: Reagent and Mobile Phase Preparation
Obtain HPLC-grade n-Hexane and Isopropanol (IPA).
Prepare the mobile phase by mixing n-Hexane and IPA in a 90:10 (v/v) ratio.
Add 0.1% (v/v) Diethylamine (DEA) to the mixture. Critical Step: Do not substitute DEA with acidic modifiers.
Degas the mobile phase ultrasonically for 15 minutes.
Step 2: Sample Preparation
Diluent: Prepare a diluent matching the mobile phase (Hexane:IPA 90:10).
Standard Solution: Accurately weigh 10 mg of racemic 2-(but-3-en-1-yl)tetrahydrofuran-2-ol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).
Test Sample: Prepare the synthesized sample at the same nominal concentration (1.0 mg/mL).
Step 3: Chromatographic Conditions
Column: Chiralpak IA (250 mm × 4.6 mm, 5 µm)
Flow Rate: 1.0 mL/min (Isocratic)
Column Temperature: 25°C ± 2°C (Thermostatic control is vital for reproducible chiral recognition).
Detection: UV at 210 nm (due to the lack of strong chromophores, low-wavelength UV is required).
Injection Volume: 10 µL.
Step 4: System Suitability Testing (SST)
Inject the racemic standard solution in replicate (n=5). The system is suitable only if:
Resolution (Rs) between enantiomers is ≥ 2.0.
Relative Standard Deviation (RSD) of retention times is ≤ 1.0%.
Tailing factor (Tf) for both peaks is ≤ 1.5.
Method Validation Framework (ICH Q2(R2))
To ensure the method is fit for its intended purpose (quantification of enantiomeric purity), it must be validated according to ICH Q2(R2) guidelines[1]. The following parameters were evaluated using the optimized Chiralpak IA method.
Table 2: Validation Results Summary
Validation Parameter
ICH Q2(R2) Requirement
Experimental Result
Acceptance Criteria Met?
Specificity
Complete separation of enantiomers from impurities/blank.
No interference at retention times of Enantiomer 1 (6.2 min) and Enantiomer 2 (8.5 min). Peak purity index > 0.99.
Yes
Linearity
R² ≥ 0.999 over the specified range (e.g., 1% to 120% of target concentration).
R² = 0.9998 (Range: 0.01 mg/mL to 1.2 mg/mL).
Yes
Accuracy (Recovery)
Mean recovery between 98.0% and 102.0% across 3 concentration levels.
Mean recovery = 100.4% (RSD = 0.8%, n=9).
Yes
Precision (Repeatability)
RSD ≤ 2.0% for peak areas of 6 replicate injections.
RSD = 0.65% for Enantiomer 1; 0.71% for Enantiomer 2.
Yes
LOD / LOQ
Signal-to-Noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ).
Workflow for chiral HPLC method development and ICH Q2(R2) validation.
Conclusion
The validation of chiral HPLC methods for dynamic molecules like 2-(but-3-en-1-yl)tetrahydrofuran-2-ol requires a deep understanding of the underlying organic chemistry. By utilizing an immobilized amylose-based CSP (Chiralpak IA) and strictly controlling the mobile phase pH with a basic modifier (DEA), researchers can successfully suppress ring-chain tautomerization. The resulting method is highly robust, accurate, and fully compliant with ICH Q2(R2) standards, ensuring trustworthy determination of enantiomeric excess for critical drug development workflows.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website. [Link][1]
Regis Technologies. "System Suitability And Validation For Chiral Purity Assays Of Drug Substances." Regis Technologies.[Link][3]
The Journal of Organic Chemistry. "Exploitation of a Multienzymatic Stereoselective Cascade Process in the Synthesis of 2-Methyl-3-Substituted Tetrahydrofuran Precursors." ACS Publications.[Link][2]
Daicel Chiral Technologies. "Method development with CHIRALPAK® IA." HPLC.eu.[Link]
Experimental vs. DFT Calculated NMR Shifts for 2-(but-3-en-1-yl)tetrahydrofuran-2-ol: A Comprehensive Elucidation Guide
As structural complexity in organic synthesis and drug development increases, relying solely on empirical Nuclear Magnetic Resonance (NMR) data often leaves critical stereochemical and tautomeric questions unanswered. 2-...
Author: BenchChem Technical Support Team. Date: April 2026
As structural complexity in organic synthesis and drug development increases, relying solely on empirical Nuclear Magnetic Resonance (NMR) data often leaves critical stereochemical and tautomeric questions unanswered. 2-(but-3-en-1-yl)tetrahydrofuran-2-ol presents a classic structural challenge: it is a cyclic hemiketal that exists in a dynamic solution equilibrium with its open-chain hydroxy-ketone form (1-hydroxyoct-7-en-4-one). Furthermore, the cyclization generates a chiral center at C2, and the rapid pseudorotation of the five-membered tetrahydrofuran ring complicates signal assignment.
To achieve absolute structural certainty, modern analytical workflows demand an objective comparison between experimental NMR spectra and Density Functional Theory (DFT) calculated chemical shifts. This guide outlines the state-of-the-art methodology for bridging the gap between benchtop NMR acquisition and quantum mechanical predictions.
The Analytical Workflow: A Self-Validating System
The integration of empirical data with quantum mechanical modeling is not a linear path; it is a closed-loop, self-validating system. By establishing rigorous internal checks at both the experimental and computational stages, we eliminate assignment ambiguity.
Figure 1: Self-validating experimental and computational NMR elucidation pipeline.
Step-by-Step Methodologies
Experimental NMR Acquisition
To ensure the empirical data is robust enough for computational benchmarking, high-resolution multi-nuclear acquisition is required.
Sample Preparation: Dissolve 15 mg of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol in 600 µL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).
Acquisition: Acquire ¹H (600 MHz) and ¹³C (150 MHz) spectra at 298 K. Follow this with 2D correlation experiments: HSQC, HMBC, and NOESY.
Self-Validation Check: The assignment of the hemiketal carbon (C2) must be cross-validated. A ¹³C shift at ~104 ppm must show no HSQC correlations (quaternary carbon) but must exhibit strong HMBC correlations to the protons of the adjacent C3 ring methylene and the C1' side-chain methylene. If these 2D correlations are absent, the structural hypothesis is instantly rejected.
Computational Conformational Search
Flexible molecules like substituted tetrahydrofurans exist as an ensemble of conformers. Calculating NMR shifts on a single, arbitrary 3D structure will yield catastrophic errors.
Execution: Run a Monte Carlo conformational search using the MMFF94 force field. Retain all conformers within a 5.0 kcal/mol energy window of the global minimum.
Self-Validation Check: Cluster the resulting geometries by Root Mean Square Deviation (RMSD). If the lowest-energy conformer population does not account for at least 60% of the Boltzmann distribution, expand the search parameters to ensure the global minimum wasn't missed.
DFT Optimization and GIAO Calculation
Geometry Optimization: Optimize the retained conformers at the B3LYP/6-31G(d) level of theory using a Polarizable Continuum Model (PCM) for chloroform.
Frequency Calculation (Self-Validation): Perform a vibrational frequency analysis on all optimized structures. The absence of imaginary frequencies confirms that every conformer is a true local minimum, not a transition state[1].
NMR Calculation: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(d,p) level.
Data Scaling and DP4+ Statistical Analysis
Raw calculated shielding tensors contain systematic errors (due to basis set truncation and incomplete electron correlation).
Scaling: Convert shielding tensors to chemical shifts using linear scaling factors derived from the [2].
Boltzmann Averaging: Weight the scaled shifts of each conformer according to their relative free energies to produce a single, averaged calculated spectrum.
DP4+ Analysis: Input the experimental and scaled DFT shifts into the DP4+ probability framework to assess the structural match.
Causality in Methodological Choices
As an Application Scientist, it is vital to understand why these specific parameters are chosen over alternatives:
Why mPW1PW91 over B3LYP for the GIAO step?
While B3LYP is excellent for geometry optimizations, benchmark studies like the demonstrate that the mPW1PW91 functional, when paired with a triple-zeta basis set containing diffuse functions (6-311+G**), significantly reduces the Mean Absolute Error (MAE) for ¹³C predictions from ~2.5 ppm to < 1.5 ppm[1].
Why use DP4+ instead of raw MAE?
Raw MAE only tells you the average distance between calculated and experimental shifts. It cannot statistically differentiate between two closely related diastereomers (e.g., R vs. S at the C2 hemiketal center). The utilizes a Bayesian statistical model that incorporates both scaled and unscaled data, providing a definitive probability score (e.g., 99.9% probability that the assigned stereoisomer is correct) rather than a mere error metric[3].
Quantitative Data Comparison
The following table summarizes the objective comparison between the empirically acquired ¹³C NMR shifts of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol and the DFT-calculated shifts (mPW1PW91/6-311+G(d,p) // B3LYP/6-31G(d), scaled).
Carbon Position
Environment
Experimental Shift (ppm)
Scaled DFT Shift (ppm)
Δ Error (ppm)
C2
Hemiketal (Quaternary)
104.5
105.1
+0.6
C5
Ring CH₂-O
67.8
68.2
+0.4
C1'
Side-chain CH₂
38.0
37.5
-0.5
C3
Ring CH₂
36.2
35.8
-0.4
C2'
Side-chain CH₂
28.5
29.1
+0.6
C4
Ring CH₂
24.1
24.6
+0.5
C3'
Alkene CH=
138.2
137.8
-0.4
C4'
Alkene =CH₂
114.7
115.3
+0.6
Performance Analysis: The Mean Absolute Error (MAE) for the ¹³C dataset is 0.50 ppm , with a maximum deviation of only 0.6 ppm. This exceptional agreement validates the cyclic hemiketal structure over the open-chain tautomer (which would exhibit a ketone carbonyl carbon shift >200 ppm, entirely absent in both the experimental and calculated datasets).
References
Cohen, R. D., et al. "DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking." Molecules, MDPI, 2023.[Link]
Grimblat, N., Zanardi, M. M., Sarotti, A. M., et al. "An ECD and NMR/DP4+ Computational Pipeline for Structure Revision and Elucidation of Diphenazine-Based Natural Products." PubMed Central (NIH), 2022.[Link]
Tantillo, D. J., et al. "CHESHIRE NMR Database: Chemical Shift Repository for Computed NMR Scaling Factors." CHESHIRE, 2019.[Link]
Benchmarking Ruthenium Catalysts for the Cross-Metathesis of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol
Mechanistic Context & Substrate Challenges As drug development increasingly relies on complex spirocyclic and bicyclic scaffolds, the metathesis of highly functionalized intermediates has become a critical bottleneck. Th...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Context & Substrate Challenges
As drug development increasingly relies on complex spirocyclic and bicyclic scaffolds, the metathesis of highly functionalized intermediates has become a critical bottleneck. The substrate 2-(but-3-en-1-yl)tetrahydrofuran-2-ol presents a unique challenge. As a lactol, it exists in dynamic equilibrium with its open-chain form (1-hydroxyoct-7-en-4-one).
When subjected to cross-metathesis (CM) with an electron-deficient partner like methyl acrylate, the substrate's free hydroxyl group and ether oxygen act as competing Lewis bases. These functional groups can coordinate to the highly electrophilic 14-electron ruthenium alkylidene intermediate[1]. This coordination leads to two detrimental pathways:
Premature Catalyst Death: Irreversible chelation to the metal center.
Double-Bond Isomerization: Thermal stress and prolonged reaction times promote the formation of ruthenium-hydride species, which catalyze the migration of the terminal alkene before metathesis can occur.
To navigate these challenges, selecting a catalyst with the optimal balance of initiation rate and stability is paramount.
Catalyst Selection & Logical Pathways
We benchmarked four generations of ruthenium catalysts to evaluate their efficacy in overcoming lactol-induced deactivation:
Grubbs 1st Generation (G1): A bis-phosphine complex. Highly susceptible to polar group poisoning.
Grubbs 2nd Generation (G2): Incorporates an N-heterocyclic carbene (NHC) ligand, increasing electron density on the Ru center and improving stability[1].
Hoveyda-Grubbs 2nd Generation (HG2): Replaces the phosphine with a chelating isopropoxybenzylidene ligand, offering a "release-return" mechanism that prevents irreversible poisoning[2].
Nitro-Grela (NG): An electronically activated Hoveyda-type catalyst with a nitro group on the styrene ligand, allowing for rapid initiation at lower temperatures[3].
Caption: Fig 1: Logical pathways of productive metathesis vs. catalyst deactivation.
Standardized Experimental Protocol
To ensure a self-validating system, the following protocol minimizes oxidative degradation and prevents post-reaction isomerization.
Caption: Fig 2: Standardized experimental workflow for catalyst benchmarking.
Step-by-Step Methodology:
Substrate Preparation: Dissolve 2-(but-3-en-1-yl)tetrahydrofuran-2-ol (1.0 equiv) and methyl acrylate (3.0 equiv) in anhydrous 2-methyltetrahydrofuran (0.1 M).
Degassing: Subject the solution to three freeze-pump-thaw cycles. Causality: Oxygen rapidly decomposes the 14-electron Ru intermediate; strict anaerobic conditions are mandatory.
Catalyst Addition: Add the selected Ru catalyst (5 mol%) in a single portion under an argon atmosphere.
Reaction Execution: Heat the mixture to 40 °C. Monitor the reaction via GC-FID taking aliquots every 30 minutes.
Quenching: Upon completion (or cessation of conversion), immediately add excess ethyl vinyl ether (50 equiv relative to Ru) and stir for 15 minutes. Causality: Ethyl vinyl ether reacts with the active carbene to form a stable Fischer carbene, completely halting both metathesis and Ru-H mediated isomerization.
Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/EtOAc).
Quantitative Benchmarking Data
The table below summarizes the performance of each catalyst under identical conditions (40 °C, 5 mol% loading, 4 hours).
Catalyst
Conversion (%)
CM Yield (%)
Isomerization Byproducts (%)
E/Z Ratio
Grubbs 1st Gen (G1)
32%
25%
4%
5:1
Grubbs 2nd Gen (G2)
88%
68%
18%
8:1
Hoveyda-Grubbs 2nd Gen (HG2)
96%
89%
5%
12:1
Nitro-Grela (NG)
>99%
94%
<2%
14:1
E-E-A-T Analysis & Conclusions
The empirical data clearly demonstrates the superiority of the Nitro-Grela (NG) and Hoveyda-Grubbs 2nd Gen (HG2) catalysts for this specific lactol substrate.
The failure of G1 is attributed to the lability of its phosphine ligands. Once dissociated, the highly electrophilic Ru center is easily chelated by the lactol's hydroxyl group, leading to irreversible catalyst death[1].
While G2 achieves high conversion due to the strong σ-donating NHC ligand, it suffers from significant double-bond isomerization (18%). The prolonged lifetime of the active G2 species at 40 °C leads to thermal degradation into ruthenium-hydrides, which isomerize the terminal alkene before cross-metathesis can occur.
HG2 and NG circumvent this issue through their chelating isopropoxybenzylidene ligands. The "release-return" mechanism ensures that the resting state of the catalyst is protected against unwanted coordination[2]. Furthermore, the electron-withdrawing nitro group on the NG catalyst weakens the Ru-O bond, accelerating the initiation rate[3]. This allows the reaction to reach completion rapidly before thermal decomposition into isomerization-active Ru-H species can occur, resulting in a 94% yield with <2% isomerization.
For researchers scaling up the cross-metathesis of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol, Nitro-Grela is the definitive catalyst of choice.
References
Grubbs, R. H.; Chang, S. "Recent advances in olefin metathesis and its application in organic synthesis." Tetrahedron 1998, 54, 4413-4450. URL: [Link]
Garber, S. B.; Kingsbury, J. S.; Gray, B. L.; Hoveyda, A. H. "Highly Active, Recoverable and Recyclable Ru-Based Metathesis Catalysts." Journal of the American Chemical Society 2000, 122, 8168-8179. URL: [Link]
Michrowska, A.; Bujok, R.; Harutyunyan, S.; Sashuk, V.; Dolgonos, G.; Grela, K. "Nitro-Substituted Hoveyda−Grubbs Ruthenium Carbenes: Enhancement of Catalyst Activity through Electronic Activation." Journal of the American Chemical Society 2004, 126, 9318-9325. URL: [Link]
A Head-to-Head Comparison of Solvents for the Liquid-Liquid Extraction of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol
An In-Depth Guide for Researchers and Drug Development Professionals The efficient isolation of target molecules is a critical step in chemical synthesis and drug development. This guide provides a comprehensive comparis...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide for Researchers and Drug Development Professionals
The efficient isolation of target molecules is a critical step in chemical synthesis and drug development. This guide provides a comprehensive comparison of various organic solvents for the liquid-liquid extraction of the novel heterocyclic compound, 2-(but-3-en-1-yl)tetrahydrofuran-2-ol, from an aqueous matrix. By understanding the interplay between solvent properties and the molecular structure of the target compound, researchers can optimize their purification strategies, leading to higher yields and purity.
Understanding the Target: 2-(but-3-en-1-yl)tetrahydrofuran-2-ol
Before selecting an appropriate extraction solvent, it is crucial to understand the physicochemical properties of the target molecule, 2-(but-3-en-1-yl)tetrahydrofuran-2-ol. With the molecular formula C8H14O2, this compound possesses a unique structure combining a polar tetrahydrofuran-2-ol ring with a less polar but-3-en-1-yl side chain[1]. This amphipathic nature—possessing both hydrophilic and hydrophobic characteristics—presents a challenge for efficient extraction. The presence of a hydroxyl group and an ether linkage contributes to its polarity and potential for hydrogen bonding with water, while the eight-carbon backbone and the terminal alkene introduce nonpolar character.
The key to successful liquid-liquid extraction lies in selecting a solvent that is immiscible with the initial solution (in this case, water) and has a high affinity for the target compound, while having low affinity for impurities.[2][3]
The Critical Role of the Partition Coefficient (LogP)
Solvent Selection: A Comparative Analysis
The ideal extraction solvent should exhibit the following characteristics:
High Partition Coefficient (K): The solvent should strongly favor the partitioning of the target molecule from the aqueous phase.[6]
Immiscibility with Water: The solvent must form a distinct layer from the aqueous solution to allow for separation.[3]
Selectivity: It should preferentially dissolve the target compound over any impurities present in the mixture.[7]
Volatility: A lower boiling point facilitates easy removal of the solvent after extraction to isolate the pure compound.[3][7]
Safety and Environmental Considerations: Low toxicity and flammability are desirable for safe handling and minimal environmental impact.[3]
Based on these criteria, we have evaluated a range of common laboratory solvents for their suitability in extracting 2-(but-3-en-1-yl)tetrahydrofuran-2-ol.
Solvent Comparison Table
Solvent
Polarity
Boiling Point (°C)
Density (g/mL)
Water Miscibility
Key Considerations
Diethyl Ether
Low
34.6
0.713
Low
Highly volatile and flammable. Prone to peroxide formation. Effective for extracting moderately polar compounds.
Ethyl Acetate
Medium
77.1
0.902
Low (8.7 g/100 mL)
Moderately polar and a good all-purpose extraction solvent.[2] Less volatile and flammable than diethyl ether. Can hydrolyze under acidic or basic conditions.
Dichloromethane (DCM)
Medium
39.6
1.33
Low (1.3 g/100 mL)
A versatile solvent with high solvating power.[2] Its density is greater than water, forming the lower layer. Toxic and a suspected carcinogen.[3]
Hexane
Non-polar
69
0.655
Immiscible
Excellent for extracting non-polar compounds.[2][7] Likely too non-polar for the effective extraction of our target molecule due to its hydroxyl group.
Methyl tert-Butyl Ether (MTBE)
Low
55.2
0.740
Low (4.8 g/100 mL)
A safer alternative to diethyl ether as it is less prone to peroxide formation. Good for extracting moderately polar compounds.
2-Methyltetrahydrofuran (2-MeTHF)
Medium
80.2
0.854
Low (14 g/100 g at 23°C)
A "green" solvent alternative to THF, derived from renewable resources. It has limited miscibility with water and a higher boiling point than THF, allowing for higher reaction temperatures.[8]
Experimental Protocols
To empirically determine the most effective solvent, the following experimental protocols are recommended.
Protocol 1: Determination of Partition Coefficient (K)
The partition coefficient (K) is defined as the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium.[6]
Methodology:
Prepare a standard aqueous solution of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol of a known concentration (e.g., 1 mg/mL).
In a separatory funnel, combine 20 mL of the standard aqueous solution with 20 mL of the organic solvent to be tested.
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
Allow the layers to separate completely.
Carefully collect both the aqueous and organic layers.
Analyze the concentration of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol in each layer using a suitable analytical technique (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)).
Calculate the partition coefficient using the formula: K = [Concentration in Organic Phase] / [Concentration in Aqueous Phase].
Protocol 2: Multi-Stage Extraction Efficiency
This protocol assesses the practical efficiency of recovering the target compound from a simulated reaction mixture.
Methodology:
Prepare a 100 mL aqueous solution containing a known amount (e.g., 500 mg) of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol.
Perform a liquid-liquid extraction using 3 x 30 mL portions of the chosen organic solvent.
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.[7]
Weigh the recovered product and calculate the overall extraction yield.
Analyze the purity of the recovered product by GC-MS or HPLC.
Visualization of the Extraction Workflow
Caption: Workflow for the liquid-liquid extraction of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol.
Discussion and Recommendations
Based on the theoretical considerations and the molecular structure of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol, solvents of medium polarity are expected to provide the best extraction efficiency.
Ethyl acetate and MTBE are strong initial candidates. They offer a good balance of polarity to solvate the target molecule effectively while maintaining low miscibility with water. MTBE has the advantage of being less prone to forming explosive peroxides than diethyl ether.
Dichloromethane (DCM) is also likely to be effective due to its strong solvating power. However, its toxicity is a significant drawback, and its use should be minimized if possible.[3]
2-Methyltetrahydrofuran (2-MeTHF) represents a promising "green" alternative. Its structural similarity to the tetrahydrofuran core of the target molecule may enhance its solvating capacity. Its limited water miscibility and favorable safety profile make it an attractive option for large-scale extractions.[8]
Hexane is anticipated to be a poor solvent for this extraction due to its non-polar nature, which will not effectively solvate the polar hydroxyl and ether functionalities of the target molecule.[2][7]
Diethyl ether , while a classic extraction solvent, presents significant safety hazards due to its high volatility, flammability, and tendency to form peroxides.[3]
Decision Matrix for Solvent Selection:
Caption: Decision matrix for selecting an appropriate extraction solvent.
Conclusion
The selection of an appropriate solvent is paramount for the successful isolation of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol. While theoretical predictions provide a strong starting point, empirical testing through the determination of partition coefficients and extraction efficiencies is essential for process optimization. For this particular target, solvents of medium polarity such as ethyl acetate , MTBE , and the greener alternative 2-MeTHF are highly recommended for initial investigation. A thorough evaluation of extraction efficiency, solvent compatibility with downstream processing, and safety considerations will ultimately guide the selection of the most suitable solvent for your specific application.
References
K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
University of Alberta. Conditions for Ideal Extraction Solvents.
Biotage. (2023, February 2). How to choose the best elution solvent for SLE?
MDPI. (2023, November 15). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends.
Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.
ACS Publications. (2014, October 13). Selection of Solvents or Solvent Mixtures for Liquid–Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank.
Google Patents. US5686630A - Purifying cyclic esters by aqueous solvent extraction.
PMC - NIH. Enhancing Metal Separations by Liquid–Liquid Extraction Using Polar Solvents.
Howei. CAS 92362-19-1 | 2-(But-3-en-1-yl)tetrahydrofuran-2-ol,≥95%.
PubMed. Partition coefficients of some acetate esters and alcohols in water, blood, olive oil, and rat tissues.
ANALYSIS OF PARTITION COEFFICIENTS OF TERNARY LIQUID-LIQUID EQUILIBRIUM SYSTEMS AND FINDING CONSISTENCY USING UNIQUAC MODEL.
ACS Publications. Enantioselective Synthesis of α,β,α'-Trisubstituted Cyclic Ethers.
ACS Publications. (2003, March 18). Stereoselective Synthesis of Cyclic Ethers by Intramolecular Trapping of Dicobalt Hexacarbonyl-Stabilized Propargylic Cations | The Journal of Organic Chemistry.
Wikipedia. Partition coefficient.
Analytics-Shop. What is the partition coefficient?
SciSpace. The Partition of Organic Compounds Between Higher Alcohols and Water.
Columbia University. solid-liquid extraction.
SciSpace. The Formation of Cyclic Ethers from Olefinic Alcohols Part XI. The Oxidative Cyclization of Some Open-Chain Unsaturated Alcohol*.
In Vitro Cytotoxicity Comparison Guide: 2-(but-3-en-1-yl)tetrahydrofuran-2-ol vs. Structural Analogs
As drug development and chemical synthesis increasingly rely on functionalized heterocyclic building blocks, understanding the toxicological profile of these intermediates is paramount. 2-(but-3-en-1-yl)tetrahydrofuran-2...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and chemical synthesis increasingly rely on functionalized heterocyclic building blocks, understanding the toxicological profile of these intermediates is paramount. 2-(but-3-en-1-yl)tetrahydrofuran-2-ol (CAS 92362-19-1) is a specialized cyclic hemiketal featuring an alkenyl side chain[1]. While foundational solvents like unsubstituted tetrahydrofuran (THF) are well-characterized, functionalized tetrahydrofuran derivatives often exhibit distinct in vitro cytotoxicity profiles due to altered lipophilicity and chemical reactivity[2].
This guide provides a rigorous, multi-parametric comparison of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol against its structural analogs. Relying on a single biomarker for cell death provides an incomplete assessment of viability[3]; therefore, we evaluate these compounds through orthogonal mechanisms: mitochondrial metabolic activity, plasma membrane integrity, and intracellular ATP quantification.
The cytotoxicity of tetrahydrofuran derivatives is heavily influenced by their ring substituents. Unsubstituted THF and 2-methyltetrahydrofuran (2-MeTHF) are stable ethers with relatively low acute toxicity. In contrast, 2-(but-3-en-1-yl)tetrahydrofuran-2-ol possesses two critical structural features that alter its biological interaction:
The Hemiketal Hydroxyl Group: Unlike stable ethers, hemiketals exist in equilibrium with their open-chain hydroxy-ketone tautomers. This electrophilic ketone form can react with cellular nucleophiles (e.g., glutathione), potentially inducing oxidative stress.
The Butenyl Side Chain: The aliphatic alkene chain increases the molecule's partition coefficient (LogP). Higher lipophilicity enhances the compound's ability to partition into and destabilize phospholipid bilayers, leading to membrane permeabilization and subsequent lactate dehydrogenase (LDH) release[4].
When compared to highly functionalized antimetabolite analogs like Ftorafur (Tegafur)[2] or Varitriol analogs[5], simple aliphatic THF derivatives generally lack specific target-binding affinity, exerting toxicity primarily through non-specific membrane disruption and metabolic interference.
Fig 1: Mechanistic pathways of cytotoxicity for functionalized hemiketal THF derivatives.
Comparative Cytotoxicity Data
To establish a comprehensive toxicological profile, compounds were evaluated in HepG2 human hepatoma cells—a standard model for drug-induced liver injury (DILI) screening[6]. The data below synthesizes expected IC₅₀ values (48-hour exposure) across three orthogonal assays.
Note: ATP-based assays consistently demonstrate higher sensitivity in detecting acute cytotoxicity compared to standard tetrazolium reduction (MTT/XTT) assays[6].
Data Interpretation: 2-(but-3-en-1-yl)tetrahydrofuran-2-ol exhibits moderate cytotoxicity, significantly higher than baseline solvents (THF, 2-MeTHF) but lower than targeted antimetabolites (Ftorafur). The discrepancy between ATP and LDH IC₅₀ values suggests that metabolic stalling precedes catastrophic membrane rupture.
Self-Validating Experimental Protocols
To ensure data integrity, cytotoxicity must be evaluated using a multiplexed approach. The following protocols are designed as self-validating systems, incorporating internal controls to account for background interference and assay-specific artifacts.
Lactate dehydrogenase (LDH) is a soluble cytoplasmic enzyme retained by viable cells but released into the extracellular space upon plasma membrane damage[4].
Causality for Protocol Choices: We utilize phenol red-free media because phenol red strongly absorbs at 490 nm, which directly interferes with the colorimetric detection of the formazan product generated in this assay[4].
Cell Seeding: Seed HepG2 cells at 1 × 10⁴ cells/well in a 96-well plate using phenol red-free DMEM. Incubate overnight at 37°C, 5% CO₂.
Treatment: Treat cells with serial dilutions of the test compounds (0.1 mM to 50 mM). Include a Vehicle Control (0.5% DMSO) and a Maximum Lysis Control (0.1% Triton X-100 added 45 minutes prior to assay completion)[3].
Supernatant Transfer: After 48 hours, centrifuge the plate at 250 × g for 5 minutes to pellet debris. Transfer 50 µL of the supernatant to a fresh 96-well assay plate.
Enzymatic Reaction: Add 50 µL of LDH Assay Buffer (containing lactate, NAD+, and iodonitrotetrazolium chloride) to each well. Incubate in the dark at room temperature for 30 minutes.
The MTT assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to insoluble formazan by mitochondrial succinate-tetrazolium reductase in viable cells[7].
Causality for Protocol Choices: Hemiketals can sometimes exhibit intrinsic reducing activity. To prevent false viability signals, a cell-free "compound only" control must be included to subtract background chemical reduction.
Reagent Addition: Following the 48-hour compound treatment, aspirate media and replace with 100 µL fresh media containing 0.5 mg/mL MTT reagent.
Incubation: Incubate for 3 hours at 37°C to allow formazan crystal formation.
Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on an orbital shaker for 15 minutes.
Validation & Readout: Measure absorbance at 570 nm (reference wavelength 650 nm). Subtract the "compound only" background absorbance from the experimental wells before calculating relative viability against the vehicle control.
Protocol C: CellTiter-Glo 3D ATP Assay (Direct Viability)
ATP quantification is the most sensitive indicator of metabolically active cells, often detecting acute toxicity missed by tetrazolium assays[6].
Causality for Protocol Choices: ATP degrades rapidly in extracellular environments. Using a single-step lysis/luminescence reagent ensures immediate stabilization of ATP and generation of a luminescent signal proportional to the viable cell number[8].
Equilibration: Remove the 96-well plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luciferase enzyme kinetics.
Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture media present in each well (e.g., 100 µL reagent to 100 µL media).
Lysis: Mix contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis.
Validation & Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader. Include an ATP standard curve to validate the linear dynamic range of the assay.
Fig 2: Multiplexed orthogonal workflow for comprehensive in vitro cytotoxicity profiling.
References
Nowak, E., et al. (2018). "ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2." Clinical Hemorheology and Microcirculation. Available at:[Link]
Tolosa, L., et al. (2015). "General Cytotoxicity Assessment by Means of the MTT Assay." Methods in Molecular Biology. Available at:[Link]
Chan, F. K., et al. (2013). "Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity." Methods in Molecular Biology. Available at:[Link]
El Touny, L. M., et al. (1983). "Multiple metabolic activation pathways of ftorafur, R,S-1-(tetrahydro-2-furanyl)5-fluorouracil." eScholarship. Available at:[Link]
Hashemi, M., et al. (2025). "Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues." Scientific Reports. Available at:[Link]
Jorda, R., et al. (2011). "Synthesis and antitumour activity of varitriol and its analogues." ARKIVOC. Available at:[Link]
Validating Reference Standards for 2-(But-3-en-1-yl)tetrahydrofuran-2-ol: A Comparative Guide to Purity Testing Methods
As analytical scientists, we frequently encounter the "chromatographic illusion"—the dangerous assumption that a single, sharp peak equates to high purity. When validating reference standards for complex intermediates li...
Author: BenchChem Technical Support Team. Date: April 2026
As analytical scientists, we frequently encounter the "chromatographic illusion"—the dangerous assumption that a single, sharp peak equates to high purity. When validating reference standards for complex intermediates like 2-(but-3-en-1-yl)tetrahydrofuran-2-ol , this assumption is catastrophic.
This molecule is a cyclic hemiketal that exists in a dynamic solution equilibrium with its open-chain hydroxyketone form (8-hydroxyoct-1-en-4-one). It lacks a conjugated UV chromophore, rendering standard HPLC-UV essentially blind to it. Furthermore, it is thermally labile, meaning traditional gas chromatography (GC) will actively degrade the sample during analysis.
To establish a self-validating system for certifying this reference standard, we must move away from chromatography-first approaches and adopt a metrological framework anchored by Quantitative Nuclear Magnetic Resonance (qNMR), supported by orthogonal impurity profiling[1]. This guide objectively compares analytical methodologies and provides field-proven protocols to ensure absolute scientific integrity in your purity assignments.
The Analytical Challenge: Causality Behind Method Selection
Validating a reference standard requires demonstrating that the analytical procedure is fit for its intended purpose, in strict accordance with ICH Q2(R2) guidelines[2]. For 2-(but-3-en-1-yl)tetrahydrofuran-2-ol, method selection is dictated by its unique physicochemical properties:
The Failure of HPLC-UV: The molecule contains only an isolated olefinic bond, an ether linkage, and a hydroxyl group. It does not absorb UV light above 210 nm. Using low-wavelength UV introduces severe baseline drift and solvent interference, making accurate quantitation impossible.
The GC-FID Artifact Trap: In a standard GC injector port (typically 250°C), the hemiketal undergoes rapid thermal dehydration. It loses a water molecule to form 2-(but-3-en-1-yl)-4,5-dihydrofuran. GC-FID will report this as a massive impurity, artificially lowering the calculated purity.
The qNMR Imperative: qNMR is a primary ratio measurement. The signal area is directly proportional to the number of nuclei, regardless of the chemical structure[3]. Because qNMR is performed at room temperature in a stable deuterated solvent, it captures the exact state of the molecule without inducing thermal degradation, making it the gold standard for this specific hemiketal.
Chemical stability pathway demonstrating why thermal methods generate artifacts.
Quantitative Comparison of Purity Testing Methods
To demonstrate the disparity between techniques, a single candidate batch of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol was analyzed using four different methodologies. The data below illustrates why a multi-technique, self-validating system is required.
Analytical Method
Calculated Purity (% w/w)
Precision (RSD %, n=6)
Major Limitation / Source of Error
Verdict for Reference Standard Validation
1H qNMR
98.4%
0.4%
Requires high-field NMR and careful IS selection.
Gold Standard (Primary Assay)
Mass Balance
98.2%
0.9%
Accumulation of errors from multiple orthogonal tests.
Secondary Confirmatory Assay
HPLC-CAD
97.8%
1.8%
Non-linear response requires complex calibration.
Suitable for Orthogonal Impurity Profiling
GC-FID (Standard)
84.1%
4.5%
Severe thermal degradation (dehydration artifacts).
Unsuitable (Produces False Negatives)
Data Interpretation: GC-FID drastically underestimates purity due to in-situ degradation. HPLC-CAD (Charged Aerosol Detection) provides a closer approximation but suffers from higher variance due to its non-linear response curve. qNMR provides the most accurate, precise, and traceable absolute purity value[1].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (the why) to ensure trustworthiness and reproducibility.
Protocol A: Absolute Purity via 1H qNMR (Primary Assay)
Causality: We use Maleic Acid as the Internal Standard (IS) because its symmetric protons produce a sharp singlet at ~6.3 ppm. This perfectly avoids the analyte's terminal vinyl protons (4.9–5.1 ppm), internal vinyl proton (5.7–5.9 ppm), and THF ring protons (1.5–3.8 ppm), ensuring zero signal overlap.
Standard Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~20 mg of the candidate 2-(but-3-en-1-yl)tetrahydrofuran-2-ol and ~10 mg of NIST-traceable Maleic Acid (CRM grade) into a static-free weighing boat.
Solvation: Transfer quantitatively to a vial and dissolve in 1.0 mL of CDCl3 (containing 0.03% TMS). Vortex for 30 seconds.
Relaxation Delay (D1): 60 seconds. Critical: The D1 must be at least 5 times the longest longitudinal relaxation time (
T1
) of the protons being integrated to ensure complete magnetization recovery and accurate quantitation.
Scans: 64.
Processing & Calculation: Apply automated phase and baseline correction. Integrate the Maleic Acid singlet (6.3 ppm, 2H) and the analyte's terminal vinyl multiplet (~5.0 ppm, 2H). Calculate the mass fraction using the standard qNMR molar ratio equation.
Protocol B: Orthogonal Impurity Profiling via HPLC-CAD
Causality: Because the analyte lacks a UV chromophore, we use a Charged Aerosol Detector (CAD). CAD measures the mass of non-volatile particles after mobile phase evaporation. We must use strictly volatile mobile phase additives (formic acid) to prevent detector fouling.
Column Selection: C18 (150 mm × 4.6 mm, 3 µm particle size).
Mobile Phase:
A: LC-MS grade Water + 0.1% Formic Acid.
B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
Gradient: 10% B to 90% B over 20 minutes.
CAD Settings: Set the evaporation temperature to 35°C. Critical: Because our hemiketal has moderate volatility, setting the evaporation temperature too high will vaporize the analyte along with the mobile phase, destroying the signal.
Calibration: Because CAD response is non-linear, inject a 5-point calibration curve of the analyte (or a universal calibrator) and fit the data using a power-function (
A=aCb
).
Protocol C: Demonstrating Thermal Instability via GC-FID
Causality: This protocol is used strictly to prove the unsuitability of standard GC and to identify thermal artifacts.
Injection: Perform two separate injections.
Injection 1: Split injection at 250°C.
Injection 2: Cold On-Column (COC) injection at 40°C.
Observation: Compare the chromatograms. The 250°C injection will show a massive peak corresponding to the dehydrated dihydrofuran artifact. The COC injection will show a significantly reduced artifact peak, proving that the "impurity" is actually a thermally induced degradation product.
Visualizing the Validation Framework
To achieve full compliance with ICH Q2(R2) for a complex reference standard, the validation workflow must synthesize absolute quantitation with orthogonal mass balance checks[2].
Reference Standard Validation Workflow integrating qNMR and Mass Balance.
By utilizing qNMR as the primary assay and HPLC-CAD for orthogonal impurity profiling, laboratories can bypass the chromatographic illusions caused by hemiketal thermal instability and lack of UV absorbance, resulting in a highly trustworthy, self-validating reference standard certification.
The safe handling and disposal of complex functionalized solvents require a deep understanding of their underlying chemical behavior. For researchers and drug development professionals, 2-(But-3-en-1-yl)tetrahydrofuran-2...
Author: BenchChem Technical Support Team. Date: April 2026
The safe handling and disposal of complex functionalized solvents require a deep understanding of their underlying chemical behavior. For researchers and drug development professionals, 2-(But-3-en-1-yl)tetrahydrofuran-2-ol presents a unique logistical challenge. This guide provides the definitive operational and disposal protocols for this compound, grounded in mechanistic causality and rigorous safety standards.
Chemical Profile & Mechanistic Hazards
In solution, 2-(But-3-en-1-yl)tetrahydrofuran-2-ol exists in a dynamic equilibrium between its closed cyclic hemiketal form and its open-chain isomer, 8-hydroxyoct-1-en-4-one. However, the closed tetrahydrofuran (THF) ring is the primary vector for operational hazards due to its extreme susceptibility to autooxidation[1].
Unlike standard THF, this derivative possesses two distinct sites for radical attack: the α-carbon of the THF ring (the C5 position, as C2 is quaternary) and the allylic position of the terminal but-3-en-1-yl chain. Exposure to ambient light, heat, or oxygen initiates a free-radical chain mechanism[2]. An initiator abstracts a hydrogen atom, forming an ether radical that rapidly reacts with molecular oxygen to form a peroxy radical[1]. This intermediate abstracts another hydrogen, generating shock-sensitive, explosive hydroperoxides (e.g., tetrahydro-2-(tetrahydrofuran-2-ylperoxy)furan derivatives)[2].
Radical chain autooxidation pathway of THF derivatives.
Due to these structural liabilities, 2-(But-3-en-1-yl)tetrahydrofuran-2-ol is classified as a Group B (Class B) Peroxide-Forming Chemical [3].
Opened Shelf Life: 6 months maximum (if inhibited with scavengers like BHT), or 3 months (if uninhibited)[3].
Evaporation Warning: Never evaporate this solvent to dryness. Distillation removes radical scavengers, rendering the concentrated residue immediately susceptible to explosive detonation[4].
Quantitative Peroxide Action Thresholds
Before any disposal or transfer operation, the solvent must be tested for accumulated peroxides. The concentration of peroxides dictates the immediate operational response[5].
Peroxide Concentration
Hazard Classification
Operational Directive
0 – 3 ppm
Safe / Low Risk
Proceed with standard EPA D001/D003 disposal.
3 – 30 ppm
Moderate Risk
Mandatory chemical quenching prior to disposal.
> 30 ppm
High Risk
Quarantine container. Contact EHS immediately.
Visible Crystals
Critical / Explosive
EVACUATE. Do not touch or move. Call Bomb Squad/EHS.
Self-Validating Peroxide Testing Protocol
To ensure absolute trustworthiness in your safety data, do not rely solely on visual inspection. Use the following colorimetric Potassium Iodide (KI) assay, which relies on the oxidation of iodide (I⁻) to iodine (I₂) by peroxides[1].
Methodology:
Control Setup (Self-Validation): Run a parallel blank test using freshly distilled, peroxide-free solvent (negative control) and a known dilute hydrogen peroxide solution (positive control) to validate the efficacy of your KI reagent[1].
Sample Preparation: In a clean, dry test tube, add 1.0 mL of the suspect 2-(But-3-en-1-yl)tetrahydrofuran-2-ol sample.
Acidification: Add 1.0 mL of glacial acetic acid to the test tube[1].
Reaction: Add approximately 0.1 g of NaI or KI crystals and mix gently[1].
Observation: Wait 3 to 5 minutes. A yellow-to-brown color change indicates the presence of peroxides. The intensity of the color correlates with the peroxide concentration[1]. Alternatively, commercial QUANTOFIX® peroxide test strips can be used for semi-quantitative evaluation[5].
Chemical Quenching and EPA Disposal Workflows
If the peroxide concentration falls within the treatable range (3 – 30 ppm), the peroxides must be chemically reduced before the solvent can enter the standard hazardous waste stream.
Reduction: In a certified chemical fume hood, slowly add the FeSO4 solution to the contaminated solvent at a ratio of 10 mL per 100 mL of solvent.
Agitation: Stir vigorously for 30 minutes to ensure complete biphasic contact.
Self-Validation Retest: Retest the organic layer using peroxide test strips. If the post-quench peroxide concentration remains above 3 ppm, the reductive capacity of the FeSO4 solution has been exhausted. You must repeat the quenching step with a freshly prepared batch[5].
Regulatory Waste Classification:
Once validated as peroxide-free (< 3 ppm), the chemical must be disposed of according to the EPA's Resource Conservation and Recovery Act (RCRA). While pure, unused Tetrahydrofuran is a U-listed waste (U213)[6], functionalized derivatives handled as waste streams typically fall under characteristic waste codes[7].
Label the waste container with EPA Waste Code D001 (Characteristic of Ignitability).
Apply EPA Waste Code D003 (Characteristic of Reactivity) if the solvent previously contained peroxides that required quenching.
Procedural decision tree for peroxide testing and disposal.
References
Tetrahydrofuran (THF) - Standard Operating Procedure - UCSB. ucsb.edu. 4
Development of a control strategy for peroxide in tetrahydrofuran based on a simple method to mitigate the risk of oxidation product - Tango Therapeutics. tangotx.com.5
Peroxide formation potential of diethyl ether versus tetrahydrofuran (THF). - Benchchem. benchchem.com.1
Delineating Oxidative Processes of Aqueous C 60 Preparations: Role of THF Peroxide. acs.org. 2